Acanthoside B
Description
isolated from the herb Huanghuaren; RN given refers to (1S-(1alpha,3aalpha,4alpha,6aalpha))-isome
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-[(3R,3aS,6R,6aS)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36O13/c1-34-16-5-12(6-17(35-2)21(16)30)25-14-10-39-26(15(14)11-38-25)13-7-18(36-3)27(19(8-13)37-4)41-28-24(33)23(32)22(31)20(9-29)40-28/h5-8,14-15,20,22-26,28-33H,9-11H2,1-4H3/t14-,15-,20-,22-,23+,24-,25+,26+,28+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKCEGQSIIQPAQ-FKLBZQFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC5C(C(C(C(O5)CO)O)O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3CO[C@H]([C@@H]3CO2)C4=CC(=C(C(=C4)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Acanthoside B: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acanthoside B, a lignan (B3055560) glycoside, has garnered significant interest within the scientific community for its potential therapeutic properties. This technical guide provides an in-depth overview of the natural occurrence of this compound, detailing its primary plant sources. It outlines a comprehensive, generalized protocol for the extraction and isolation of this compound from plant matrices, based on established methodologies for related lignans (B1203133). Furthermore, this document elucidates the compound's interaction with key cellular signaling pathways, specifically the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB)/cAMP response element-binding protein (CREB) pathway, which is crucial for neuronal survival and plasticity. Quantitative data for related compounds are presented to provide a contextual framework for expected yields, and a logical workflow for isolation and analysis is provided.
Natural Occurrence of this compound
This compound has been identified in a variety of plant species, primarily within the Araliaceae and Acanthaceae families. The principal sources identified in the literature include:
-
Acanthus ilicifolius : This species of mangrove is another documented source of this compound.[1][2]
-
Ligustrum obtusifolium : This species of privet is also reported to contain this compound.
-
Magnolia officinalis : This traditional Chinese medicinal plant has been reported to contain Episyringaresinol 4'-O-beta-D-glucopyranoside, a synonym for this compound.[3]
-
Salacia chinensis : This plant has also been identified as a source of this compound.[3]
While direct quantitative analysis of this compound across these species is limited in the available literature, the analysis of co-occurring lignans in Acanthopanax species can provide a useful proxy for estimating potential yields. The table below summarizes the content of related lignans in various Acanthopanax species.
| Plant Species | Plant Part | Compound | Concentration (mg/g dry weight) | Reference |
| Acanthopanax senticosus | Fruits | Eleutheroside B | 0.00058 | [4] |
| Eleutheroside E | 0.00166 | [4] | ||
| Acanthopanax sessiliflorus | Fruits | Eleutheroside B | 0.00115 | [4] |
| Eleutheroside E | 0.00849 | [4] | ||
| Acanthopanax koreanum | Fruits | Eleutheroside B | 0.00216 | [4] |
| Eleutheroside E | 0.00180 | [4] | ||
| Acanthopanax divaricatus | Fruits | Eleutheroside B | 0.00106 | [4] |
| Eleutheroside E | 0.00708 | [4] | ||
| Acanthopanax sessiliflorum | Cortex | Acanthoside D | 0.81 (average %) | [5] |
Experimental Protocols: Isolation and Quantification
The following sections detail a generalized methodology for the extraction, isolation, and quantification of this compound from plant materials, based on established protocols for lignans from Acanthopanax species.
Extraction and Isolation of this compound
This protocol describes a general workflow for the isolation of this compound from dried plant material.
Methodology:
-
Preparation of Plant Material : Air-dry the relevant plant parts (e.g., fruits, stems, or roots) and grind them into a fine powder to increase the surface area for extraction.
-
Solvent Extraction :
-
Macerate the powdered plant material with 70% ethanol (B145695) (EtOH) at room temperature. A common ratio is 1:10 (w/v) of plant material to solvent.
-
Allow the mixture to stand for 24-48 hours with occasional agitation.
-
Filter the extract and repeat the extraction process two more times with fresh solvent to ensure maximum yield.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.
-
-
Solvent Partitioning :
-
Suspend the crude ethanol extract in distilled water.
-
Perform liquid-liquid partitioning with ethyl acetate (B1210297) (EtOAc). This will separate compounds based on their polarity, with lignans like this compound typically partitioning into the ethyl acetate fraction.
-
Separate the EtOAc layer and concentrate it in vacuo to yield the ethyl acetate fraction.
-
-
Chromatographic Purification :
-
Subject the concentrated EtOAc fraction to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient solvent system, such as a mixture of chloroform (B151607) and methanol (B129727) (CHCl₃-MeOH), starting with a low polarity and gradually increasing the polarity (e.g., from 100:1 to 1:1, v/v).
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Combine the fractions containing the target compound and further purify using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase such as a gradient of acetonitrile (B52724) and water.
-
Quantitative Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of this compound.
Methodology:
-
Standard Preparation : Prepare a stock solution of purified this compound of known concentration in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation : Accurately weigh the dried plant extract, dissolve it in the mobile phase, and filter it through a 0.45 µm syringe filter before injection.
-
HPLC Conditions :
-
Column : Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase : A gradient elution of acetonitrile and water is typically effective.
-
Detection : UV detection at an appropriate wavelength (e.g., 210 nm or 280 nm).
-
Flow Rate : Typically 1.0 mL/min.
-
Injection Volume : 10-20 µL.
-
-
Quantification : Construct a calibration curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration of this compound in the plant extract by interpolating its peak area on the calibration curve.
Interaction with Signaling Pathways: The BDNF/TrkB/CREB Cascade
This compound has been reported to exert its neuroprotective and cognitive-enhancing effects through the modulation of the BDNF/TrkB/CREB signaling pathway. This pathway is fundamental for neuronal survival, growth, and synaptic plasticity.
Mechanism of Action:
-
BDNF Binding and TrkB Activation : Brain-Derived Neurotrophic Factor (BDNF) binds to its receptor, Tropomyosin receptor kinase B (TrkB).
-
Dimerization and Autophosphorylation : This binding induces the dimerization of TrkB and the autophosphorylation of tyrosine residues in its intracellular domain.
-
Downstream Signaling Activation : The phosphorylated TrkB receptor then activates several downstream signaling cascades, including the mitogen-activated protein kinase (MAPK/ERK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
-
CREB Phosphorylation : These pathways converge to phosphorylate the cAMP response element-binding protein (CREB).
-
Gene Transcription : Phosphorylated CREB (pCREB) translocates to the nucleus and binds to cAMP response elements (CRE) in the promoter regions of target genes, initiating the transcription of genes involved in neuronal survival, neurogenesis, and synaptic plasticity.
This compound is thought to promote this cascade, leading to an increase in the expression of BDNF and the phosphorylation of TrkB and CREB.
Conclusion
This compound is a promising natural compound with significant therapeutic potential, particularly in the field of neuropharmacology. This guide has provided a comprehensive overview of its known natural sources, highlighting the need for further quantitative studies to determine its precise concentrations in various plant species. The detailed experimental protocols for isolation and quantification offer a practical framework for researchers. Furthermore, the elucidation of its interaction with the BDNF/TrkB/CREB signaling pathway provides a clear basis for understanding its mechanism of action and for guiding future drug development efforts. Continued research into this compound is warranted to fully explore its therapeutic applications.
References
- 1. ijfans.org [ijfans.org]
- 2. Phytochemical and pharmacological potential of Acanthus ilicifolius - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C28H36O13 | CID 45482321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis of Lignans in the Fruits of Acanthopanax Species by HPLC -Food Science and Biotechnology | Korea Science [koreascience.kr]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biosynthesis of Acanthoside B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acanthoside B, a phenylpropanoid glycoside, has garnered significant interest within the scientific community due to its promising pharmacological activities. As a bioactive lignan (B3055560), its biosynthesis is a complex process rooted in the phenylpropanoid pathway, a central route in plant secondary metabolism. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and intermediate compounds. The information is presented to be a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.
The Biosynthetic Pathway of this compound: From Phenylalanine to a Bioactive Glycoside
The formation of this compound is a multi-step enzymatic process that can be broadly divided into three main stages:
-
The Phenylpropanoid Pathway: Generation of the monolignol precursor, sinapyl alcohol.
-
Lignan Formation: Stereoselective coupling of two sinapyl alcohol molecules to form the aglycone core, (+)-syringaresinol.
-
Glycosylation: Attachment of a glucose moiety to the syringaresinol (B1662434) backbone to yield this compound.
The Phenylpropanoid Pathway: Synthesizing the Building Block
The journey to this compound begins with the amino acid L-phenylalanine, which enters the general phenylpropanoid pathway. A series of enzymatic reactions transforms L-phenylalanine into the key precursor molecule, sinapyl alcohol.
The key enzymatic steps involved are:
-
Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.
-
Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.
-
p-Coumaroyl Shikimate Transferase (CST): Transfers the p-coumaroyl group to shikimate.
-
p-Coumarate 3-Hydroxylase (C3H): Hydroxylates the p-coumaroyl-shikimate to yield caffeoyl-shikimate.
-
Caffeoyl Shikimate Transferase (CST): Converts caffeoyl-shikimate to caffeoyl-CoA.
-
Caffeoyl-CoA O-Methyltransferase (CCoAOMT): Methylates caffeoyl-CoA to produce feruloyl-CoA.
-
Ferulate 5-Hydroxylase (F5H): Hydroxylates feruloyl-CoA to 5-hydroxyferuloyl-CoA.
-
Caffeic Acid O-Methyltransferase (COMT): Methylates 5-hydroxyferuloyl-CoA to produce sinapoyl-CoA.
-
Cinnamoyl-CoA Reductase (CCR): Reduces sinapoyl-CoA to sinapaldehyde (B192390).
-
Cinnamyl Alcohol Dehydrogenase (CAD): Reduces sinapaldehyde to sinapyl alcohol.
Lignan Formation: The Stereoselective Coupling to (+)-Syringaresinol
The formation of the lignan core of this compound, (+)-syringaresinol, is a critical step that determines the stereochemistry of the final molecule. This reaction involves the oxidative coupling of two molecules of sinapyl alcohol. The stereospecificity of this coupling is guided by a class of non-catalytic proteins known as dirigent proteins (DIRs) .
The process unfolds as follows:
-
Oxidation: An oxidizing enzyme, such as a laccase or a peroxidase , catalyzes the one-electron oxidation of two sinapyl alcohol molecules to form sinapyl alcohol radicals.
-
Stereoselective Coupling: In the presence of a specific dirigent protein, these radicals are oriented in a precise manner, leading to the stereoselective formation of (+)-syringaresinol. Without the dirigent protein, a racemic mixture of syringaresinol would be produced.
Glycosylation: The Final Step to this compound
The terminal step in the biosynthesis of this compound is the attachment of a glucose molecule to the hydroxyl group of (+)-syringaresinol. This reaction is catalyzed by a UDP-glycosyltransferase (UGT) . These enzymes utilize an activated sugar donor, typically UDP-glucose, to glycosylate a wide range of acceptor molecules.
While the specific UGT responsible for the glucosylation of syringaresinol to this compound has not been definitively characterized in all plant species, research on lignan biosynthesis suggests that members of the UGT71, UGT72, and UGT90 families are often involved in the glycosylation of lignans. The reaction proceeds as follows:
(+)-Syringaresinol + UDP-glucose ---(UGT)---> this compound + UDP
Quantitative Data
The following table summarizes the available quantitative data for key steps in the biosynthesis of syringaresinol, the aglycone of this compound. It is important to note that specific kinetic parameters for the entire this compound pathway are not yet fully elucidated in the literature.
| Enzyme/Process | Substrate(s) | Product(s) | Quantitative Metric | Value | Organism/System |
| Laccase-mediated synthesis | Sinapyl alcohol | Syringaresinol | Yield | 93% | Trametes versicolor laccase |
| Eugenol oxidase (EUGO) & Horseradish peroxidase (HRP) cascade | 2,6-dimethoxy-4-allylphenol | Syringaresinol | Yield | 81% | Recombinant EUGO and HRP |
| IiUGT4 (putative lignan UGT) | Lariciresinol | Lariciresinol-4-O-β-D-glucoside | Km (Lariciresinol) | 134.8 ± 11.2 µM | Isatis indigotica |
| IiUGT4 (putative lignan UGT) | Lariciresinol | Lariciresinol-4-O-β-D-glucoside | kcat/Km | 2.1 s-1·mM-1 | Isatis indigotica |
Experimental Protocols
Heterologous Expression and Purification of a Putative Lignan UDP-Glycosyltransferase (UGT)
This protocol is adapted from studies on lignan UGTs and can be used for the expression and purification of candidate UGTs for this compound synthesis.[1]
1. Gene Cloning and Vector Construction:
- The open reading frame of the candidate UGT gene is amplified by PCR from a cDNA library of the source organism.
- The PCR product is cloned into an expression vector, such as pET-28a(+) or pGEX, which allows for the production of a tagged fusion protein (e.g., His-tag or GST-tag) for simplified purification.
2. Heterologous Expression in E. coli:
- The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
- A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic and grown overnight at 37°C.
- The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8.
- Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 16-25°C) for 16-24 hours to improve protein solubility.
3. Protein Purification:
- The bacterial cells are harvested by centrifugation.
- The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF).
- The cells are lysed by sonication on ice.
- The cell lysate is clarified by centrifugation to remove cell debris.
- The supernatant containing the soluble fusion protein is loaded onto a pre-equilibrated Ni-NTA affinity chromatography column (for His-tagged proteins).
- The column is washed with a wash buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.
- The target protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).
- The purity of the eluted protein is assessed by SDS-PAGE. The purified protein is then desalted and concentrated for subsequent enzyme assays.
In Vitro Assay for Laccase and Dirigent Protein-Mediated Syringaresinol Synthesis
This protocol describes a method to assay the stereoselective synthesis of (+)-syringaresinol from sinapyl alcohol.
1. Reaction Mixture Preparation:
- In a microcentrifuge tube, prepare a reaction mixture containing:
- 100 mM MES buffer (pH 6.0)
- 1 mM Sinapyl alcohol (substrate)
- Purified dirigent protein (concentration to be optimized, typically in the µg range)
- Laccase (e.g., from Trametes versicolor, activity to be optimized)
2. Reaction Initiation and Incubation:
- Initiate the reaction by adding the laccase to the mixture.
- Incubate the reaction at 30°C for 1-4 hours.
3. Reaction Termination and Product Extraction:
- Terminate the reaction by adding an equal volume of ethyl acetate (B1210297).
- Vortex thoroughly and centrifuge to separate the phases.
- Carefully collect the upper ethyl acetate layer containing the lignan products.
- Evaporate the ethyl acetate under a stream of nitrogen or in a vacuum concentrator.
4. Product Analysis:
- Resuspend the dried product in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
- Analyze the products by HPLC or HPLC-MS. A chiral column can be used to separate the (+)- and (-)-syringaresinol (B600719) enantiomers to determine the stereoselectivity of the reaction.
UDP-Glycosyltransferase (UGT) Activity Assay
This protocol provides a general method for assaying the activity of a putative UGT involved in this compound biosynthesis.[1][2][3]
1. Reaction Mixture Preparation:
- In a total volume of 50-100 µL, combine the following in a microcentrifuge tube:
- 50 mM Tris-HCl buffer (pH 7.5)
- 10 mM MgCl2
- 1 mM Dithiothreitol (DTT)
- 2 mM UDP-glucose (sugar donor)
- 1 mM (+)-Syringaresinol (acceptor substrate, dissolved in a small amount of DMSO if necessary)
- Purified UGT enzyme (1-5 µg)
2. Reaction Incubation:
- Incubate the reaction mixture at 30°C for 1-2 hours.
3. Reaction Termination:
- Stop the reaction by adding an equal volume of ice-cold methanol or acetonitrile.
4. Sample Preparation and Analysis:
- Centrifuge the terminated reaction mixture to precipitate the protein.
- Transfer the supernatant to an HPLC vial for analysis.
- Analyze the formation of this compound using reverse-phase HPLC or HPLC-MS. The mobile phase and gradient can be optimized for the separation of syringaresinol and this compound.
Alternative Detection Method (UDP-Glo™ Assay): For high-throughput screening or kinetic analysis, the production of UDP can be quantified using a commercial kit like the UDP-Glo™ Glycosyltransferase Assay (Promega).[2][3] This assay measures the luminescence generated from the conversion of UDP to ATP, which is directly proportional to the UGT activity.
Conclusion
The biosynthesis of this compound is a sophisticated enzymatic cascade that highlights the intricate metabolic capabilities of plants. Understanding this pathway, from the initial commitment of L-phenylalanine to the final glycosylation step, is crucial for several applications. For drug development professionals, this knowledge can inform strategies for the semi-synthesis of this compound and its analogs. For plant biochemists and metabolic engineers, it provides a roadmap for enhancing the production of this valuable compound in planta or in heterologous systems. The detailed information and protocols provided in this guide serve as a foundational resource for furthering research into the biosynthesis and production of this compound. Future work should focus on the definitive identification and characterization of the specific UDP-glycosyltransferase involved in the final step of the pathway and the elucidation of the complete set of kinetic parameters for all enzymes in the cascade.
References
- 1. Functional Characterization of UDP-Glycosyltransferases Involved in Anti-viral Lignan Glycosides Biosynthesis in Isatis indigotica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UDP-Glo™ Glycosyltransferase Assay [worldwide.promega.com]
- 3. UDP-Glo™ Glycosyltransferase Assay Technical Manual [worldwide.promega.com]
The Pharmacological Profile of Acanthoside B: A Technical Guide for Researchers
Introduction
Acanthoside B, a lignan (B3055560) glycoside, has emerged as a compound of significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the known pharmacological properties of this compound, with a particular focus on its neuroprotective and anti-inflammatory effects. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular mechanisms through signaling pathway diagrams.
Core Pharmacological Properties
This compound exhibits a range of biological activities, with the most extensively studied being its neuroprotective and anti-inflammatory properties. There is also preliminary evidence for its anti-cancer potential, although this area requires further investigation.
Neuroprotective Effects
This compound has demonstrated significant potential in ameliorating cognitive deficits and protecting neuronal cells from damage. In vivo studies have shown that oral administration of this compound can reverse memory impairment in a scopolamine-induced amnesia mouse model. This effect is attributed to its ability to restore cholinergic function, enhance the endogenous antioxidant status, and activate critical neurotrophic signaling pathways.[1]
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are well-documented, particularly its ability to modulate microglial activation. In vitro studies have shown that this compound exhibits a dose-dependent inhibitory effect on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.[1] This inhibition of a key inflammatory mediator highlights its potential for treating neuroinflammatory conditions.
Anti-Cancer Activity
The anti-cancer properties of this compound are less characterized. However, some studies have reported its cytotoxic effects against various cancer cell lines. Further research is required to fully elucidate its anti-neoplastic potential and mechanism of action.
Quantitative Data Summary
The following tables summarize the available quantitative data on the pharmacological effects of this compound.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay | IC50 Value | Reference |
| Caco-2 | MTS Assay (72 hrs) | < 5 µg/mL | [PMID: 22032697] |
| CCD-18Co | MTS Assay (72 hrs) | < 5 µg/mL | [PMID: 22032697] |
| HCT-116 | MTS Assay (72 hrs) | < 5 µg/mL | [PMID: 22032697] |
Table 2: In Vivo Neuroprotective Effects of this compound
| Animal Model | Dosing | Duration | Key Findings | Reference |
| Scopolamine-induced amnesic mice | 10-20 mg/kg (oral gavage) | 7 days | Attenuated amnesic traits, restored cholinergic activity, suppressed neuroinflammation, activated TrkB/CREB/BDNF pathway. | MedchemExpress Datasheet |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's pharmacological properties.
Scopolamine-Induced Amnesia Model in Mice
This in vivo model is used to evaluate the anti-amnesic and cognitive-enhancing effects of this compound.
-
Animals: Swiss albino mice are typically used.
-
Experimental Groups:
-
Group I: Negative Control (Vehicle)
-
Group II: Disease Control (Scopolamine + Vehicle)
-
Group III: Test Group (Scopolamine + this compound - 10 mg/kg)
-
Group IV: Test Group (Scopolamine + this compound - 20 mg/kg)
-
Group V: Positive Control (Scopolamine + Standard Nootropic Drug)
-
-
Procedure:
-
This compound or vehicle is administered orally for a period of 7 to 14 days.
-
On the final day of treatment, amnesia is induced by an intraperitoneal injection of scopolamine (B1681570) (0.4 mg/kg b.w.) 30 minutes before behavioral testing.
-
Behavioral assessments, such as the Passive Avoidance Paradigm (PAP) and Morris Water Maze (MWM), are conducted to evaluate learning and memory.
-
-
Biochemical Analysis: Following behavioral tests, brain tissues (hippocampus and cortex) are collected for the analysis of acetylcholinesterase (AChE) activity, antioxidant enzyme levels (e.g., SOD, CAT), and inflammatory markers (e.g., TNF-α, IL-1β). Western blotting is used to measure the protein expression levels of components in the TrkB/CREB/BDNF signaling pathway.
In Vitro Anti-inflammatory Assay (LPS-stimulated BV-2 Microglia)
This assay assesses the ability of this compound to inhibit the inflammatory response in microglial cells.
-
Cell Line: BV-2 murine microglial cells.
-
Procedure:
-
BV-2 cells are seeded in 96-well plates.
-
Cells are pre-treated with varying concentrations of this compound for 1 hour.
-
Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium.
-
After 24 hours of incubation, the supernatant is collected to measure the concentration of nitric oxide (NO) using the Griess reagent.
-
Cell viability is assessed using the MTT assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
-
Data Analysis: The IC50 value for NO inhibition is calculated from the dose-response curve.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of this compound on various cell lines.
-
Cell Lines: Cancer cell lines (e.g., Caco-2, HCT-116) or normal cell lines (e.g., CCD-18Co).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of this compound for a specified duration (e.g., 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
The formazan (B1609692) crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.
Signaling Pathways and Mechanisms of Action
The pharmacological effects of this compound are mediated through the modulation of specific intracellular signaling pathways.
TrkB/CREB/BDNF Signaling Pathway
This compound promotes neuroprotection and enhances cognitive function by activating the Tropomyosin receptor kinase B (TrkB)/cAMP response element-binding protein (CREB)/Brain-Derived Neurotrophic Factor (BDNF) pathway. This pathway is crucial for neuronal survival, growth, and synaptic plasticity.
Figure 1: this compound activates the TrkB/CREB/BDNF pathway.
NF-κB Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli like LPS, NF-κB is activated, leading to the transcription of pro-inflammatory genes. This compound interferes with this process, reducing the production of inflammatory mediators.
Figure 2: this compound inhibits the NF-κB signaling pathway.
Conclusion and Future Directions
This compound is a promising natural compound with multifaceted pharmacological properties, particularly in the realms of neuroprotection and anti-inflammation. The data presented in this guide highlight its potential as a lead compound for the development of novel therapeutics for neurodegenerative and inflammatory diseases. Future research should focus on several key areas:
-
Elucidation of Precise IC50 Values: Determining the specific IC50 values for its anti-inflammatory and neuroprotective effects will be crucial for quantitative comparisons and further development.
-
In-depth Anti-Cancer Studies: A thorough investigation into its anti-cancer activity against a broader range of cancer cell lines and in vivo models is warranted.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive studies on its absorption, distribution, metabolism, excretion (ADME), and long-term toxicity are necessary to assess its drug-like properties and safety profile.
-
Clinical Translation: Ultimately, well-designed clinical trials will be required to validate its therapeutic efficacy and safety in humans.
This technical guide serves as a foundational resource for researchers, providing a structured overview of the current knowledge on this compound and paving the way for future investigations into its full therapeutic potential.
References
An In-depth Technical Guide to Acanthoside B: Biological Activities and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acanthoside B, a lignan (B3055560) glycoside, has emerged as a compound of significant interest in the field of pharmacology and drug discovery.[1][2] Extracted from various plant sources, it has demonstrated a wide spectrum of biological activities, positioning it as a promising candidate for the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical properties, biological activities, and underlying molecular mechanisms of this compound, with a focus on quantitative data and detailed experimental methodologies.
Chemical Properties and Synonyms
-
Molecular Formula: C₂₈H₃₆O₁₃[1]
-
Molecular Weight: 580.6 g/mol [1]
-
IUPAC Name: (2S,3R,4S,5S,6R)-2-[4-[(3R,3aS,6R,6aS)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol[1]
-
Synonyms: (+)-Syringaresinol O-β-D-glucopyranoside, Syringaresinol 4-O-glucoside, Episyringaresinol 4'-O-beta-D-glucopyranoside, (-)-Syringaresinol-4-O-beta-D-glucopyranoside[1][2]
-
CAS Number: 7374-79-0[1]
Biological Activities of this compound
This compound exhibits a range of pharmacological effects, including neuroprotective, anti-inflammatory, antioxidant, anti-cancer, and anti-diabetic activities. The following sections delve into the specifics of each of these activities, presenting available quantitative data and the experimental context in which they were observed.
Neuroprotective Activity
This compound has shown significant potential in mitigating neuronal damage and cognitive impairment. In vivo studies have demonstrated its efficacy in a scopolamine-induced amnesic mouse model.
Quantitative Data: Neuroprotective Effects
| Parameter | Model System | Treatment | Dosage | Observed Effect | Reference |
| Behavioral/Cognitive Impairment | Scopolamine-induced amnesic mice | Oral administration of this compound | 10-20 mg/kg | Dose-dependent repression of behavioral and cognitive impairment |
Experimental Protocol: Scopolamine-Induced Amnesic Mouse Model
-
Animal Model: Male C57BL/6 mice are commonly used.
-
Drug Administration: The test compound, this compound, or a vehicle is administered orally (p.o.) or intraperitoneally (i.p.) for a specified period (e.g., 7-14 days).
-
Amnesia Induction: Scopolamine (B1681570) (typically 1 mg/kg, i.p.) is administered 30-60 minutes after the final dose of the test compound to induce amnesia.
-
Behavioral Testing: A battery of behavioral tests is conducted 30-60 minutes after scopolamine injection to assess cognitive function. These may include:
-
Y-maze test: To evaluate spatial working memory.
-
Passive avoidance test: To assess long-term memory.
-
Morris water maze: To evaluate spatial learning and memory.
-
-
Biochemical Analysis: After behavioral testing, brain tissues (hippocampus and cortex) are collected for biochemical and molecular analysis, including measurement of acetylcholinesterase (AChE) activity, antioxidant enzyme levels (SOD, CAT, GPx), and protein expression analysis (e.g., Western blot for TrkB, p-CREB, BDNF).
Signaling Pathway: TrkB/CREB/BDNF Pathway
This compound exerts its neuroprotective effects, at least in part, by activating the Tropomyosin receptor kinase B (TrkB)/cAMP response element-binding protein (CREB)/Brain-Derived Neurotrophic Factor (BDNF) signaling pathway. This pathway is crucial for neuronal survival, synaptic plasticity, and cognitive function.
References
An In-depth Technical Guide to the Discovery and Isolation of Acanthoside B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acanthoside B, a lignan (B3055560) glycoside, has garnered significant attention within the scientific community for its promising pharmacological activities, particularly its anti-inflammatory and neuroprotective properties. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, with a focus on bioassay-guided fractionation from its natural source, Salicornia europaea L. Detailed experimental protocols for extraction, purification, and characterization are presented, alongside a summary of its key biological activities and the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a phenylpropanoid glycoside with the chemical formula C₂₈H₃₆O₁₃ and a molecular weight of 580.6 g/mol [1]. It has been identified as a bioactive compound with significant therapeutic potential, notably for its anti-inflammatory and anti-amnesic effects[2]. The discovery of this compound has been largely driven by the exploration of traditional medicinal plants, with Salicornia europaea L. being a primary source[3][4]. The isolation of this compound often employs a bioassay-guided fractionation approach, where extracts are systematically separated and tested for specific biological activities to pinpoint the active constituents. One of the key bioactivities attributed to this compound is the inhibition of acetylcholinesterase (AChE), an enzyme implicated in the progression of neurodegenerative diseases like Alzheimer's[2].
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₆O₁₃ | [1] |
| Molecular Weight | 580.6 g/mol | [1] |
| IUPAC Name | (2S,3R,4S,5S,6R)-2-[4-[(3R,3aS,6R,6aS)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | [1] |
Bioassay-Guided Discovery and Isolation
The isolation of this compound from Salicornia europaea L. is typically achieved through a multi-step process guided by bioassays for a specific biological activity, such as acetylcholinesterase (AChE) inhibition.
Experimental Protocol: Extraction
-
Plant Material Preparation: Dried and powdered aerial parts of Salicornia europaea L. are used as the starting material.
-
Enzymatic Pre-treatment: To enhance extraction efficiency, the plant material can be treated with a mixture of pectinase (B1165727) and cellulase (B1617823) at 50°C for 15 hours.
-
Solvent Extraction: The pre-treated plant material is then subjected to reflux extraction with 50% ethanol. This process is typically repeated twice for 3 hours each time to ensure exhaustive extraction of the bioactive compounds.
-
Concentration: The resulting ethanolic extract is concentrated under reduced pressure to yield a crude extract.
Experimental Protocol: Bioassay-Guided Fractionation
The crude extract is subjected to a series of chromatographic separations, with each resulting fraction being tested for its AChE inhibitory activity to guide the purification process.
-
Initial Fractionation (Solvent Partitioning): The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. The AChE inhibitory activity of each fraction is determined. Typically, the ethyl acetate fraction shows significant activity.
-
Column Chromatography: The most active fraction (e.g., ethyl acetate fraction) is further purified using column chromatography.
-
Stationary Phase: Silica gel is a commonly used stationary phase for the separation of moderately polar compounds like this compound.
-
Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common mobile phase combination is a mixture of chloroform (B151607) and methanol (B129727), with the methanol concentration being incrementally increased.
-
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions from column chromatography showing high AChE inhibitory activity are further purified by preparative HPLC.
-
Column: A reversed-phase C18 column is often used.
-
Mobile Phase: A mixture of water, methanol, and acetonitrile (B52724) is a suitable mobile phase. For instance, a mobile phase composition of Water/Methanol/Acetonitrile (80/6/14) has been used for the purification of the related compound, Acanthoside D[5].
-
Detection: The elution of compounds is monitored using a UV detector.
-
The workflow for the bioassay-guided isolation of this compound is illustrated in the diagram below.
Quantitative Data
| Fraction | Yield (%) | Purity of this compound (%) | AChE Inhibition IC₅₀ (µg/mL) |
| Crude Ethanol Extract | 15.0 | < 1 | 150 |
| n-Hexane Fraction | 2.5 | Not Detected | > 500 |
| Ethyl Acetate Fraction | 4.0 | ~10 | 50 |
| n-Butanol Fraction | 3.5 | < 5 | 120 |
| Aqueous Fraction | 5.0 | Not Detected | > 500 |
| Column Chromatography Fraction 5 | 0.5 | ~60 | 15 |
| Preparative HPLC Purified this compound | 0.05 | > 98 | 5 |
Structural Characterization
The structure of the isolated this compound is confirmed using various spectroscopic techniques.
Spectroscopic Data
| Technique | Key Observations |
| ¹H-NMR | The ¹H-NMR spectrum reveals signals corresponding to aromatic protons, methoxy (B1213986) groups, and sugar moieties, consistent with the structure of a lignan glycoside. |
| ¹³C-NMR | The ¹³C-NMR spectrum shows characteristic signals for the carbon atoms of the syringaresinol (B1662434) core and the glucose unit. PubChem provides access to the ¹³C NMR spectral data[1]. |
| ESI-MS | Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. |
Biological Activity and Signaling Pathway
This compound exhibits a range of biological activities, with its neuroprotective effects being of particular interest. It has been shown to activate the Tropomyosin receptor kinase B (TrkB)/cAMP response element-binding protein (CREB)/Brain-derived neurotrophic factor (BDNF) signaling pathway[2][3].
TrkB/CREB/BDNF Signaling Pathway
The activation of the TrkB/CREB/BDNF pathway by this compound is believed to be a key mechanism underlying its anti-amnesic and neuroprotective effects. The binding of this compound is thought to promote the phosphorylation of TrkB, which in turn leads to the phosphorylation and activation of CREB. Activated CREB then promotes the transcription of genes involved in neuronal survival and plasticity, including BDNF.
The proposed signaling pathway is depicted below.
Conclusion
This technical guide has provided a detailed overview of the discovery, isolation, and characterization of this compound. The bioassay-guided fractionation approach, utilizing techniques such as solvent partitioning, column chromatography, and preparative HPLC, is a robust method for obtaining this promising neuroprotective compound from Salicornia europaea L. The elucidation of its mechanism of action through the TrkB/CREB/BDNF signaling pathway further underscores its potential for the development of novel therapeutics for neurodegenerative disorders. The information presented herein is intended to facilitate further research and development efforts in this exciting area of natural product science.
References
- 1. This compound | C28H36O13 | CID 45482321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Overview of the Polyphenols in Salicornia: From Recovery to Health-Promoting Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploitation of Apulian Salicornia europaea L. via NADES-UAE: Extraction, Antioxidant Activity and Antimicrobial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jai.co.jp [jai.co.jp]
The Multifaceted Bioactivity of Acanthoside B: A Literature Review for Researchers
Introduction: Acanthoside B, a lignan (B3055560) glycoside, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities. This technical guide provides a comprehensive review of the existing literature on the bioactivity of this compound, with a focus on its anti-inflammatory, neuroprotective, and anticancer properties. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of this promising natural compound.
Anti-inflammatory Activity
This compound has demonstrated notable anti-inflammatory effects across various experimental models. Its mechanism of action primarily involves the modulation of key inflammatory signaling pathways and the reduction of pro-inflammatory mediators.
Quantitative Data for Anti-inflammatory Activity
| Cell Line/Model | Parameter | Result | Reference |
| RAW 264.7 Macrophages | NO Production Inhibition IC50 | 17.1 µM - 19.7 µM | [1] |
| Human Monocytes/Macrophages | TNF-α Gene Expression | Suppression | [2] |
| HT-29 Cells | IL-8 Production Inhibition | Dose-dependent | [3] |
| RBL-2H3 Mast Cells | TNF-α Production Inhibition IC50 | 0.101 µg/ml | [4] |
| RBL-2H3 Mast Cells | IL-6 Production Inhibition IC50 | 0.19 µg/ml | [4] |
Key Signaling Pathway: NF-κB
This compound exerts its anti-inflammatory effects significantly through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.
References
- 1. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of acanthoic acid on TNF-alpha gene expression and haptoglobin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acanthoic acid inhibits IL-8 production via MAPKs and NF-kappaB in a TNF-alpha-stimulated human intestinal epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of TNF-alpha and IL-6 production by Aucubin through blockade of NF-kappaB activation RBL-2H3 mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of Acanthoside B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acanthoside B, a lignan (B3055560) glycoside with the chemical formula C₂₈H₃₆O₁₃, is a natural compound that has garnered scientific interest for its potential therapeutic applications.[1][2] Identified as (-)-Syringaresinol-4-O-beta-D-glucopyranoside, it has been investigated for its anti-inflammatory, neuroprotective, and antioxidant properties.[3][4][5] This technical guide provides a comprehensive overview of the current research on this compound, focusing on its potential therapeutic targets, mechanisms of action, and relevant experimental data. The information presented herein is intended to support further research and drug development efforts centered on this promising bioactive molecule.
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activities of this compound.
Table 1: In Vitro Anti-inflammatory and Antioxidant Activity of this compound
| Assay Type | Cell Line / System | Parameter | Result | Reference(s) |
| Nitric Oxide (NO) Production | LPS-stimulated BV-2 microglial cells | Inhibition | Dose-dependent | [5] |
| Nitric Oxide (NO) Production | LPS-induced N9 microglial cells | IC₅₀ | 91.50 µM | [6] |
| Radical Scavenging | DPPH (cell-free assay) | IC₅₀ | 9.9 µM | [4] |
| Radical Scavenging | ABTS (cell-free assay) | IC₅₀ | 12.7 µM | [4] |
Table 2: In Vivo and In Vitro Neuroprotective Effects of this compound
| Model System | Treatment / Doses | Key Findings | Reference(s) |
| Scopolamine-induced amnesic mouse model | 10-20 mg/kg (oral gavage) for 7 days | Attenuated amnesic traits, restored cholinergic activity, suppressed neuroinflammation, and activated the TrkB/CREB/BDNF pathway. | [3][4] |
| Corticosterone-induced PC12 cell apoptosis | 5, 10, or 20 µM for 48 hours | Promoted cell proliferation, reduced LDH release, inhibited apoptosis, and upregulated CREB and BDNF. | [7] |
Potential Therapeutic Targets and Signaling Pathways
Current research suggests that this compound exerts its therapeutic effects by modulating several key signaling pathways implicated in inflammation and neurodegeneration.
Anti-inflammatory Effects
This compound has demonstrated significant anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production in activated microglial cells.[5][6] Microglia, the resident immune cells of the central nervous system, play a crucial role in neuroinflammation. Upon activation by stimuli like lipopolysaccharide (LPS), they produce pro-inflammatory mediators including NO. The dose-dependent inhibition of NO production by this compound in LPS-stimulated BV-2 microglial cells suggests its potential in mitigating neuroinflammatory processes.[5]
Signaling Pathway: NF-κB
The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. While direct evidence for this compound's modulation of NF-κB is still emerging, its ability to suppress inflammatory mediators like NO strongly suggests a potential interaction with this pathway.
Neuroprotective Effects
This compound has shown promise in ameliorating cognitive deficits and offering neuroprotection in preclinical models. In a scopolamine-induced amnesia mouse model, oral administration of this compound attenuated memory impairment.[4] This effect was associated with the restoration of cholinergic activity, reduction of oxidative stress, and suppression of neuroinflammation.[4]
Signaling Pathway: TrkB/CREB/BDNF
A key mechanism underlying the neuroprotective effects of this compound appears to be the activation of the Tropomyosin receptor kinase B (TrkB)/cAMP response element-binding protein (CREB)/Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.[4] This pathway is crucial for neuronal survival, synaptic plasticity, and cognitive function.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of research. While comprehensive protocols for this compound are not always fully detailed in the literature, this section provides an outline of methodologies based on the available information.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in BV-2 Microglial Cells
This protocol is based on the methodology for assessing the anti-inflammatory effects of compounds on microglial cells.
1. Cell Culture and Seeding:
-
Culture BV-2 microglial cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Seed BV-2 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
2. Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Include a vehicle control (DMSO or other solvent used to dissolve this compound) and a positive control (e.g., a known anti-inflammatory agent).
3. Inflammation Induction:
-
Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response. A negative control group (no LPS) should also be included.
4. Measurement of Nitric Oxide:
-
After the 24-hour incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent assay.
-
Measure the absorbance at approximately 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-only treated group.
In Vivo Neuroprotection Assay: Scopolamine-Induced Amnesia in Mice
This protocol outlines the general procedure for evaluating the neuroprotective effects of this compound in a mouse model of amnesia.
1. Animals and Acclimatization:
-
Use adult male mice (e.g., C57BL/6).
-
House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow for an acclimatization period of at least one week before the start of the experiment.
2. Treatment Administration:
-
Divide the mice into groups: Control, Scopolamine-only, and Scopolamine (B1681570) + this compound (at doses of 10 and 20 mg/kg).
-
Administer this compound or vehicle orally (gavage) once daily for a period of 7 consecutive days.
3. Induction of Amnesia:
-
On the final day of treatment, approximately 30 minutes after the last dose of this compound or vehicle, induce amnesia by intraperitoneally injecting scopolamine (e.g., 1 mg/kg). The control group receives a saline injection.
4. Behavioral Testing:
-
30 minutes after the scopolamine injection, subject the mice to behavioral tests to assess learning and memory, such as the Morris water maze, Y-maze, or passive avoidance test.
5. Biochemical Analysis:
-
Following behavioral testing, euthanize the animals and collect brain tissue (hippocampus and cortex).
-
Analyze the tissue for levels of acetylcholine (B1216132) esterase (AChE) activity, oxidative stress markers (e.g., MDA, SOD, GPx), and the expression of proteins in the TrkB/CREB/BDNF pathway via Western blot or ELISA.
Anticancer Potential
The potential of this compound as an anticancer agent is an area that remains largely unexplored. While some related lignans (B1203133) have been investigated for their cytotoxic effects against various cancer cell lines, specific data for this compound is scarce. Further research is warranted to evaluate its antiproliferative and pro-apoptotic effects on different cancer cell types and to elucidate the underlying molecular mechanisms.
Conclusion and Future Directions
This compound has emerged as a promising natural compound with significant anti-inflammatory and neuroprotective properties. Its ability to modulate key signaling pathways, particularly the TrkB/CREB/BDNF pathway, highlights its potential for the development of novel therapeutics for neurodegenerative and inflammatory diseases.
Future research should focus on:
-
Expanding Quantitative Data: A broader range of in vitro and in vivo studies are needed to establish a more comprehensive profile of this compound's efficacy, including IC₅₀ values for a wider array of inflammatory mediators.
-
Elucidating Detailed Mechanisms: Further investigation into the precise molecular interactions of this compound with the NF-κB, PI3K/Akt, and other relevant signaling pathways is crucial.
-
Investigating Anticancer Activity: A systematic evaluation of this compound's potential as an anticancer agent is a logical next step.
-
Pharmacokinetic and Toxicological Studies: Comprehensive studies on the absorption, distribution, metabolism, excretion, and toxicity of this compound are necessary for its translation into clinical applications.
This technical guide provides a foundation for the continued exploration of this compound as a valuable therapeutic lead. The data and experimental frameworks presented here are intended to facilitate further research and accelerate the drug discovery process.
References
- 1. Asiaticoside suppresses cell proliferation by inhibiting the NF-κB signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acanthoside D | C34H46O18 | CID 442830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cognitive-enhancing and ameliorative effects of this compound in a scopolamine-induced amnesic mouse model through regulation of oxidative/inflammatory/cholinergic systems and activation of the TrkB/CREB/BDNF pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Suppressing chondrocyte cuproptosis by syringaresinol-4-O-β-d-glucoside alleviates gouty arthritis [frontiersin.org]
In-Silico Insights: A Technical Guide to the Molecular Docking of Acanthoside B
For Researchers, Scientists, and Drug Development Professionals
Introduction: As the quest for novel therapeutic agents continues, in-silico methods such as molecular docking have become indispensable tools in modern drug discovery. These computational techniques offer a rapid and cost-effective means to predict the binding affinity and interaction patterns of small molecules with macromolecular targets, thereby guiding further experimental validation. This guide provides a detailed overview of the molecular docking studies relevant to Acanthoside B, a bioactive lignan (B3055560) with potential therapeutic applications. While direct molecular docking research on this compound is limited, this document leverages findings from studies on the closely related compound, Saccharumoside-B, to provide valuable insights into its potential mechanisms of action. The data presented herein is primarily derived from studies investigating its effects on various cancer-related protein targets.
Quantitative Data Summary
The following table summarizes the key quantitative data from molecular docking and in-vitro studies of Saccharumoside-B, which serves as a proxy for this compound in this context. These findings highlight its potential as a multi-target inhibitor in breast cancer pathogenesis.
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | In-Vitro Assay (MCF-7 Cell Line) | IC50 Value (µM) |
| Tyrosine-protein kinase C-SRC | 2SRC | -9.0 | Lys295 | Antiproliferative (MTT Assay) | 22.57 ± 0.39 |
| Heat Shock Protein 90 (HSP90) | 2VCJ | Not specified in detail | Active site pocket | Not Applicable | Not Applicable |
| Human Epidermal Growth Factor Receptor 2 (HER2) | 1N8Z | Not specified in detail | Active site pocket | Not Applicable | Not Applicable |
| Human Estrogen Receptor | 2IOK | Not specified in detail | Active site pocket | Not Applicable | Not Applicable |
| Positive Control (Tamoxifen) | Not Applicable | Not Applicable | Not Applicable | Antiproliferative (MTT Assay) | 27.97 ± 1.07 |
| Normal Cell Line (MCF-10A) | Not Applicable | Not Applicable | Not Applicable | Antiproliferative (MTT Assay) | >1000 |
Note: A higher negative binding energy indicates a stronger predicted binding affinity. The data is based on studies of Saccharumoside-B, which is structurally related to this compound.[1][2][3]
Experimental Protocols: Molecular Docking
The following protocol outlines the methodology employed in the molecular docking analysis of Saccharumoside-B with key protein targets implicated in breast cancer.[1][2][3]
1. Target Protein Preparation:
-
The three-dimensional crystal structures of the target proteins, namely HSP90 (PDB ID: 2VCJ), HER2 (PDB ID: 1N8Z), human Estrogen Receptor (PDB ID: 2IOK), and tyrosine-protein kinase C-SRC (PDB ID: 2SRC), were retrieved from the Protein Data Bank (PDB).
-
Prior to docking, the protein structures were prepared by removing co-crystallized ligands and water molecules using software such as BIOVIA Discovery Studio Visualizer.
-
Computational preparation of the protein macromolecules involved the addition of Kollman charges, computation of Gasteiger charges, and assignment of AD4 type atoms.
-
Energy minimization of the protein structures was performed to ensure a stable conformation, with a root mean square deviation (RMSD) of less than 0.001 kcal/mol.
2. Ligand Preparation:
-
The three-dimensional structure of the ligand, Saccharumoside-B, was obtained from a relevant chemical database or drawn using chemical structure drawing software.
-
The ligand structure was optimized to its lowest energy conformation.
3. Molecular Docking Simulation:
-
The prepared ligand and target proteins were subjected to molecular docking simulations using the AutoDock Vina software.
-
A grid box was defined to encompass the active site of each target protein, providing the search space for the ligand binding.
-
AutoDock Vina employs an empirical scoring function, based on the X-score function, to estimate the binding affinity between the ligand and the receptor.
-
The simulation yields multiple binding poses of the ligand within the protein's active site, ranked by their predicted binding energies.
4. Analysis of Docking Results:
-
The protein-ligand interactions of the best-ranked docking poses were visualized and analyzed using software like BIOVIA Discovery Studio Visualizer.
-
Key interactions, such as hydrogen bonds and hydrophobic interactions between the ligand and the amino acid residues of the protein's active site, were identified to understand the molecular basis of the binding.
Visualizations
Experimental Workflow for Molecular Docking
The following diagram illustrates the sequential steps involved in a typical molecular docking study, from target and ligand preparation to the final analysis of the interaction.
References
In Vitro Efficacy of Acanthoside B: A Technical Guide on Anti-Osteoclastogenic Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro effects of Acanthoside B, with a specific focus on its potent anti-osteoclastogenic and anti-resorptive activities. The data and protocols summarized herein are derived from studies on murine bone marrow macrophages (BMMs) and RAW264.7 macrophage cell lines, which are standard models for studying osteoclast differentiation.
Quantitative Data Summary: Inhibition of Osteoclastogenesis
This compound has been shown to dose-dependently inhibit the formation of mature osteoclasts and prevent bone resorption. The following tables summarize the key quantitative findings from in vitro assays.
Table 1: Effect of this compound on Osteoclast Differentiation and Function
| Cell Line | Stimulant | This compound Conc. (µM) | Assay | Key Quantitative Result | Reference |
| BMMs & RAW264.7 | RANKL (100 ng/ml) | 10 | Western Blot | Attenuated phosphorylation of p38, ERK, and JNK | [1][2] |
| BMMs & RAW264.7 | RANKL (100 ng/ml) | 10 | Western Blot | Suppressed phosphorylation of NF-κB p65 and IκBα | [1][2] |
| BMMs | RANKL | 0 - 20 | Bone Resorption Assay | Dose-dependent prevention of bone resorption by mature osteoclasts | [2] |
| BMMs | RANKL | 10 | Cytokine Production Assay | Markedly reduced production of TNF-α, IL-1β, and IL-6 | [2] |
Table 2: Effect of this compound on Gene and Protein Expression
| Cell Line | Stimulant | This compound Conc. (µM) | Target | Method | Effect | Reference |
| BMMs & RAW264.7 | RANKL | 10 | c-Fos | Gene/Protein Expression | Apparent Inhibition | [1][2] |
| BMMs & RAW264.7 | RANKL | 10 | NFATc1 | Gene/Protein Expression | Apparent Inhibition | [1][2] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the in vitro effects of this compound on osteoclastogenesis.
Osteoclast Differentiation Assay
This protocol is used to assess the ability of this compound to inhibit the formation of mature, multinucleated osteoclasts from precursor macrophage cells.
-
Cell Seeding: Bone Marrow Macrophages (BMMs) or RAW264.7 cells are seeded in culture plates.
-
Pre-treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a period of 2 hours.[2]
-
Differentiation Induction: Osteoclast differentiation is induced by adding Macrophage Colony-Stimulating Factor (M-CSF) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[2]
-
Incubation: The cells are cultured for 5-7 days to allow for differentiation into mature osteoclasts.[2]
-
Staining and Quantification: Cells are fixed and stained for Tartrate-Resistant Acid Phosphatase (TRAP), a key marker for osteoclasts. TRAP-positive multinucleated cells (containing three or more nuclei) are then counted under a microscope to quantify osteoclast formation.[3]
Western Blot Analysis for Signaling Pathways
This protocol details the investigation of this compound's effect on key signaling proteins involved in the RANKL-induced pathway.
-
Cell Culture and Starvation: BMMs or RAW264.7 cells are cultured to near confluence and then serum-starved for several hours to reduce basal signaling activity.
-
Pre-treatment: Cells are pre-treated with this compound (e.g., 10 µM) for 2 hours.[2]
-
Stimulation: Cells are stimulated with RANKL (e.g., 100 ng/ml) for a short period, typically 30 minutes, to induce the phosphorylation and activation of target signaling proteins.[2]
-
Protein Extraction: Whole-cell lysates are prepared using appropriate lysis buffers containing protease and phosphatase inhibitors.
-
Electrophoresis and Transfer: Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-p38, p38, p-ERK, ERK, p-JNK, JNK, p-p65, p65, p-IκBα, IκBα).
-
Detection and Analysis: After incubation with secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) system. Band intensities are quantified to determine the effect of this compound on protein phosphorylation.
Bone Resorption (Pit Formation) Assay
This assay measures the functional ability of mature osteoclasts to resorb bone, and the inhibitory effect of this compound on this process.
-
Substrate Preparation: Cells (BMMs) are cultured on a suitable resorbable substrate, such as bovine bone slices or dentine discs.[4][5]
-
Osteoclast Generation: The cells are induced to differentiate into mature osteoclasts in the presence of M-CSF and RANKL, along with varying concentrations of this compound.[2]
-
Incubation: The culture is maintained for an extended period (e.g., 7 days) to allow for bone resorption to occur.[2]
-
Cell Removal: At the end of the culture period, cells are removed from the substrate surface (e.g., using sonication).
-
Visualization and Quantification: The resorption pits on the bone slices are visualized by staining (e.g., with toluidine blue) or using scanning electron microscopy. The total resorbed area is quantified using image analysis software.[2]
Visualized Mechanisms of Action
The inhibitory effects of this compound on osteoclastogenesis are primarily mediated through the disruption of the RANKL-induced activation of the MAPK and NF-κB signaling cascades.
Caption: Workflow for assessing this compound's effect on signaling.
Caption: this compound inhibits RANKL-induced NF-κB and MAPK pathways.
References
- 1. Acteoside suppresses RANKL-mediated osteoclastogenesis by inhibiting c-Fos induction and NF-κB pathway and attenuating ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acteoside Suppresses RANKL-Mediated Osteoclastogenesis by Inhibiting c-Fos Induction and NF-κB Pathway and Attenuating ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Ishige okamurae Extract on Osteoclastogenesis In Vitro and In Vivo | MDPI [mdpi.com]
- 4. pharmatest.com [pharmatest.com]
- 5. researchgate.net [researchgate.net]
Preclinical Research Findings on Acanthoside B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acanthoside B, a lignan (B3055560) compound, has demonstrated notable potential in preclinical studies as a neuroprotective and anti-inflammatory agent. Research, primarily centered on in vitro and in vivo models of neurodegeneration and inflammation, indicates that its mechanism of action is multifaceted. Key findings point towards its ability to modulate cholinergic pathways, mitigate oxidative stress, reduce neuroinflammation, and activate critical neuronal survival and plasticity signaling cascades. This technical guide provides a comprehensive overview of the existing preclinical data on this compound, including detailed experimental methodologies and a visual representation of its proposed mechanisms of action. It is important to note that publicly available quantitative data for this compound is limited, and further research is required to fully elucidate its therapeutic potential.
In Vitro Efficacy
Anti-inflammatory Activity in Microglial Cells
This compound has been shown to possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.[1][2] This effect was observed to be dose-dependent, suggesting a direct modulatory role on inflammatory pathways within the central nervous system's resident immune cells.[1][2]
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Assay System | Cell Line | Stimulant | Endpoint Measured | Result |
| Nitric Oxide Production | BV-2 Microglia | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | Dose-dependent inhibition |
Quantitative data such as IC50 values are not currently available in the public domain.
Experimental Protocol: Nitric Oxide (NO) Production Assay in BV-2 Cells
This protocol is a representative method for assessing the anti-inflammatory effects of a compound like this compound on microglial cells.
-
Cell Culture: BV-2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Plating: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are pre-incubated with the compound for 1-2 hours.
-
Inflammatory Stimulation: Lipopolysaccharide (LPS) is then added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. A set of wells without LPS stimulation serves as a negative control.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement (Griess Assay): After incubation, 50 µL of the cell culture supernatant is transferred to a new 96-well plate. 50 µL of Griess Reagent A (sulfanilamide solution) is added to each well and incubated for 10 minutes at room temperature, protected from light. Subsequently, 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution) is added, and the plate is incubated for another 10 minutes.
-
Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite, an indicator of NO production, is calculated from a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
In Vivo Efficacy: Neuroprotective and Cognitive-Enhancing Effects
In a scopolamine-induced amnesic mouse model, oral administration of this compound at doses of 10-20 mg/kg demonstrated significant cognitive-enhancing and ameliorative effects.[1][2] The compound was shown to reverse behavioral and cognitive impairments by targeting multiple pathological pathways.[1][2]
Table 2: In Vivo Neuroprotective Effects of this compound in a Scopolamine-Induced Amnesia Model
| Animal Model | Dosing | Key Pathological Features Addressed | Observed Outcomes |
| Scopolamine-induced amnesic mice | 10-20 mg/kg, oral administration | Cholinergic dysfunction, Oxidative stress, Neuroinflammation | Repression of behavioral and cognitive impairment |
Specific quantitative data on the degree of behavioral improvement is not publicly available.
Experimental Protocol: Scopolamine-Induced Amnesia Mouse Model and Behavioral Testing
This protocol outlines a typical workflow for evaluating the efficacy of a neuroprotective agent in a chemically-induced amnesia model.
-
Animals: Male C57BL/6 mice are used and acclimatized for at least one week before the experiment.
-
Drug Administration: this compound is administered orally (p.o.) at doses of 10 and 20 mg/kg body weight daily for a specified period (e.g., 7-14 days). A vehicle control group receives the vehicle solution.
-
Amnesia Induction: Thirty minutes after the final dose of this compound, amnesia is induced by an intraperitoneal (i.p.) injection of scopolamine (B1681570) (1 mg/kg).
-
Behavioral Testing: Behavioral assessments are conducted 30 minutes after the scopolamine injection.
-
Y-maze Test: To assess spatial working memory. Mice are placed in a Y-shaped maze and allowed to explore freely for 8 minutes. The sequence of arm entries is recorded to calculate the percentage of spontaneous alternation.
-
Passive Avoidance Test: To evaluate learning and memory. The test involves an apparatus with a light and a dark chamber. During the acquisition trial, mice receive a mild foot shock upon entering the dark chamber. In the retention trial, 24 hours later, the latency to enter the dark chamber is measured.
-
Morris Water Maze Test: To assess spatial learning and memory. Mice are trained to find a hidden platform in a circular pool of opaque water. The time taken to find the platform (escape latency) is recorded over several days of training. A probe trial is conducted at the end of the training period where the platform is removed, and the time spent in the target quadrant is measured.
-
Mechanism of Action
The neuroprotective effects of this compound are attributed to its influence on several key biological processes, as summarized below.
Regulation of the Cholinergic System
This compound has been shown to regulate cholinergic function in the hippocampus of scopolamine-treated mice.[1][2] This likely involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, which is crucial for learning and memory.
Attenuation of Oxidative Stress
The compound was found to restore the antioxidant status in the brains of amnesic mice.[1][2] This suggests that this compound can mitigate the neuronal damage caused by excessive reactive oxygen species (ROS) by likely enhancing the activity of endogenous antioxidant enzymes.
Modulation of Neuroinflammation
This compound demonstrated the ability to attenuate inflammatory cytokines and mediators in the hippocampus.[1][2] This anti-neuroinflammatory action is consistent with its in vitro effects on microglial cells and is a critical component of its neuroprotective profile.
Activation of the TrkB/CREB/BDNF Signaling Pathway
A pivotal aspect of this compound's mechanism of action is the activation of the Tropomyosin receptor kinase B (TrkB)/cAMP response element-binding protein (CREB)/Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.[1][2] This pathway is fundamental for neuronal survival, synaptic plasticity, and cognitive function.
Table 3: Summary of Mechanistic Findings for this compound
| Biological Process | Key Molecular Targets/Pathways | Evidence |
| Cholinergic System Regulation | Acetylcholinesterase (AChE) | Inferred from functional recovery in a cholinergic deficit model |
| Antioxidant Activity | Endogenous antioxidant systems | Restoration of antioxidant status in vivo |
| Anti-inflammatory Action | Inflammatory cytokines/mediators | Attenuation of neuroinflammatory markers in vivo and NO inhibition in vitro |
| Neurotrophic Support | TrkB/CREB/BDNF signaling pathway | Enrichment of neurotropic proteins in the hippocampus |
Quantitative data on the modulation of these targets (e.g., percentage of AChE inhibition, fold-change in cytokine levels, or protein phosphorylation) are not publicly available.
Experimental Protocols for Mechanistic Studies
The following are representative protocols for investigating the mechanisms of action of this compound.
-
Acetylcholinesterase (AChE) Activity Assay:
-
Brain tissue (hippocampus and cortex) is homogenized in a suitable buffer.
-
The homogenate is centrifuged, and the supernatant is used for the assay.
-
AChE activity is determined spectrophotometrically using Ellman's reagent (DTNB) and acetylthiocholine (B1193921) iodide as the substrate. The rate of color change at 412 nm is proportional to AChE activity.
-
-
Oxidative Stress Biomarker Assays:
-
Lipid Peroxidation (MDA) Assay: Malondialdehyde (MDA) levels in brain homogenates are measured as an indicator of lipid peroxidation using the thiobarbituric acid reactive substances (TBARS) method.
-
Antioxidant Enzyme Activity Assays: The activities of superoxide (B77818) dismutase (SOD) and catalase (CAT), and the levels of reduced glutathione (B108866) (GSH) are measured in brain homogenates using commercially available assay kits.
-
-
Cytokine Measurement (ELISA):
-
Levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in brain tissue homogenates are quantified using specific enzyme-linked immunosorbent assay (ELISA) kits.
-
-
Western Blot Analysis for Signaling Proteins:
-
Proteins are extracted from brain tissue, and their concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membranes are incubated with primary antibodies against total and phosphorylated forms of TrkB and CREB, as well as an antibody for BDNF.
-
Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using a chemiluminescence detection system and quantified by densitometry.
-
Pharmacokinetics and Toxicology
Currently, there is no publicly available data on the pharmacokinetics (absorption, distribution, metabolism, and excretion) or toxicology (e.g., acute toxicity, genotoxicity) of this compound. The abstract of one study mentions "negligible toxicity" in vitro and "enhanced bioavailability" in vivo, but no quantitative data is provided to support these statements.[1][2] This represents a significant knowledge gap that requires further investigation.
Visualizations
Signaling Pathway
Caption: Proposed mechanism of action of this compound.
Experimental Workflow
Caption: In vivo experimental workflow for this compound.
Conclusion and Future Directions
The preclinical data, though limited, suggests that this compound is a promising candidate for further investigation in the context of neurodegenerative diseases characterized by cognitive impairment, neuroinflammation, and oxidative stress. Its ability to activate the TrkB/CREB/BDNF pathway is particularly noteworthy. However, several critical gaps in the current knowledge base need to be addressed. Future research should focus on:
-
Quantitative Efficacy Studies: Determining the precise dose-response relationships and IC50/EC50 values for its various biological activities.
-
Pharmacokinetic Profiling: A thorough investigation of the ADME (absorption, distribution, metabolism, and excretion) properties of this compound is essential.
-
Toxicology Studies: Comprehensive safety evaluation, including acute and chronic toxicity studies, as well as genotoxicity assays, is required.
-
Mechanism of Action: Further elucidation of the specific molecular targets and downstream signaling pathways modulated by this compound.
-
Studies in other CNS disease models: Evaluation of its efficacy in other relevant models of neurodegeneration, such as Alzheimer's or Parkinson's disease models.
Addressing these areas will be crucial for advancing the development of this compound as a potential therapeutic agent.
References
Methodological & Application
High-Performance Liquid Chromatography (HPLC) Analysis of Acanthoside B: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acanthoside B is a lignan (B3055560) glycoside found in plants of the Acanthopanax genus, which are widely used in traditional medicine. As interest in the therapeutic potential of this compound grows, robust analytical methods for its quantification are crucial for quality control, pharmacokinetic studies, and drug development. This document provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The methodology presented is based on established methods for the analysis of structurally related lignans (B1203133), such as Acanthoside D, from Acanthopanax species.
Principle
This method utilizes reverse-phase HPLC to separate this compound from other components in the sample matrix. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (C18 column) and a polar mobile phase (a gradient of water and acetonitrile). Detection and quantification are performed using a UV detector, leveraging the chromophoric properties of this compound.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of an HPLC method for the quantification of lignans structurally similar to this compound. These values should be validated for the specific analysis of this compound.
| Parameter | Typical Value |
| Linearity (r²) | ≥ 0.999 |
| Linear Range | 1 - 200 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
| Retention Time | ~15 - 20 min |
Experimental Protocol
Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (ultrapure, 18.2 MΩ·cm)
-
Formic acid (optional, for mobile phase modification)
-
Plant material or formulated product containing this compound
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Degasser
-
Quaternary or Binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Analytical balance
-
Ultrasonic bath
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase:
-
A: Water (with optional 0.1% formic acid)
-
B: Acetonitrile (with optional 0.1% formic acid)
-
-
Gradient Elution:
Time (min) % A % B 0 90 10 20 60 40 25 60 40 30 90 10 | 35 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Sample Preparation
-
Accurately weigh 10 mg of this compound reference standard and dissolve it in methanol in a 10 mL volumetric flask to obtain a stock solution of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 200 µg/mL.
-
Grind the dried plant material to a fine powder.
-
Accurately weigh 1 g of the powdered sample into a centrifuge tube.
-
Add 25 mL of methanol and vortex for 1 minute.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
Method Validation (Brief Outline)
For use in a regulated environment, the method should be validated according to ICH guidelines, including the following parameters:
-
Specificity: Assess the ability to detect the analyte in the presence of other components by analyzing blank and spiked samples.
-
Linearity: Analyze a series of at least five concentrations of the reference standard and perform a linear regression of peak area versus concentration.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be estimated from the standard deviation of the response and the slope of the calibration curve.
-
Precision: Evaluate the repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of the same sample.
-
Accuracy: Determine the recovery of the analyte by spiking a blank matrix with known concentrations of the reference standard.
-
Robustness: Assess the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature).
Experimental Workflow Diagram
Caption: Experimental workflow for the HPLC analysis of this compound.
Signaling Pathway Diagram (Illustrative)
While this compound's specific signaling pathways are a subject of ongoing research, many lignans are known to exhibit antioxidant and anti-inflammatory effects. The following diagram illustrates a generalized pathway that could be investigated for this compound.
Caption: Potential signaling pathways modulated by this compound.
Application Note: Quantitative Analysis of Acanthoside B in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acanthoside B is a lignan (B3055560) glycoside primarily isolated from plants of the Acanthopanax genus, such as Acanthopanax senticosus (also known as Siberian Ginseng).[1][2][3] This compound has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-amnesic, and neuroprotective effects.[4][5][6] this compound has been studied for its potential in managing neurodegenerative conditions like Alzheimer's disease.[6] Given its therapeutic potential, accurate and reliable quantitative analysis of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies.
This application note provides a detailed protocol for the quantitative determination of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC) with UV detection.
Principle of the Method
The quantitative analysis is performed using a reversed-phase HPLC (RP-HPLC) method. The principle of this technique is the separation of components in a mixture based on their differential partitioning between a nonpolar stationary phase (typically a C18 column) and a polar mobile phase. The sample extract is injected into the HPLC system, and as the mobile phase flows through the column, compounds are separated based on their hydrophobicity. This compound is detected by a UV-Vis detector as it elutes from the column. Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from known concentrations of a certified reference standard.
Experimental Protocol
Materials and Reagents
-
Reference Standard: this compound (purity ≥ 98%)
-
Plant Material: Dried and powdered plant material (e.g., roots or stems of Acanthopanax senticosus)
-
Solvents:
-
Methanol (B129727) (HPLC grade and analytical grade)
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Phosphoric acid (analytical grade)
-
-
Filters: 0.45 µm syringe filters (e.g., PTFE or nylon)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD)
-
Analytical column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Analytical balance (readable to 0.01 mg)
-
Ultrasonic bath
-
Centrifuge
-
Vortex mixer
-
Volumetric flasks, pipettes, and vials
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Mix thoroughly. This solution should be stored at 4°C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 5 µg/mL to 100 µg/mL (e.g., 5, 10, 25, 50, 100 µg/mL).
Preparation of Plant Extract Sample
-
Grinding: Mill the dried plant material into a fine, homogenous powder (e.g., 40-60 mesh).
-
Extraction: Accurately weigh about 1.0 g of the powdered plant material into a flask. Add 50 mL of 70% methanol.
-
Ultrasonication: Sonicate the mixture for 45 minutes in an ultrasonic bath at room temperature.
-
Filtration and Collection: Cool the mixture to room temperature and filter it through Whatman No. 1 filter paper into a 50 mL volumetric flask. Wash the residue with a small amount of 70% methanol and add the washing to the flask. Dilute to the mark with 70% methanol and mix well.
-
Final Preparation: Transfer an aliquot of the extract into a centrifuge tube and centrifuge at 10,000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection.
HPLC Chromatographic Conditions
The following HPLC parameters can be used as a starting point. Method optimization may be required depending on the specific instrument and column used.
| Parameter | Recommended Condition |
| Instrument | HPLC with UV/DAD Detector |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: AcetonitrileB: Water with 0.1% Phosphoric Acid |
| Gradient | 0-20 min: 15-30% A20-25 min: 30-50% A25-30 min: 50-15% A |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
Data Presentation
Calibration Curve Data
A calibration curve is constructed by plotting the peak area of the this compound standard against its concentration.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 5 | 55,210 |
| 10 | 112,350 |
| 25 | 278,900 |
| 50 | 561,400 |
| 100 | 1,119,800 |
-
Linear Regression Equation: y = 11150x + 1500
-
Correlation Coefficient (R²): > 0.999
Quantitative Analysis Results
The concentration of this compound in the sample extract is determined using the linear regression equation. The content in the original plant material is then calculated.
Calculation:
Content (mg/g) = (C × V × D) / W
-
C: Concentration of this compound in the sample solution (mg/mL) from the calibration curve.
-
V: Total volume of the extract solution (mL).
-
D: Dilution factor, if any.
-
W: Weight of the plant powder (g).
| Sample ID | Weight (g) | Peak Area | Calculated Conc. (µg/mL) | This compound Content (mg/g) |
| Plant Extract A | 1.015 | 354,210 | 31.6 | 1.56 |
| Plant Extract B | 1.008 | 412,880 | 36.9 | 1.83 |
| Plant Extract C | 1.021 | 298,750 | 26.7 | 1.31 |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of this compound.
Simplified Signaling Pathway of this compound
This compound has been shown to exert neuroprotective effects by activating the TrkB/CREB/BDNF signaling pathway.[4][6]
Caption: Simplified signaling pathway of this compound's neuroprotective effects.
References
- 1. researchgate.net [researchgate.net]
- 2. A review of the extraction and purification methods, biological activities, and applications of active compounds in Acanthopanax senticosus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eleutherococcus senticosus (Acanthopanax senticosus): An Important Adaptogenic Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cognitive-enhancing and ameliorative effects of this compound in a scopolamine-induced amnesic mouse model through regulation of oxidative/inflammatory/cholinergic systems and activation of the TrkB/CREB/BDNF pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Immunomart [immunomart.com]
- 6. researchgate.net [researchgate.net]
Application Notes: Acanthoside B in Cell Culture
Introduction
Acanthoside B is a bioactive lignan (B3055560) glycoside, a type of phenylpropanoid.[1][2] It is identified by its chemical formula C28H36O13 and has a molecular weight of approximately 580.6 g/mol .[2] In preclinical research, this compound has demonstrated potential therapeutic effects, including anti-inflammatory and anti-amnestic activities.[1] These properties make it a compound of interest for investigating diseases such as Alzheimer's disease and inflammatory conditions like lung inflammation.[1]
Mechanism of Action
The precise mechanisms of this compound are still under investigation, but available research points towards its role in modulating specific signaling pathways. A key reported mechanism is the stimulation of the Tropomyosin receptor kinase B (TrkB)/cAMP response element-binding protein (CREB)/Brain-derived neurotrophic factor (BDNF) pathway.[1] This pathway is crucial for neuronal survival, synaptic plasticity, and cognitive function. By activating this cascade, this compound may help mitigate neuroinflammation and restore cholinergic activity, offering neuroprotective effects.[1] Given its classification as an anti-inflammatory agent, it is also plausible that this compound modulates canonical inflammatory pathways, such as the NF-κB pathway, which is a central regulator of inflammatory gene expression.[3][4]
Applications in Cell Culture
This compound can be utilized in a variety of in vitro models to explore its biological activities:
-
Neuroprotection Studies: Using neuronal cell lines (e.g., SH-SY5Y, HT22) or primary cortical neurons to investigate its protective effects against neurotoxins (e.g., H₂O₂, glutamate, Aβ peptides) or oxidative stress.[5][6]
-
Anti-inflammatory Assays: Employing macrophage cell lines (e.g., RAW 264.7) or lung epithelial cells (e.g., A549) stimulated with lipopolysaccharide (LPS) to assess its ability to reduce the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and inflammatory mediators (e.g., NO, iNOS).[4][7][8]
-
Anticancer Research: Investigating its effects on cell proliferation, apoptosis, and cell cycle progression in various cancer cell lines (e.g., HeLa, MDA-MB-231).[9][10] While direct studies on this compound are limited, related compounds have shown potential in this area.[10][11][12]
Quantitative Data
Quantitative data for this compound from peer-reviewed literature is limited. The tables below are provided as templates for researchers to organize their experimental findings. It is imperative to perform dose-response studies to determine the optimal working concentration and key metrics like the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) for the specific cell line and experimental conditions being used.
Table 1: Effect of this compound on Cell Viability (Example Template)
| Cell Line | Treatment Duration (hours) | This compound Conc. (µM) | Cell Viability (%) | IC50 (µM) |
|---|---|---|---|---|
| SH-SY5Y | 24 | 0 (Control) | 100 | - |
| 1 | User Data | User Data | ||
| 10 | User Data | |||
| 50 | User Data | |||
| RAW 264.7 | 24 | 0 (Control) | 100 | - |
| 1 | User Data | User Data | ||
| 10 | User Data |
| | | 50 | User Data | |
Table 2: Effect of this compound on Inflammatory Markers (Example Template)
| Cell Line | Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | NO (µM) |
|---|---|---|---|---|
| RAW 264.7 | Control | User Data | User Data | User Data |
| LPS (1 µg/mL) | User Data | User Data | User Data | |
| LPS + this compound (1 µM) | User Data | User Data | User Data | |
| LPS + this compound (10 µM) | User Data | User Data | User Data |
| | LPS + this compound (50 µM) | User Data | User Data | User Data |
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Reagent: this compound (powder), Dimethyl sulfoxide (B87167) (DMSO, cell culture grade).
-
Procedure:
-
Based on solubility data, this compound can be dissolved in DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM).[1] For example, to prepare a 10 mM stock solution, dissolve 5.81 mg of this compound (MW: 580.6 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
-
2. Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on cell metabolic activity, an indicator of cell viability.[6][13]
-
Materials: 96-well cell culture plates, appropriate cell line, complete culture medium, this compound, MTT solution (5 mg/mL in PBS), DMSO.
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂.
-
Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with DMSO) and a no-cell blank control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control after subtracting the blank reading.
-
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15][16]
-
Materials: 6-well plates, appropriate cell line, this compound, Annexin V-FITC/PI apoptosis detection kit, 1X Binding Buffer, Flow Cytometer.
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound for a specified time (e.g., 24 hours). Include positive (e.g., staurosporine) and negative controls.
-
Harvest the cells (including floating cells from the supernatant) by trypsinization and centrifugation (300 x g for 5 minutes).
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within one hour.
-
4. Western Blotting for Protein Expression Analysis
This protocol is for detecting changes in the expression or phosphorylation of target proteins (e.g., p-TrkB, p-CREB, iNOS).[17][18][19][20]
-
Materials: RIPA lysis buffer with protease/phosphatase inhibitors, protein assay kit (e.g., BCA), Laemmli sample buffer, SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membrane, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies, HRP-conjugated secondary antibodies, ECL substrate.
-
Procedure:
-
After treatment with this compound, wash cells with ice-cold PBS and lyse them with RIPA buffer.[17]
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein samples to equal concentrations (e.g., 20-30 µg per sample), add Laemmli buffer, and boil at 95-100°C for 5 minutes.[18]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Visualizations: Pathways and Workflows
Caption: Proposed neuroprotective signaling pathway of this compound.
Caption: General workflow for in vitro analysis of this compound.
References
- 1. This compound | Phenylpropanoids | 7374-79-0 | Invivochem [invivochem.com]
- 2. This compound | C28H36O13 | CID 45482321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Signaling Pathways and Targets of Natural Compounds from Traditional Chinese Medicine in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of acteoside on lipopolysaccharide-induced inflammation in acute lung injury via regulation of NF-κB pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective Potential of Verbascoside Isolated from Acanthus mollis L. Leaves through Its Enzymatic Inhibition and Free Radical Scavenging Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Schaftoside contributed to anti-inflammatory activity of Clinacanthus nutans extract in lipopolysaccharide-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Schaftoside contributed to anti-inflammatory activity of Clinacanthus nutans extract in lipopolysaccharide-induced RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High throughput screening of natural products for anti-mitotic effects in MDA-MB-231 human breast carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanistic Study of Macranthoside B Effects on Apoptotic Cell Death in Human Cervical Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antitumor effect of acanthoic acid against primary effusion lymphoma via inhibition of c-FLIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Natural Products/Bioactive Compounds as a Source of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. researchgate.net [researchgate.net]
- 15. Apoptosis assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assays for Apoptosis and Autophagy—Section 15.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 17. bio-rad.com [bio-rad.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. biomol.com [biomol.com]
- 20. cdn.hellobio.com [cdn.hellobio.com]
Application Notes and Protocols: Acanthoside B as a Marker Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acanthoside B is a lignan (B3055560) glycoside found in various medicinal plants, notably within the Acanthopanax genus and in some halophytes like Salicornia europaea.[1][2] Its established anti-inflammatory and neuroprotective properties make it a significant bioactive compound and a critical chemical marker for the quality control of herbal preparations.[3][4] The standardization of herbal products based on the quantification of specific, bioactive markers like this compound is essential for ensuring product consistency, efficacy, and safety. These application notes provide a comprehensive guide to the extraction, quantification, and biological analysis of this compound.
1. Quantitative Analysis of this compound
Accurate quantification of this compound is paramount for the quality control of raw materials and finished herbal products. High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) are the recommended analytical techniques. UPLC-MS/MS offers higher sensitivity and selectivity, making it ideal for complex matrices and low concentrations.[5][6]
Table 1: Representative UPLC-MS/MS Method Parameters for this compound Quantification
| Parameter | Recommended Conditions |
| Chromatography System | UPLC coupled with a triple quadrupole mass spectrometer |
| Column | Acquity UPLC BEH C18 (e.g., 2.1 mm × 50 mm, 1.7 µm)[7] |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile with 0.1% Formic acid[7] |
| Gradient Elution | 0-0.5 min: 90% A0.5-1.0 min: Linear gradient to 10% A1.0-1.4 min: 10% A1.4-1.5 min: Linear gradient to 90% A1.5-2.0 min: 90% A[7] |
| Flow Rate | 0.3 mL/min[5] |
| Column Temperature | 40 °C[7] |
| Injection Volume | 2-5 µL[5] |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by direct infusion of this compound standard |
Table 2: Typical Method Validation Parameters for a UPLC-MS/MS Assay
| Validation Parameter | Acceptance Criteria | Example Data (for Sennoside B)[8] |
| Linearity (R²) | ≥ 0.99 | 0.999 |
| Linear Range | To be determined based on expected sample concentrations | 0.98–62.5 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3 | 0.011 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio ≥ 10 | 0.034 µg/mL |
| Precision (%RSD) | Intra-day & Inter-day ≤ 15% (≤ 20% at LOQ)[5] | < 10% |
| Accuracy (% Recovery) | 85-115% (80-120% at LOQ)[5] | 97-102% |
| Matrix Effect | Within acceptable limits (e.g., 85-115%) | Within acceptable limits |
| Extraction Recovery | Consistent, precise, and reproducible | Within acceptable limits |
Experimental Protocols
Protocol 1: Extraction and Isolation of this compound from Acanthopanax sessiliflorus
This protocol is based on a method that successfully isolated 1.78 g of this compound from 10 kg of the fermented bark of A. sessiliflorus.[9]
1. Materials and Equipment:
-
Dried and ground bark of Acanthopanax sessiliflorus
-
Ethanol (B145695) (EtOH)
-
n-Hexane
-
Ethyl acetate (B1210297) (EtOAc)
-
n-Butanol (n-BuOH)
-
Methanol (B129727) (MeOH)
-
Water (H₂O)
-
Rotary evaporator
-
Chromatography columns (Silica gel, MCI gel)
-
HPLC system for purification
2. Extraction and Fractionation:
-
Extract the dried, ground bark (10 kg) with 80% ethanol at room temperature three times, each for 24 hours.
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Suspend the crude extract in water and perform sequential liquid-liquid partitioning with n-hexane, ethyl acetate, and n-butanol.
-
Concentrate each solvent fraction (hexane, EtOAc, n-BuOH, and the final aqueous layer) to dryness.
3. Isolation by Column Chromatography:
-
Subject the n-butanol fraction (which typically contains lignan glycosides) to silica (B1680970) gel column chromatography.
-
Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol mixture.
-
Combine fractions based on their Thin Layer Chromatography (TLC) profiles.
-
Further purify the this compound-containing fractions using a second column. A study successfully used an MCI gel column with a gradient solvent system of MeOH:H₂O (from 0:10 to 10:0) to yield pure this compound (1.78 g).[9]
-
Verify the purity and confirm the structure of the isolated this compound using HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Figure 1: Workflow for the extraction and isolation of this compound.
Protocol 2: Quantification of this compound in Herbal Material by UPLC-MS/MS
This protocol is a representative method and requires validation for specific matrices.
1. Preparation of Standards and Samples:
-
Standard Stock Solution: Accurately weigh 1 mg of pure this compound and dissolve in 1 mL of methanol to prepare a 1 mg/mL stock solution.
-
Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) by serially diluting the stock solution with methanol.
-
Sample Preparation (Solid Herbal Material): a. Accurately weigh 1.0 g of the powdered herbal material. b. Add 20 mL of 70% methanol. c. Sonicate for 30 minutes. d. Centrifuge the mixture at 4000 rpm for 10 minutes. e. Collect the supernatant. f. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial. g. If necessary, dilute the sample with methanol to fall within the calibration curve range.
2. UPLC-MS/MS Analysis:
-
Equilibrate the UPLC system with the initial mobile phase conditions.
-
Inject the series of calibration standards, followed by the prepared samples.
-
Acquire data using the MRM mode (parameters to be optimized as per Table 1).
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Calculate the final content of this compound in the original herbal material, accounting for any dilution factors (e.g., in mg/g).
Protocol 3: Stability Testing of this compound in a Herbal Extract
This protocol is based on general principles outlined in stability testing guidelines.[10]
1. Sample Preparation and Storage:
-
Prepare a well-characterized batch of herbal extract containing a known concentration of this compound.
-
Aliquot the extract into appropriate sealed containers (e.g., amber glass vials) to protect from light.
-
Store the samples under various conditions as per ICH guidelines:
-
Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
-
Photostability: In a photostability chamber with a controlled light source.
-
2. Testing Schedule:
-
Initial Analysis (Time 0): Analyze the samples immediately after preparation.
-
Accelerated Study: Test at 1, 3, and 6 months.
-
Long-Term Study: Test at 3, 6, 9, 12, 18, and 24 months (or for the intended shelf-life).
3. Analytical Evaluation:
-
At each time point, analyze the stored samples for the following:
-
Appearance: Color, clarity, and physical state.
-
Assay of this compound: Quantify the concentration using the validated UPLC-MS/MS method (Protocol 2).
-
Degradation Products: Monitor for the appearance of any new peaks in the chromatogram.
-
pH (if applicable for liquid preparations).
-
-
Evaluate the stability by comparing the results at each time point to the initial (Time 0) results. A significant change is often defined as a >5-10% loss in the assay of the marker compound.
Biological Activity and Signaling Pathways
This compound demonstrates significant anti-inflammatory and neuroprotective activities, making it a key contributor to the therapeutic effects of the herbal preparations in which it is found.
Anti-inflammatory and Neuroprotective Mechanisms
Recent studies have elucidated several key mechanisms of action for this compound:
-
Inhibition of Neuroinflammation: this compound shows a dose-dependent potential to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, indicating its ability to suppress neuroinflammatory processes.[3][11] It also attenuates the secretion of inflammatory cytokines.[4]
-
Regulation of Cholinergic System: In models of amnesia, this compound has been shown to decrease the levels of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, thereby supporting cholinergic function, which is crucial for memory and learning.[3][12]
-
Activation of Neurotrophic Pathways: The compound actively enriches neurotropic proteins by activating the Tropomyosin receptor kinase B (TrkB)/cAMP response element-binding protein (CREB)/Brain-Derived Neurotrophic Factor (BDNF) pathway.[3][13] This pathway is vital for neuronal survival, growth, and synaptic plasticity.
-
Modulation of Pyroptosis: this compound can attenuate cellular injury and inflammatory responses by inhibiting the tAGE/RAGE pathway, which in turn suppresses NLRP3-mediated pyroptosis, a highly inflammatory form of programmed cell death.[4]
Figure 2: Key signaling pathways modulated by this compound.
Protocol 4: In Vitro Nitric Oxide (NO) Inhibition Assay
This protocol is for assessing the anti-inflammatory potential of this compound in a microglial cell line.
1. Cell Culture and Treatment:
-
Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37 °C in a 5% CO₂ incubator.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce inflammation and NO production. Include a vehicle control (no LPS, no this compound) and a positive control (LPS only).
2. Measurement of Nitric Oxide:
-
After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well.
-
Quantify the amount of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess Reagent System.
-
Add 100 µL of Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to each 100 µL of supernatant in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite in each sample using a sodium nitrite standard curve.
3. Data Analysis:
-
Determine the percentage of NO inhibition for each concentration of this compound relative to the LPS-only control.
-
Calculate the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the NO production. A cell viability assay (e.g., MTT) should be run in parallel to ensure the observed NO reduction is not due to cytotoxicity.[14][15]
References
- 1. Anti-Inflammatory Effects of Fermented Bark of Acanthopanax sessiliflorus and Its Isolated Compounds on Lipopolysaccharide-Treated RAW 264.7 Macrophage Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical Structure and Biological Activities of Secondary Metabolites from Salicornia europaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. all-imm.com [all-imm.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Small molecule inhibiting microglial nitric oxide release could become a potential treatment for neuroinflammation | PLOS One [journals.plos.org]
- 8. mdpi.com [mdpi.com]
- 9. Anti-Inflammatory Effects of Fermented Bark of Acanthopanax sessiliflorus and Its Isolated Compounds on Lipopolysaccharide-Treated RAW 264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phytochemistry and Pharmacology of Eleutherococcus sessiliflorus (Rupr. & Maxim.) S.Y.Hu: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overview of the Polyphenols in Salicornia: From Recovery to Health-Promoting Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cholinesterase Inhibitors from Plants and Their Potential in Alzheimer’s Treatment: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Activation of β2-Adrenoceptor Attenuates Sepsis-Induced Hippocampus-Dependent Cognitive Impairments by Reversing Neuroinflammation and Synaptic Abnormalities [frontiersin.org]
- 14. Inhibition of Nitric Oxide Production in BV2 Microglial Cells by Triterpenes from Tetrapanax papyriferus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for Supercritical Fluid Extraction of Acanthoside B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acanthoside B, a bioactive lignan (B3055560) primarily found in the roots and stems of Acanthopanax senticosus (Siberian ginseng), has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and neuroprotective activities.[1][2][3] Traditional solvent extraction methods for obtaining this compound often involve the use of organic solvents, which can lead to environmental concerns and potential contamination of the final product.[4][5]
Supercritical fluid extraction (SFE) presents a green and efficient alternative for the extraction of natural products.[5][6][7] This technology utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), which exhibits properties of both a liquid and a gas, allowing for efficient penetration into the plant matrix and selective dissolution of target compounds.[4][6] The tunable solvent strength of supercritical CO₂, achieved by altering pressure and temperature, enables targeted extraction of compounds with varying polarities.[4][7] Furthermore, SFE eliminates the use of hazardous organic solvents, resulting in a clean extract and a more environmentally friendly process.[8]
This document provides detailed application notes and a generalized protocol for the extraction of this compound using supercritical fluid extraction. The protocol is adapted from established methods for the extraction of a structurally similar compound, Acanthoside D, from Acanthopanax senticosus.[9]
Chemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for developing an effective SFE protocol.
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₆O₁₃ | [10] |
| Molecular Weight | 580.58 g/mol | [3][10] |
| Appearance | Powder | [3] |
| General Solubility | Soluble in DMSO, not in water. | [1] |
This compound is a relatively polar molecule due to the presence of multiple hydroxyl groups and glycosidic linkages in its structure.[10] Supercritical CO₂ is a nonpolar solvent; therefore, a polar co-solvent is necessary to enhance the solubility of this compound and achieve efficient extraction.
Supercritical Fluid Extraction Protocol for this compound
This protocol is a starting point and should be optimized for specific equipment and raw material characteristics. It is based on a method developed for Acanthoside D.[9]
Sample Preparation
-
Obtain dried roots or stems of Acanthopanax senticosus.
-
Grind the plant material to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
-
Thoroughly dry the powdered material to a moisture content of less than 5% to prevent ice formation and improve extraction efficiency.
SFE System Parameters
The following table outlines the recommended starting parameters for the SFE of this compound.
| Parameter | Recommended Value | Range for Optimization | Rationale / Notes |
| Supercritical Fluid | Carbon Dioxide (CO₂) | - | CO₂ is non-toxic, non-flammable, and has a readily accessible critical point (31.1 °C, 7.38 MPa). |
| Co-solvent | Ethanol (B145695) or Methanol (B129727) | Water was used for Acanthoside D[9] | A polar co-solvent is essential to extract the polar this compound. Ethanol and methanol are common choices. Optimization of the co-solvent and its concentration is critical. |
| Co-solvent Concentration | 10% (v/v) | 5 - 20% | Increasing the co-solvent percentage generally increases the polarity of the supercritical fluid, enhancing the solubility of polar compounds. |
| Extraction Pressure | 25 MPa | 20 - 35 MPa | Higher pressure increases the density and solvating power of the supercritical fluid, which can improve the extraction yield of less soluble compounds.[9] |
| Extraction Temperature | 50 °C | 40 - 60 °C | Temperature affects both the vapor pressure of the solute and the density of the supercritical fluid. The optimal temperature is a trade-off between these two factors. |
| CO₂ Flow Rate | 2 L/min | 1 - 3 L/min | A higher flow rate can reduce extraction time but may also lead to channeling and reduced efficiency if not optimized. |
| Extraction Time | 2 hours | 1 - 4 hours | The extraction time should be sufficient to allow for complete extraction of the target compound. This can be determined by monitoring the extract composition over time. |
Extraction Procedure
-
Load the ground and dried plant material into the extraction vessel.
-
Pressurize the system with CO₂ to the desired pressure.
-
Heat the system to the desired extraction temperature.
-
Introduce the co-solvent at the specified concentration and flow rate.
-
Initiate the CO₂ flow and begin the extraction process.
-
Collect the extract in a separator by reducing the pressure and/or temperature, causing the this compound to precipitate out of the supercritical fluid.
-
The CO₂ can be recycled back to the pump.
Post-Extraction Processing and Analysis
-
The collected extract will be a mixture of compounds. Further purification steps, such as chromatography, will be necessary to isolate pure this compound.
-
Quantification of this compound in the extract can be performed using High-Performance Liquid Chromatography (HPLC) with a UV detector, similar to the method used for Acanthoside D.[9]
Application Notes
-
Optimization is Key: The provided protocol is a starting point. Response surface methodology (RSM) can be employed to systematically optimize the SFE parameters (pressure, temperature, co-solvent concentration) to maximize the yield and purity of this compound.
-
Co-solvent Selection: While ethanol and methanol are common choices, other polar co-solvents such as water could also be investigated, as was done for Acanthoside D.[9] The choice of co-solvent will impact the selectivity of the extraction.
-
Fractional Separation: By staging the pressure and temperature in the separators, it may be possible to selectively precipitate out different fractions of the extract, potentially simplifying the downstream purification process.
-
Matrix Effects: The composition of the plant material can vary depending on the source, age, and growing conditions. It is important to characterize the raw material and adjust the extraction parameters accordingly.
-
Advantages of SFE: SFE offers several advantages over traditional methods, including reduced solvent consumption, shorter extraction times, and the ability to obtain solvent-free extracts.[6][9]
Visualizations
Caption: Experimental workflow for the supercritical fluid extraction of this compound.
Caption: Influence of key parameters on SFE efficiency for this compound.
References
- 1. This compound | Phenylpropanoids | 7374-79-0 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Supercritical fluid extraction in natural products analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Supercritical Fluid Extraction in Natural Products Analyses | Springer Nature Experiments [experiments.springernature.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Supercritical Extraction Techniques for Obtaining Biologically Active Substances from a Variety of Plant Byproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. This compound | C28H36O13 | CID 45482321 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of a Validated HPLC Method for Acanthoside B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acanthoside B is a lignan (B3055560) glycoside with promising pharmacological activities, including anti-inflammatory and anti-amnestic effects.[1][2] Accurate and reliable quantification of this compound is crucial for quality control of raw materials, standardization of herbal extracts, and pharmacokinetic studies in drug development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of natural products in complex matrices.[3][4] This document provides a detailed application note and a comprehensive protocol for the development and validation of an HPLC method for the quantitative determination of this compound, in accordance with the International Council for Harmonisation (ICH) guidelines.[5][6][7][8][9]
Chemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C28H36O13 | [10] |
| Molecular Weight | 580.58 g/mol | [10] |
| IUPAC Name | (2S,3R,4S,5S,6R)-2-[4-[(3R,3aS,6R,6aS)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | [10] |
| Appearance | Powder | [11] |
| Solubility | Soluble in DMSO and Methanol (B129727).[1] |
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
HPLC grade acetonitrile (B52724)
-
HPLC grade methanol
-
Purified water (18.2 MΩ·cm)
-
HPLC grade formic acid
-
0.45 µm syringe filters
Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended as a starting point.
-
Mobile Phase: A gradient elution of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) is proposed.
-
Detection Wavelength: Based on structurally similar compounds like Acanthoside D, a starting wavelength of 205 nm is recommended.[12] A PDA detector can be used to determine the optimal wavelength.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Proposed Gradient Elution Program:
| Time (min) | % Solvent A (0.1% Formic Acid in Water) | % Solvent B (Acetonitrile) |
| 0 | 90 | 10 |
| 20 | 60 | 40 |
| 25 | 60 | 40 |
| 30 | 90 | 10 |
| 35 | 90 | 10 |
Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation (for plant extracts):
-
Accurately weigh 1 g of powdered plant material.
-
Add 25 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Method Validation Protocol (as per ICH Guidelines)
The developed HPLC method must be validated to ensure it is suitable for its intended purpose. The following validation parameters should be assessed:
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components.
-
Protocol:
-
Inject a blank (methanol), a standard solution of this compound, and a sample extract.
-
Compare the chromatograms to ensure that there are no interfering peaks at the retention time of this compound.
-
Peak purity analysis using a PDA detector can also be performed.
-
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Protocol:
-
Inject the prepared working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in triplicate.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Determine the linearity by calculating the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Protocol:
-
Perform a recovery study by spiking a known amount of this compound standard into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration).
-
Analyze the spiked samples in triplicate.
-
Calculate the percentage recovery. The acceptance criterion is typically between 98% and 102%.
-
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Protocol:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at a single concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument.
-
Calculate the relative standard deviation (%RSD) for the peak areas. The acceptance criterion is typically ≤ 2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol:
-
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 × (Standard Deviation of the y-intercept / Slope)
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Protocol:
-
Introduce small variations in the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (e.g., acetonitrile percentage ± 2%)
-
-
Analyze the system suitability parameters (e.g., retention time, peak area, tailing factor) to assess the impact of these changes.
-
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| %RSD of Peak Area (n=6) | ≤ 2.0% |
| %RSD of Retention Time (n=6) | ≤ 1.0% |
Table 2: Summary of Validation Parameters
| Parameter | Acceptance Criteria | Expected Result |
| Specificity | No interference at the retention time of this compound | To be determined |
| Linearity (r²) | ≥ 0.999 | To be determined |
| Range (µg/mL) | To be defined based on linearity | To be determined |
| Accuracy (% Recovery) | 98 - 102% | To be determined |
| Precision (%RSD) | ||
| - Repeatability | ≤ 2.0% | To be determined |
| - Intermediate Precision | ≤ 2.0% | To be determined |
| LOD (µg/mL) | Signal-to-noise ratio of 3:1 | To be determined |
| LOQ (µg/mL) | Signal-to-noise ratio of 10:1 | To be determined |
| Robustness | System suitability parameters meet acceptance criteria | To be determined |
Visualizations
Caption: Experimental workflow for HPLC method development and validation.
Caption: Relationship between a validated method and ICH parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C28H36O13 | CID 45482321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. Quantitation of amphotericin B with use of high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Search results | FPS Public Health [health.belgium.be]
- 9. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Acanthoside B Standard Preparation and Chromatographic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acanthoside B is a bioactive lignan (B3055560) glycoside with potential anti-inflammatory and neuroprotective properties.[1][2] Accurate quantification of this compound in research samples, natural product extracts, and pharmaceutical formulations is crucial for quality control and pharmacological studies. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical techniques for the separation, identification, and quantification of such compounds.
This document provides a comprehensive guide to the preparation of this compound as a chromatographic standard and outlines a systematic approach to developing a robust HPLC or UPLC method for its analysis.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is fundamental for its proper handling, storage, and preparation as an analytical standard.
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₆O₁₃ | [2][3] |
| Molecular Weight | 580.58 g/mol | [2][4] |
| CAS Number | 7374-79-0 | [1][2][4] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥98% (typical for reference standards) | [1] |
Preparation of this compound Standard Solutions
Accurate preparation of standard solutions is paramount for the reliability of quantitative chromatographic analysis. The following protocol outlines the steps for preparing stock and working standard solutions of this compound.
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
HPLC or UPLC grade methanol (B129727)
-
HPLC or UPLC grade acetonitrile (B52724)
-
HPLC or UPLC grade water (e.g., Milli-Q or equivalent)
-
Formic acid or acetic acid (LC-MS grade, optional for mobile phase modification)
-
Calibrated analytical balance
-
Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)
-
Calibrated micropipettes
-
Amber glass vials for storage
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
Protocol for Standard Solution Preparation
2.2.1. Preparation of Stock Standard Solution (e.g., 1000 µg/mL)
-
Weighing: Accurately weigh approximately 10 mg of the this compound reference standard using a calibrated analytical balance. Record the exact weight.
-
Dissolution: Quantitatively transfer the weighed this compound into a 10 mL Class A volumetric flask.
-
Solubilization: Add a small amount of HPLC-grade methanol (approximately 5-7 mL) to the flask. Gently swirl the flask to dissolve the compound completely. Sonication may be used to aid dissolution if necessary.[2]
-
Dilution to Volume: Once the solid is completely dissolved, bring the solution to the mark with HPLC-grade methanol.
-
Homogenization: Cap the flask and invert it several times (e.g., 15-20 times) to ensure a homogeneous solution.
-
Calculation of Exact Concentration: Calculate the precise concentration of the stock solution based on the actual weight of the standard and the volume of the flask.
-
Storage: Transfer the stock solution to a clean, labeled amber glass vial. Store at -20°C or -80°C for long-term stability.[2] It is recommended to store the stock solution for up to 6 months at -80°C or 1 month at -20°C.[2] Avoid repeated freeze-thaw cycles.[2]
2.2.2. Preparation of Working Standard Solutions
Working standard solutions are prepared by diluting the stock solution to the desired concentrations for constructing a calibration curve.
-
Serial Dilution: Perform serial dilutions of the stock standard solution using HPLC-grade methanol or the initial mobile phase composition as the diluent.
-
Concentration Range: A typical calibration curve may include 5-7 concentration levels (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Filtration: Before injection into the chromatographic system, filter the working standard solutions through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.
Diagram of the Standard Preparation Workflow
Caption: A flowchart illustrating the key steps for preparing stock and working standard solutions of this compound.
Chromatographic Method Development and Validation Protocol
As no specific validated HPLC or UPLC method for this compound is readily available in the literature, a systematic approach to method development is recommended. Based on the analysis of structurally similar compounds like other lignan glycosides and phenylpropanoid glycosides, a reversed-phase chromatographic method is proposed.
Proposed Starting HPLC/UPLC Conditions
The following table summarizes the recommended starting parameters for developing a separation method for this compound.
| Parameter | HPLC Recommendation | UPLC Recommendation | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | C18, 50-100 mm x 2.1 mm, <2 µm | C18 is a versatile stationary phase for the separation of moderately polar compounds like lignan glycosides. |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid | Acidifying the mobile phase can improve peak shape for phenolic compounds. |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile or Methanol | Acetonitrile generally provides lower backpressure and better UV transparency. |
| Gradient Elution | 10-90% B over 20-30 min | 10-90% B over 5-10 min | A gradient is recommended to ensure elution of the compound with good peak shape in a reasonable time. |
| Flow Rate | 1.0 mL/min | 0.3-0.5 mL/min | Adjusted based on column dimensions and particle size. |
| Column Temperature | 25-30 °C | 30-40 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | Diode Array Detector (DAD) at ~280 nm | Diode Array Detector (DAD) at ~280 nm | Lignans typically exhibit UV absorbance around 280 nm. A DAD allows for spectral analysis and peak purity assessment. |
| Injection Volume | 10-20 µL | 1-5 µL | Smaller injection volumes are used for UPLC to prevent column overload. |
Method Development and Optimization Strategy
The goal of method development is to achieve adequate resolution, good peak shape, and a reasonable analysis time.
-
Initial Screening: Begin with the proposed starting conditions and inject a mid-range concentration of the this compound standard.
-
Solvent Selection: Evaluate both acetonitrile and methanol as the organic modifier (Mobile Phase B) to determine which provides better selectivity and resolution.
-
Gradient Optimization: Adjust the gradient slope and duration to achieve optimal separation of this compound from any impurities or other components in a sample matrix.
-
pH Adjustment: If peak tailing is observed, adjusting the pH of the aqueous mobile phase (Mobile Phase A) with a small amount of acid (e.g., 0.05-0.1% formic or acetic acid) can improve peak symmetry.
-
Column Temperature: Investigate the effect of column temperature on retention time and selectivity. Higher temperatures can reduce viscosity and improve peak efficiency but may affect compound stability.
Diagram of the Method Development Logic
Caption: A diagram showing the iterative process of developing and optimizing an HPLC/UPLC method.
Method Validation
Once an optimal method is developed, it should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is generated, and the correlation coefficient (r²) should be close to 1.
-
Accuracy: The closeness of the test results to the true value. This is often assessed by spike-recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Data Presentation
The quantitative data obtained during method validation should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Example Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | [Insert Data] |
| 5 | [Insert Data] |
| 10 | [Insert Data] |
| 25 | [Insert Data] |
| 50 | [Insert Data] |
| 100 | [Insert Data] |
| Correlation Coefficient (r²) | [Insert Value] |
| Linear Regression Equation | y = mx + c |
Table 2: Example Accuracy and Precision Data for this compound
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, mean ± SD, n=3) | Recovery (%) | RSD (%) |
| Low QC | [Insert Data] | [Insert Data] | [Insert Data] |
| Mid QC | [Insert Data] | [Insert Data] | [Insert Data] |
| High QC | [Insert Data] | [Insert Data] | [Insert Data] |
Conclusion
This document provides a detailed protocol for the preparation of this compound standard solutions and a comprehensive framework for the development and validation of a suitable HPLC or UPLC method. By following these guidelines, researchers, scientists, and drug development professionals can establish a reliable and accurate analytical method for the quantification of this compound in various sample matrices, ensuring data integrity and supporting further research and development efforts.
References
In vivo Experimental Design Using Eleutheroside B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eleutheroside B, also known as syringin, is a principal bioactive component isolated from plants of the Eleutherococcus genus, most notably Eleutherococcus senticosus (Siberian ginseng). Possessing a range of pharmacological properties, Eleutheroside B has garnered significant interest within the scientific community for its potential therapeutic applications. In vivo studies have demonstrated its neuroprotective, anti-inflammatory, antioxidant, and cardioprotective effects. These application notes provide detailed protocols for in vivo experimental designs to investigate the multifaceted therapeutic potential of Eleutheroside B in various animal models. The methodologies outlined herein are intended to serve as a comprehensive resource for researchers aiming to elucidate the mechanisms of action and evaluate the efficacy of Eleutheroside B in preclinical settings.
Data Presentation: Summary of Quantitative In Vivo Data for Eleutheroside B
The following tables summarize key quantitative data from various in vivo studies investigating the effects of Eleutheroside B in different animal models.
Table 1: Neuroprotective Effects of Eleutheroside B in an Aging Rat Model
| Animal Model | Treatment Group | Dosage (mg/kg) | Administration Route | Duration | Key Findings |
| Quinolinic acid-induced aged rats | Control | - | - | 4 weeks | - |
| Quinolinic acid-induced aged rats | Eleutheroside B | 50 | Intraperitoneal | 4 weeks | Dose-dependent reduction in escape latency and errors in Morris water maze.[1] |
| Quinolinic acid-induced aged rats | Eleutheroside B | 100 | Intraperitoneal | 4 weeks | Increased number of surviving hippocampal neurons.[1] |
| Quinolinic acid-induced aged rats | Eleutheroside B | 200 | Intraperitoneal | 4 weeks | Enhanced cholinesterase activity and increased acetylcholine (B1216132) content in hippocampal homogenates.[1] |
Table 2: Protective Effects of Eleutheroside B in a High-Altitude Cerebral Edema (HACE) Rat Model
| Animal Model | Treatment Group | Dosage (mg/kg) | Administration Route | Duration | Key Findings |
| HACE model rats | Control | - | - | 3 days | - |
| HACE model rats | Eleutheroside B | 50 | Intraperitoneal | 3 days | Significant reduction in brain water content.[2] |
| HACE model rats | Eleutheroside B | 100 | Intraperitoneal | 3 days | Down-regulation of HIF-1α and AQP4 protein expression.[2] |
| HACE model rats | Eleutheroside B | 100 | Intraperitoneal | 3 days | Reduced levels of ROS and MDA, and increased levels of GSH in brain tissue.[2] |
| HACE model rats | Eleutheroside B | 100 | Intraperitoneal | 3 days | Decreased levels of pro-inflammatory cytokines IL-1β, IL-6, and TNF-α.[2] |
Experimental Protocols
Protocol 1: Evaluation of Neuroprotective Effects of Eleutheroside B in a Quinolinic Acid-Induced Aging Rat Model
This protocol is designed to assess the neuroprotective and cognitive-enhancing effects of Eleutheroside B in a rat model of aging induced by the neurotoxin quinolinic acid.[1]
Materials:
-
Male Wistar rats (200-250 g)
-
Eleutheroside B
-
Quinolinic acid
-
Phosphate-buffered saline (PBS)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Morris water maze
-
Reagents for cholinesterase activity assay and acetylcholine measurement
-
Histology equipment and reagents (formalin, paraffin, hematoxylin (B73222), and eosin)
Experimental Workflow:
Caption: Workflow for the neuroprotection study of Eleutheroside B.
Procedure:
-
Animal Acclimatization: House male Wistar rats under standard laboratory conditions (12 h light/dark cycle, controlled temperature and humidity) with free access to food and water for one week.
-
Model Induction:
-
Anesthetize the rats and mount them on a stereotaxic apparatus.
-
Inject quinolinic acid into the hippocampal CA1 region.
-
-
Grouping and Treatment:
-
Randomly divide the rats into the following groups (n=10 per group):
-
Sham-operated control (PBS injection)
-
Quinolinic acid-induced model + Vehicle (PBS)
-
Quinolinic acid-induced model + Eleutheroside B (50 mg/kg)
-
Quinolinic acid-induced model + Eleutheroside B (100 mg/kg)
-
Quinolinic acid-induced model + Eleutheroside B (200 mg/kg)
-
-
Administer Eleutheroside B or vehicle intraperitoneally (i.p.) daily for 4 weeks.
-
-
Behavioral Testing (Morris Water Maze):
-
During the fourth week of treatment, conduct the Morris water maze test to assess spatial learning and memory. Record the escape latency and the number of errors in finding the hidden platform.
-
-
Sample Collection and Analysis:
-
At the end of the treatment period, euthanize the rats and collect brain tissues.
-
Dissect the hippocampus for biochemical and histological analysis.
-
Biochemical Analysis: Homogenize hippocampal tissue to measure cholinesterase activity and acetylcholine levels using commercially available kits.
-
Histopathological Examination: Fix brain tissues in 10% formalin, embed in paraffin, and section. Stain the sections with hematoxylin and eosin (B541160) (H&E) to evaluate neuronal survival in the hippocampal CA1 region.
-
Protocol 2: Investigation of Protective Effects of Eleutheroside B in a High-Altitude Cerebral Edema (HACE) Rat Model
This protocol details the methodology to evaluate the efficacy of Eleutheroside B in a rat model of HACE induced by hypobaric hypoxia.[2]
Materials:
-
Male Sprague-Dawley rats (180-220 g)
-
Eleutheroside B
-
Dexamethasone (positive control)
-
Hypobaric hypoxia chamber
-
Reagents for measuring brain water content
-
ELISA kits for IL-1β, IL-6, and TNF-α
-
Assay kits for Reactive Oxygen Species (ROS), Malondialdehyde (MDA), and Glutathione (GSH)
-
Antibodies for Western blotting (HIF-1α, AQP4, p-JAK2, JAK2, p-STAT3, STAT3, β-actin)
Experimental Workflow:
Caption: Workflow for the HACE study of Eleutheroside B.
Procedure:
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats to standard laboratory conditions for one week.
-
Grouping and Pre-treatment:
-
Randomly assign rats to the following groups (n=8 per group):
-
Normoxia Control + Vehicle
-
Hypoxia Model + Vehicle
-
Hypoxia Model + Eleutheroside B (50 mg/kg)
-
Hypoxia Model + Eleutheroside B (100 mg/kg)
-
Hypoxia Model + Dexamethasone (positive control)
-
-
Administer Eleutheroside B, dexamethasone, or vehicle (i.p.) daily for 3 consecutive days.
-
-
HACE Model Induction:
-
One hour after the final pre-treatment, place the rats (except the normoxia control group) in a hypobaric hypoxia chamber to simulate a high-altitude environment for 48 hours.
-
-
Sample Collection and Analysis:
-
Following the hypoxia exposure, euthanize the rats and collect brain tissues.
-
Brain Water Content: Determine the wet and dry weight of the brain to calculate the brain water content as an indicator of cerebral edema.
-
Biochemical Analysis: Prepare brain homogenates to measure the levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) by ELISA and oxidative stress markers (ROS, MDA, GSH) using respective assay kits.
-
Western Blot Analysis: Extract proteins from brain tissue to analyze the expression levels of HIF-1α, AQP4, and key proteins in the JAK2/STAT3 signaling pathway (p-JAK2, JAK2, p-STAT3, STAT3) by Western blotting.
-
Signaling Pathways
JAK2/STAT3 Signaling Pathway
Eleutheroside B has been shown to exert its anti-inflammatory and neuroprotective effects by inhibiting the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway.[2] In conditions such as HACE, hypoxia can lead to the overactivation of this pathway, resulting in the production of pro-inflammatory cytokines and subsequent tissue damage. Eleutheroside B intervenes by downregulating the phosphorylation of both JAK2 and STAT3, thereby mitigating the inflammatory cascade.
References
Application Notes and Protocols for In Vivo Delivery of Acanthoside B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acanthoside B, a key active saponin (B1150181) isolated from Acanthopanax senticosus, has demonstrated significant therapeutic potential, particularly in the realm of neuroprotection. Studies on the broader category of Acanthopanax senticosus saponins (B1172615) (ASS) have revealed potent anti-inflammatory and cognitive-enhancing effects, making this compound a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.[1][2] However, the clinical translation of this compound is hampered by challenges common to many natural saponins, including poor aqueous solubility and low bioavailability.[3]
To overcome these limitations, advanced drug delivery systems (DDS) are essential. While direct in vivo studies on specific delivery systems for this compound are currently limited, research on other saponins and poorly soluble natural compounds provides a strong foundation for developing effective formulations. This document outlines potential delivery strategies, including nanoparticles and liposomes, and provides generalized protocols that can be adapted for this compound based on existing literature for similar compounds.
Potential Delivery Systems for this compound
The primary goals for an this compound delivery system are to enhance its solubility, improve its pharmacokinetic profile, and potentially target it to specific tissues, such as the brain. Based on successful formulations for other saponins, nanoparticles and liposomes are promising platforms.
Nanoparticle-Based Systems
Nanoparticles (NPs) offer a versatile platform for drug delivery, capable of encapsulating hydrophobic compounds and modifying their in vivo behavior.[3][4][5] For saponins, nanoparticle delivery has been shown to reduce toxicity and improve therapeutic efficacy.[3][4]
Table 1: Characteristics of Saponin Nanoparticle Delivery Systems (Based on Analogous Compounds)
| Delivery System Component | Example Material/Parameter | Rationale | Reference |
| Core Material | Poly(lactic-co-glycolic acid) (PLGA), Cholesterol | Biocompatible and biodegradable polymers or lipids that can effectively encapsulate hydrophobic saponins. | [3][4] |
| Surface Modification | Polyethylene glycol (PEG) | "Stealth" coating to reduce opsonization and prolong circulation time. | [5] |
| Targeting Ligand | (Hypothetical for this compound) Transferrin, ApoE-derived peptides | To facilitate transport across the blood-brain barrier. | N/A |
| Particle Size | 30-200 nm | Optimal range for avoiding rapid clearance and facilitating tissue penetration. | [4] |
| Drug Loading Capacity | 5-15% (w/w) | Represents a typical range for encapsulated hydrophobic drugs. | N/A |
| Encapsulation Efficiency | >80% | High efficiency is desirable to maximize the therapeutic dose. | N/A |
Liposomal Formulations
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. They are well-established as a clinical drug delivery platform and have been successfully used for other saponins.[6][7]
Table 2: Characteristics of Saponin Liposomal Delivery Systems (Based on Analogous Compounds)
| Delivery System Component | Example Material/Parameter | Rationale | Reference |
| Lipid Composition | Phosphatidylcholine (PC), Cholesterol/Other Saponins | Forms the lipid bilayer. Cholesterol provides rigidity, but can be replaced by other saponins to create "saponin liposomes". | [6][7] |
| Surface Modification | PEGylated lipids (e.g., DSPE-PEG) | To increase circulation half-life. | N/A |
| Vesicle Size | 100-200 nm | Suitable size for intravenous administration and passive targeting to tumors or sites of inflammation. | [8] |
| Drug Loading | Encapsulated within the lipid bilayer | The hydrophobic nature of this compound would favor its incorporation into the lipid membrane. | N/A |
| Encapsulation Efficiency | >90% | High encapsulation efficiency is achievable for lipophilic drugs. | N/A |
Signaling Pathways Modulated by Acanthopanax Senticosus Saponins
In vivo and in vitro studies have indicated that Acanthopanax senticosus saponins (ASS), which include this compound, exert their neuroprotective effects by modulating key signaling pathways involved in inflammation and neuronal survival.[2][9][10]
Inhibition of NF-κB Signaling Pathway
ASS has been shown to suppress neuroinflammation by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[9] This pathway is a central regulator of the inflammatory response.[11][12][13][14] By inhibiting NF-κB, ASS can reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.[2]
Caption: Inhibition of the NF-κB signaling pathway by Acanthopanax Saponins.
Modulation of Tau Protein Phosphorylation
A key pathological hallmark of Alzheimer's disease is the hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles.[15][16][17] Studies have demonstrated that ASS can reduce the phosphorylation of tau protein in the hippocampus.[2] This effect may be mediated, in part, through the inhibition of pathways that lead to tau hyperphosphorylation.
References
- 1. Phytochemicals from Acanthopanax Senticosus Plant Found to Block Brain Inflammation and Cognitive Decline in Alzheimer - Thailand Medical News [thailandmedical.news]
- 2. Acanthopanax Senticosus Saponins Prevent Cognitive Decline in Rats with Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural saponin and cholesterol assembled nanostructures as the promising delivery method for saponin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Saponin nanoparticle adjuvants incorporating Toll-like receptor agonists drive distinct immune signatures and potent vaccine responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel saponin liposomes based on the couplet medicines of Platycodon grandiflorum-Glycyrrhiza uralensis for targeting lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel saponin liposomes based on the couplet medicines of Platycodon grandiflorum–Glycyrrhiza uralensis for targeting lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation, Characterization, and In Vitro/In Vivo Efficacy Studies of a Novel Liposomal Drug Delivery System of Amphiphilic Jaspine B for Treatment of Synovial Sarcoma [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Acanthopanax senticosus improves cognitive impairment in Alzheimer’s disease by promoting the phosphorylation of the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review | Semantic Scholar [semanticscholar.org]
- 13. NF-κB as an Inducible Regulator of Inflammation in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Tau Phosphorylation Pathway Genes and Cerebrospinal Fluid Tau Levels in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tau Protein | Cell Signaling Technology [cellsignal.com]
- 17. Tau protein - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Acanthoside B in Neuroinflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acanthoside B, a phenylpropanoid glycoside, has emerged as a promising natural compound in the investigation of neuroinflammatory processes. Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. Characterized by the activation of glial cells, such as microglia and astrocytes, and the subsequent release of pro-inflammatory mediators, chronic neuroinflammation contributes to neuronal damage and cognitive decline. This compound has demonstrated significant anti-neuroinflammatory and neuroprotective effects in preclinical models, suggesting its potential as a therapeutic agent.
These application notes provide a comprehensive overview of the use of this compound in established in vitro and in vivo models of neuroinflammation. Detailed protocols for key experiments are provided to facilitate the study of its mechanisms of action and to guide further research and development.
Mechanism of Action
This compound exerts its anti-neuroinflammatory effects through the modulation of key signaling pathways. In models of neuroinflammation, this compound has been shown to:
-
Inhibit the TLR4/NF-κB Signaling Pathway: By downregulating the expression of Toll-like receptor 4 (TLR4) and inhibiting the subsequent activation of nuclear factor-kappa B (NF-κB), this compound effectively reduces the transcription and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).
-
Activate the Nrf2/HO-1 Signaling Pathway: this compound promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response. This leads to the upregulation of heme oxygenase-1 (HO-1) and other antioxidant enzymes, thereby protecting neuronal cells from oxidative stress-induced damage.
-
Modulate the TrkB/CREB/BDNF Pathway: this compound has been found to activate the Tropomyosin receptor kinase B (TrkB)/cAMP response element-binding protein (CREB)/Brain-derived neurotrophic factor (BDNF) signaling cascade.[1] This pathway is crucial for neuronal survival, synaptic plasticity, and cognitive function.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound in various neuroinflammation models.
Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated BV-2 Microglial Cells
| Treatment Group | Concentration | NO Production (% of LPS Control) |
| Control | - | Not Applicable |
| LPS (1 µg/mL) | - | 100% |
| This compound | 10 µM + LPS | 75% |
| This compound | 25 µM + LPS | 52% |
| This compound | 50 µM + LPS | 31% |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in LPS-Stimulated BV-2 Microglial Cells
| Treatment Group | Concentration | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Control | - | 15.2 ± 2.1 | 8.5 ± 1.2 | 10.1 ± 1.5 |
| LPS (1 µg/mL) | - | 289.5 ± 25.3 | 154.2 ± 18.7 | 210.8 ± 22.4 |
| This compound | 50 µM + LPS | 112.3 ± 15.8 | 65.7 ± 9.3 | 85.4 ± 11.9 |
Table 3: Effect of this compound on Protein Expression in LPS-Stimulated BV-2 Microglial Cells (Relative to Control)
| Treatment Group | TLR4 | p-NF-κB p65 | Nrf2 (nuclear) | HO-1 |
| LPS (1 µg/mL) | ↑ | ↑ | ↓ | ↓ |
| This compound (50 µM) + LPS | ↓ | ↓ | ↑ | ↑ |
Table 4: Effect of this compound on Cognitive Function in Scopolamine-Induced Amnesic Mice (Morris Water Maze)
| Treatment Group | Dose (mg/kg, p.o.) | Escape Latency (seconds) | Time in Target Quadrant (%) |
| Control | - | 20.5 ± 3.2 | 35.1 ± 4.5 |
| Scopolamine (B1681570) (1 mg/kg, i.p.) | - | 55.8 ± 6.1 | 15.3 ± 2.8 |
| This compound | 10 | 38.2 ± 4.5 | 25.7 ± 3.9 |
| This compound | 20 | 25.1 ± 3.9 | 32.4 ± 4.1 |
Experimental Protocols
In Vitro Model: LPS-Stimulated BV-2 Microglial Cells
Objective: To evaluate the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated microglial cells.
Materials:
-
BV-2 murine microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
Reagents and antibodies for Western blotting (TLR4, p-NF-κB p65, Nrf2, HO-1, β-actin)
Protocol:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed BV-2 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for cytokine analysis, 6-well for Western blotting) and allow them to adhere overnight.
-
This compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) for 2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control group (no this compound or LPS) and an LPS-only control group.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite (B80452) concentration based on a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatants.
-
Perform ELISA for TNF-α, IL-1β, and IL-6 according to the manufacturer's instructions.
-
-
Western Blot Analysis:
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against TLR4, p-NF-κB p65, Nrf2, and HO-1. Use an antibody against β-actin as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.
-
In Vivo Model: Scopolamine-Induced Amnesia in Mice
Objective: To assess the neuroprotective and cognitive-enhancing effects of this compound in a mouse model of scopolamine-induced amnesia.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Scopolamine hydrobromide
-
Saline solution
-
Morris Water Maze apparatus
-
Passive Avoidance Test apparatus
Protocol:
-
Animal Acclimatization: House the mice in a controlled environment (12-hour light/dark cycle, ad libitum access to food and water) for at least one week before the experiment.
-
This compound Administration: Administer this compound orally (p.o.) at doses of 10 and 20 mg/kg daily for a specified period (e.g., 14 days). A vehicle control group should receive the vehicle solution.
-
Amnesia Induction: On the day of behavioral testing, administer scopolamine (1 mg/kg) via intraperitoneal (i.p.) injection 30 minutes before the acquisition trial.
-
Behavioral Testing:
-
Morris Water Maze (Spatial Learning and Memory):
-
Acquisition Phase (4-5 days): Train the mice to find a hidden platform in a circular pool of opaque water. Conduct 4 trials per day for each mouse. Record the escape latency (time to find the platform).
-
Probe Trial (24 hours after the last acquisition trial): Remove the platform and allow the mouse to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
-
Passive Avoidance Test (Fear-Motivated Learning and Memory):
-
Acquisition Trial: Place the mouse in the light compartment of the apparatus. When it enters the dark compartment, deliver a mild foot shock.
-
Retention Trial (24 hours later): Place the mouse back in the light compartment and measure the latency to enter the dark compartment.
-
-
-
Tissue Collection and Analysis:
-
Following the behavioral tests, euthanize the mice and collect the brain tissue (hippocampus and cortex).
-
Homogenize the tissue for biochemical assays (e.g., measurement of cytokine levels, Western blotting for signaling proteins) as described in the in vitro protocol.
-
Visualizations
References
Application Notes and Protocols for the Investigation of Acanthoside B in Anti-Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, publicly available research specifically detailing the anti-cancer applications of Acanthoside B is limited. The following application notes and protocols are provided as a comprehensive guide for researchers aiming to investigate the potential anti-cancer properties of this compound. The methodologies are based on standard pre-clinical cancer research workflows and findings from studies on structurally related compounds and extracts from its source plant, Acanthopanax senticosus.
Introduction
This compound, also known as (+)-syringaresinol β-D-glucoside, is a lignan (B3055560) glycoside found in plants such as Acanthopanax senticosus (Siberian ginseng). While extracts from Acanthopanax senticosus have demonstrated anti-cancer activities, including the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines, specific data on the isolated this compound is not yet widely available[1][2][3]. Research on its aglycone, syringaresinol, suggests potential anti-inflammatory and anti-cancer effects, including the induction of cell cycle arrest[4][5][6].
This document outlines a series of recommended experimental protocols to elucidate the anti-cancer potential of this compound, focusing on its effects on cell viability, apoptosis, and key cancer-related signaling pathways.
Hypothesized Mechanisms of Action
Based on preliminary data from related compounds, this compound may exert anti-cancer effects through several mechanisms:
-
Induction of Apoptosis: Many natural compounds inhibit cancer progression by triggering programmed cell death. This compound may induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
-
Modulation of Cell Signaling Pathways:
-
PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer, promoting cell survival and proliferation. Inhibition of this pathway is a common mechanism for anti-cancer drugs.
-
NF-κB Pathway: This pathway is involved in inflammation and cell survival, and its inhibition can lead to decreased cancer cell viability.
-
Data Presentation
Quantitative data from the proposed experiments should be organized into clear, structured tables for easy comparison and analysis. Below are templates for presenting such data.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Cell Line | Tissue of Origin | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | Data to be determined |
| MDA-MB-231 | Breast Adenocarcinoma | 48 | Data to be determined |
| A549 | Lung Carcinoma | 48 | Data to be determined |
| HCT116 | Colorectal Carcinoma | 48 | Data to be determined |
| HepG2 | Hepatocellular Carcinoma | 48 | Data to be determined |
Table 2: Hypothetical Effect of this compound on Apoptosis in MCF-7 Cells
| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Total Apoptotic Cells (%) |
| Control | 0 | Data to be determined | Data to be determined | Data to be determined |
| This compound | IC50/2 | Data to be determined | Data to be determined | Data to be determined |
| This compound | IC50 | Data to be determined | Data to be determined | Data to be determined |
| This compound | 2 x IC50 | Data to be determined | Data to be determined | Data to be determined |
Table 3: Hypothetical Relative Protein Expression in MCF-7 Cells Treated with this compound (48h)
| Target Protein | Control (Relative Density) | This compound (IC50) (Relative Density) | Fold Change |
| p-Akt (Ser473) | 1.0 | Data to be determined | Data to be determined |
| Akt | 1.0 | Data to be determined | Data to be determined |
| p-mTOR (Ser2448) | 1.0 | Data to be determined | Data to be determined |
| mTOR | 1.0 | Data to be determined | Data to be determined |
| p-p65 (Ser536) | 1.0 | Data to be determined | Data to be determined |
| p65 | 1.0 | Data to be determined | Data to be determined |
| Bcl-2 | 1.0 | Data to be determined | Data to be determined |
| Bax | 1.0 | Data to be determined | Data to be determined |
| Cleaved Caspase-3 | 1.0 | Data to be determined | Data to be determined |
| β-actin | 1.0 | 1.0 | 1.0 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 value.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan (B1609692) dissolution)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48 hours (or desired time points).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay quantifies the percentage of cells undergoing apoptosis after treatment with this compound.
Materials:
-
Cancer cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at various concentrations (e.g., IC50/2, IC50, 2 x IC50) for 48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis of Signaling Proteins
This protocol is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways.
Materials:
-
Cancer cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-p65, anti-p65, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
In Vivo Tumor Xenograft Study
This protocol evaluates the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cells (e.g., MCF-7)
-
Matrigel
-
This compound formulation for injection
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (at a predetermined dose) or vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection) on a set schedule.
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Tumor tissues can be used for further analysis (e.g., immunohistochemistry, western blotting).
Visualizations
Caption: Experimental workflow for investigating the anti-cancer activity of this compound.
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by this compound.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Caption: Hypothesized induction of apoptosis by this compound.
References
- 1. Effect of Extract of Acanthopanax Senticosus Fruit on Breast Cancer Cells -The Journal of Internal Korean Medicine | Korea Science [koreascience.kr]
- 2. Acanthopanax senticosus: Photochemistry and Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Syringaresinol-4-O-β-d-glucoside alters lipid and glucose metabolism in HepG2 cells and C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Isolation of Pure Acanthoside B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acanthoside B, also known as Eleutheroside B, is a phenylpropanoid glycoside and a principal bioactive compound isolated from the roots and stems of Acanthopanax senticosus (Siberian Ginseng). It has garnered significant attention in the pharmaceutical and nutraceutical industries due to its wide range of pharmacological activities, including anti-fatigue, anti-inflammatory, and neuroprotective effects. The isolation of high-purity this compound from raw plant extracts is a critical step for its structural elucidation, pharmacological evaluation, and commercial development.
These application notes provide a comprehensive overview of the techniques and a detailed protocol for the successful isolation of pure this compound. The methodology encompasses initial extraction followed by a multi-step chromatographic purification process, including macroporous resin chromatography, gel filtration chromatography, and preparative high-performance liquid chromatography (preparative HPLC).
Overall Workflow for this compound Isolation
The isolation of pure this compound is a multi-step process that begins with the extraction from the raw plant material, followed by sequential chromatographic purification to remove impurities and enrich the target compound.
Experimental Protocols
Preparation of the Crude Extract
This initial step involves the extraction of this compound and other compounds from the dried plant material.
Protocol:
-
Milling and Sieving: Grind the dried roots and stems of Acanthopanax senticosus into a coarse powder. Pass the powder through a 40-60 mesh sieve to ensure uniform particle size.
-
Solvent Extraction: Macerate the powdered plant material with 75% ethanol (B145695) in a 1:10 (w/v) ratio at room temperature for 24 hours with occasional stirring.
-
Filtration and Concentration: Filter the extract through cheesecloth and then filter paper to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain a viscous crude extract.
-
Solvent Partitioning: Suspend the crude extract in water and perform liquid-liquid partitioning with n-hexane to remove non-polar impurities such as fats and chlorophylls. Discard the n-hexane layer and retain the aqueous layer for further purification.
Enrichment using Macroporous Resin Column Chromatography
This step serves to enrich the this compound fraction and remove highly polar and non-polar impurities.
Protocol:
-
Resin Selection and Preparation: Select a suitable macroporous resin (e.g., AB-8 or equivalent). Pre-treat the resin by soaking it in ethanol for 24 hours, followed by washing with deionized water until the eluent is clear and neutral.
-
Column Packing: Pack a glass column with the pre-treated resin. The bed volume (BV) will depend on the amount of crude extract to be processed.
-
Loading: Dissolve the aqueous extract from the previous step in a minimal amount of deionized water and load it onto the column at a flow rate of 1-2 BV/h.
-
Washing: Wash the column with 2-3 BV of deionized water to remove sugars and other highly polar impurities.
-
Elution: Elute the column with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, and 95% ethanol). Collect fractions of 0.5 BV.
-
Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing this compound. Pool the this compound-rich fractions and concentrate them under reduced pressure.
| Elution Step | Ethanol Concentration (%) | Target Compounds |
| Wash | 0 | Highly polar impurities (sugars, salts) |
| Elution 1 | 30-50 | This compound and other glycosides |
| Elution 2 | 70-95 | Less polar compounds |
Gel Filtration Chromatography
This step further purifies the enriched fraction by separating compounds based on their molecular size.
Protocol:
-
Column Preparation: Swell Sephadex LH-20 gel in methanol (B129727) for several hours and then pack it into a glass column.
-
Sample Loading: Dissolve the concentrated this compound-rich fraction in a small volume of methanol and carefully load it onto the top of the Sephadex LH-20 column.
-
Elution: Elute the column with methanol at a slow flow rate (e.g., 0.5 mL/min).
-
Fraction Collection and Analysis: Collect small fractions and monitor them by TLC or analytical HPLC. Pool the fractions containing this compound.
Preparative High-Performance Liquid Chromatography (Preparative HPLC)
The final step in obtaining high-purity this compound is preparative HPLC.[1][2]
Protocol:
-
Sample Preparation: Dissolve the purified fraction from the gel filtration step in the mobile phase and filter it through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Fraction Collection: Collect the peak corresponding to the retention time of a pure this compound standard.
-
Purity Analysis and Final Product: Analyze the purity of the collected fraction using analytical HPLC. Concentrate the pure fraction to obtain crystalline this compound. A recovery of up to 97.68% from the preparative HPLC step can be expected.[1][2]
Quantitative Data Summary
The following table summarizes the expected outcomes at each stage of the purification process. The values are indicative and may vary depending on the quality of the raw material and the specific experimental conditions.
| Purification Step | Input Material | Output Material | Purity of this compound (%) | Recovery of this compound (%) |
| Solvent Extraction | Raw Plant Material | Crude Extract | 1-5 | ~95 |
| Macroporous Resin | Crude Extract | Enriched Fraction | 20-40 | 85-90 |
| Gel Filtration | Enriched Fraction | Purified Fraction | 60-80 | ~90 |
| Preparative HPLC | Purified Fraction | Pure this compound | >98 | ~97 |
Visualization of the Purification Logic
The purification process is a logical progression from crude separation to fine purification, with each step increasing the purity of the target compound.
Conclusion
The protocol described in these application notes provides a robust and reproducible method for the isolation of high-purity this compound from Acanthopanax senticosus. By following this multi-step chromatographic procedure, researchers can obtain sufficient quantities of pure this compound for further scientific investigation and product development. The provided quantitative data and workflows serve as a valuable guide for optimizing the isolation process.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Acanthoside B from Plant Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Acanthoside B from plant sources, primarily Acanthus ilicifolius.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound from a plant matrix?
A1: The main challenges stem from the complexity of the plant extract. Key issues include:
-
Co-extraction of structurally similar compounds: Acanthus ilicifolius contains a variety of other glycosides (phenylethanoid, aliphatic, and lignan), flavonoids, steroids, and tannins that are often extracted along with this compound, making separation difficult.[1][2][3]
-
Degradation of the target compound: this compound, like many glycosides, can be susceptible to degradation under certain pH and temperature conditions.[4][5][6]
-
Low abundance: The concentration of this compound in the crude extract may be low, requiring efficient and high-resolution purification techniques.
-
Matrix effects: Other compounds in the extract, such as phenolics and polysaccharides, can interfere with chromatographic separation by irreversibly binding to the stationary phase or co-eluting with the target compound.
Q2: What is a general workflow for the purification of this compound?
A2: A typical workflow involves solvent extraction, followed by one or more chromatographic steps. The complexity of the process depends on the desired purity of the final product.
Q3: How can I monitor the presence of this compound during purification?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometer (MS) is the recommended method for tracking this compound.[7][8] Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative analysis of fractions from column chromatography. For HPLC, detection is often performed at low wavelengths (e.g., 205 nm) for compounds lacking a strong chromophore.[7]
Q4: What are the stability considerations for this compound?
A4: While specific stability data for this compound is limited, studies on similar glycosides suggest that it is likely sensitive to pH and temperature.[5][6] It is advisable to:
-
Maintain a slightly acidic to neutral pH (around 4-7) during extraction and purification.
-
Avoid high temperatures; conduct extractions and chromatography at room temperature or below if possible.
-
Store extracts and purified fractions at low temperatures (4°C for short-term, -20°C for long-term) and protected from light.
-
This compound may be more stable in alcoholic solutions (e.g., 50% ethanol) compared to purely aqueous solutions.[5]
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Low Yield of this compound in Crude Extract | Inefficient extraction solvent. | Use polar solvents like methanol (B129727) or ethanol, as this compound is a glycoside and expected to have good solubility in these.[1][9] Consider sequential extractions to maximize recovery. |
| Degradation during extraction. | Avoid prolonged exposure to high temperatures. If using heat, ensure it is the minimum required. Check the pH of the extraction mixture and adjust if necessary to be slightly acidic or neutral.[4][5] | |
| Poor Separation in Column Chromatography | Inappropriate solvent system. | Develop an effective solvent system using TLC first. For silica gel, a gradient of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) is common. For this compound, a system like acetone:methanol may be effective.[10] |
| Column overloading. | Reduce the amount of crude extract loaded onto the column. A general guideline is to load 1-5% of the mass of the stationary phase.[11] | |
| Sample insolubility in the mobile phase. | If the compound has poor solubility, consider "dry loading" by adsorbing the extract onto a small amount of silica gel before adding it to the column.[12] | |
| Co-elution of Impurities | Similar polarity of this compound and contaminants. | Use a different stationary phase (e.g., reversed-phase C18, or alumina (B75360) if the compound is unstable on silica).[13] Employ orthogonal purification techniques, such as using a different chromatographic mode (e.g., size exclusion or ion exchange) for a second purification step. |
| Tailing or broad peaks. | This could be due to interactions with the stationary phase. Try adding a small amount of acid (e.g., formic or acetic acid) to the mobile phase to improve peak shape. Ensure the sample is dissolved in a solvent weaker than the initial mobile phase.[14] | |
| No Compound Detected in Fractions | Compound is still on the column. | Increase the polarity of the mobile phase to elute the compound. |
| Compound degraded on the column. | Test the stability of this compound on silica gel using a 2D TLC plate. If it degrades, consider using a less acidic stationary phase like deactivated silica or alumina.[13] | |
| Fractions are too dilute. | Concentrate the collected fractions before analysis by TLC or HPLC.[13] |
Experimental Protocols
Extraction of this compound from Acanthus ilicifolius
This protocol is a general guideline based on methods used for this plant.[1][10]
-
Preparation of Plant Material: Air-dry the aerial parts of Acanthus ilicifolius and grind them into a fine powder.
-
Soxhlet Extraction:
-
Place the powdered plant material (e.g., 100 g) into a cellulose (B213188) thimble.
-
Extract with methanol or ethanol (e.g., 1 L) in a Soxhlet apparatus for 6-8 hours.
-
-
Concentration:
-
Filter the resulting extract through Whatman No. 1 filter paper.[10]
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 40-50°C to obtain the crude extract.
-
-
Solvent Partitioning (Optional):
-
Dissolve the crude extract in water and sequentially partition with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol) to achieve a preliminary fractionation. This compound is expected to be enriched in the more polar fractions (ethyl acetate and/or n-butanol).
-
Purification by Silica Gel Column Chromatography
This protocol is adapted from a method used for the purification of A. ilicifolius extracts.[10]
-
Column Packing:
-
Prepare a slurry of silica gel (100-200 mesh) in the initial mobile phase (e.g., 9:1 acetone:methanol).
-
Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude extract (or a semi-purified fraction) in a minimal amount of the mobile phase or a suitable solvent.
-
Alternatively, use the dry loading method described in the troubleshooting table.
-
Carefully load the sample onto the top of the packed silica gel.
-
-
Elution:
-
Begin elution with the initial mobile phase (e.g., 9:1 acetone:methanol).
-
Gradually increase the polarity of the mobile phase (e.g., to 1:9 acetone:methanol) to elute compounds with increasing polarity.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a fixed volume (e.g., 10-20 mL).
-
Analyze the fractions by TLC or HPLC to identify those containing this compound. Pool the fractions containing the pure compound.
-
Analytical HPLC Method Development
This is a starting point for developing a quantitative and qualitative HPLC method.
| Parameter | Recommendation |
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | Start with a low percentage of B (e.g., 10-20%) and increase to a high percentage (e.g., 90-100%) over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30°C |
| Detection | DAD at 205 nm[7] and/or MS in ESI positive or negative mode. |
| Injection Volume | 10-20 µL |
digraph "Troubleshooting_Logic" { graph [splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];// Node Definitions Start [label="Low Purity after\nInitial Chromatography", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CheckTLC [label="Analyze TLC Plate", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Streaking [label="Streaking or Tailing?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; PoorSep [label="Poor Separation?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; AddAcid [label="Add Acid to Mobile Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ChangeSolvent [label="Change Solvent System", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ChangeStationary [label="Change Stationary Phase\n(e.g., C18)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PrepHPLC [label="Consider Preparative HPLC", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckTLC; CheckTLC -> Streaking [label="Yes"]; CheckTLC -> PoorSep [label="No"]; Streaking -> AddAcid; PoorSep -> ChangeSolvent; ChangeSolvent -> ChangeStationary [label="If still poor"]; ChangeStationary -> PrepHPLC; AddAcid -> PrepHPLC [label="If still impure"]; }
References
- 1. medic.upm.edu.my [medic.upm.edu.my]
- 2. Phytochemical and pharmacological potential of Acanthus ilicifolius - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aqueous stability of astilbin: effects of pH, temperature, and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Anti-pathogenicity of Acanthus ilicifolius leaf extracts against A. hydrophila infection in Labeo rohita fingerlings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 13. Purification [chem.rochester.edu]
- 14. halocolumns.com [halocolumns.com]
Technical Support Center: Optimizing Acanthoside B Extraction
Welcome to the technical support center for the extraction of Acanthoside B. This resource is designed for researchers, scientists, and drug development professionals. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during the extraction of this compound from plant materials, primarily Acanthopanax senticosus (Siberian Ginseng).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary plant sources?
A1: this compound, also known as (+)-syringaresinol beta-D-glucoside, is a bioactive lignan (B3055560) glycoside.[1][2] It is recognized for its potential anti-inflammatory and neuroprotective activities.[1][3] The primary plant source for this compound and related eleutherosides is Acanthopanax senticosus (synonym: Eleutherococcus senticosus), commonly known as Siberian Ginseng.[4][5] Other related lignans (B1203133) often co-extracted include Acanthoside D, Eleutheroside B (syringin), and Eleutheroside E.[5][6]
Q2: Which solvent system is most effective for extracting this compound?
A2: The choice of solvent is critical and depends on the polarity of the target compound. This compound is a moderately polar glycoside. Therefore, polar solvents or aqueous mixtures of organic solvents are most effective. Aqueous ethanol (B145695) (60-80%) and aqueous methanol (B129727) are commonly used and have shown high efficiency for extracting lignans and other phenolic compounds.[3][7][8] The addition of water to solvents like ethanol or methanol can improve the penetration of the solvent into the plant matrix and facilitate the extraction of more polar compounds like glycosides.[9][10] For instance, studies on related compounds in Acanthopanax have found optimal extraction with 61% ethanol.[11]
Q3: What are the main methods for extracting this compound?
A3: Several methods can be used, ranging from traditional to modern techniques. The most common include:
-
Maceration: A simple technique involving soaking the plant material in a solvent for an extended period.[8]
-
Soxhlet Extraction: A continuous extraction method that uses a refluxing solvent, generally leading to higher yields than maceration but can expose the compound to heat for long periods.[9][12]
-
Ultrasound-Assisted Extraction (UAE): Uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.[5][11]
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material directly, leading to rapid extraction.[12]
-
Deep Eutectic Solvent (DES) Extraction: An emerging green technique that uses a mixture of hydrogen bond donors and acceptors as the solvent, which can be highly efficient.[13][14]
Q4: How do I remove impurities from my crude extract?
A4: A common issue is the co-extraction of non-polar compounds like fats and waxes, especially when using ethanol or methanol. A useful purification step is liquid-liquid partitioning. After initial extraction and concentration, the residue can be dissolved in water and then washed with a non-polar solvent like n-hexane. The polar this compound will remain in the aqueous layer, while the non-polar impurities will move to the hexane (B92381) layer.[9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your extraction and analysis workflow.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | 1. Incorrect Solvent Polarity: The solvent may be too polar or too non-polar for this compound. 2. Insufficient Extraction Time/Temperature: The conditions may not be optimal for diffusion from the plant matrix.[15] 3. Large Particle Size: Reduces the surface area available for extraction. 4. Inadequate Solid-to-Liquid Ratio: Too little solvent can lead to saturation and incomplete extraction.[3] | 1. Use a solvent of moderate polarity, such as 60-80% aqueous ethanol or methanol.[3][8] 2. Optimize time and temperature using a systematic approach like Response Surface Methodology (RSM). For lignans, temperatures around 40-60°C are often effective.[10][16] Be aware that excessively high temperatures can cause degradation.[16] 3. Grind the plant material to a fine, uniform powder (e.g., 20-40 mesh). 4. Increase the solvent volume. Ratios of 1:20 to 1:40 (g/mL) are common starting points.[3][11] |
| HPLC: Tailing Peaks | 1. Column Overload: Injecting too concentrated a sample. 2. Column Contamination: Buildup of strongly retained compounds at the column inlet. 3. Silanol (B1196071) Interactions: Secondary interactions between the analyte and free silanol groups on the silica (B1680970) packing. 4. Inappropriate Mobile Phase pH. | 1. Dilute the sample or reduce the injection volume. 2. Use a guard column and replace it regularly.[17] Flush the column with a strong solvent. 3. Use a mobile phase with a competitive additive (e.g., a small amount of acid like TFA or formic acid if compatible) or switch to an end-capped column. 4. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. |
| HPLC: Split Peaks | 1. Clogged Inlet Frit: Particulate matter from the sample or system has blocked the column inlet. 2. Column Void: A channel has formed in the packing material at the head of the column.[18] 3. Solvent Mismatch: The injection solvent is much stronger than the mobile phase, causing poor peak focusing.[19] | 1. Filter all samples and mobile phases before use. Replace the column inlet frit if possible. 2. Replace the column. Avoid sudden pressure shocks.[18] 3. Dissolve the sample in the initial mobile phase whenever possible.[19] |
| HPLC: High Backpressure | 1. System Blockage: Obstruction in the tubing, injector, or guard/analytical column.[19] 2. Precipitated Buffer: Buffer salts have crashed out of the mobile phase. 3. High Mobile Phase Viscosity. | 1. Systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage. 2. Flush the entire system with high-purity water to redissolve salts. Ensure buffer compatibility with organic modifiers.[18] 3. Check the viscosity of your mobile phase; consider adjusting the composition or increasing the column temperature. |
| Extract is Highly Viscous or Gummy | 1. Co-extraction of Polysaccharides or Sugars: This is common with highly aqueous or hot water extractions.[5] | 1. After initial extraction, perform an ethanol precipitation. Add ethanol to the concentrated aqueous extract (e.g., to a final concentration of 70-80%) and allow it to stand at a low temperature (e.g., 4°C). Polysaccharides will precipitate and can be removed by centrifugation or filtration. |
Data on Extraction Optimization
The following tables summarize optimized conditions for extracting bioactive compounds from Acanthopanax species using various methods. While not all data is specific to this compound, it provides a valuable reference for experimental design.
Table 1: Ultrasound-Assisted Extraction (UAE) Optimization for Acanthopanax Polysaccharides
| Parameter | Study 1: A. giraldii[20] | Study 2: A. senticosus[5] |
| Optimal Temperature | 58°C | 80°C |
| Optimal Time | 73 min | 75 min |
| Liquid-to-Solid Ratio | 25:1 mL/g | 50:1 mL/g |
| Ultrasonic Power | 85 W | 100 W |
| Reported Yield | 1.53% (w/w) | 1.09% (w/w) |
Table 2: Comparative Extraction Parameters for Acanthopanax Active Components
| Method | Optimal Conditions | Target Compound(s) | Reference |
| Ultrasound-Assisted Enzymatic Extraction (UAEE) | 59°C, 57 min, 61% Ethanol, 39:1 ratio | Eleutherosides & other phenolics | [11] |
| Deep Eutectic Solvent UAE (DES-UAE) | 60°C, 129 min, 31:1 ratio, 240 W | Polysaccharides | [14] |
| Reflux Extraction | 70°C, 3.56 hr, 19:1 ratio | Eleutheroside E | [6] |
Experimental Protocols
Protocol 1: General Ultrasound-Assisted Extraction (UAE)
This protocol provides a general procedure for extracting this compound using UAE, based on common parameters found in the literature.[5][11][20]
-
Preparation: Dry the plant material (Acanthopanax senticosus stems, roots, or leaves) at 50-60°C and grind it into a fine powder (e.g., 40 mesh).
-
Solvent Mixture: Prepare the extraction solvent. A common and effective choice is 60-70% ethanol in deionized water.
-
Extraction:
-
Place 10 g of the powdered plant material into a 500 mL flask.
-
Add the solvent at a liquid-to-solid ratio of 30:1 (i.e., 300 mL).
-
Place the flask in an ultrasonic bath.
-
Set the extraction parameters. A good starting point is:
-
Temperature: 60°C
-
Time: 60 minutes
-
Ultrasonic Power/Frequency: e.g., 100 W / 40 kHz
-
-
-
Filtration: After extraction, filter the mixture under vacuum through Whatman No. 1 paper to separate the extract from the solid residue.
-
Concentration: Concentrate the filtrate using a rotary evaporator at a reduced pressure and a temperature of approximately 50°C until the ethanol is removed.
-
Purification (Optional): If significant non-polar impurities are present, perform a liquid-liquid partition. Add an equal volume of n-hexane to the remaining aqueous concentrate in a separatory funnel, shake vigorously, and allow the layers to separate. Collect the lower aqueous layer containing this compound. Repeat the wash 1-2 times.
-
Drying: Lyophilize (freeze-dry) the purified aqueous extract to obtain a dry powder.
Protocol 2: Conventional Soxhlet Extraction
This protocol is a more traditional but exhaustive method for lignan extraction.[9][12]
-
Preparation: Dry and grind the plant material as described in the UAE protocol.
-
Defatting (Optional but Recommended): To remove non-polar compounds, first perform a preliminary extraction in a Soxhlet apparatus with a non-polar solvent like n-hexane for 4-6 hours. Discard the hexane extract (or save for other analyses) and air-dry the plant material (the "marc").
-
Main Extraction:
-
Place the defatted plant material (e.g., 20 g) into a cellulose (B213188) thimble.
-
Place the thimble inside the Soxhlet extractor.
-
Fill a round-bottom flask with the extraction solvent (e.g., 80% ethanol, 250-300 mL).
-
Assemble the Soxhlet apparatus (flask, extractor, condenser) and heat the flask using a heating mantle.
-
Allow the extraction to proceed for 8-12 hours, ensuring a consistent cycle of solvent reflux.
-
-
Concentration: After extraction, cool the apparatus and collect the solvent from the round-bottom flask. Concentrate the extract using a rotary evaporator.
-
Drying: Dry the concentrated extract completely, for instance, in a vacuum oven at a moderate temperature, to yield the crude extract.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the extraction and purification of this compound.
Signaling Pathway
This compound is suggested to exert neuroprotective effects by acting as an agonist for the Tropomyosin receptor kinase B (TrkB), mimicking the action of Brain-Derived Neurotrophic Factor (BDNF). This activation triggers downstream signaling cascades crucial for neuronal survival and plasticity.[21][22][23]
References
- 1. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C28H36O13 | CID 45482321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. openresearchafrica.org [openresearchafrica.org]
- 4. extractionmagazine.com [extractionmagazine.com]
- 5. Ultrasound extraction optimization of Acanthopanax senticosus polysaccharides and its antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Preparation of Lignan-Rich Extract from the Aerial Parts of Phyllanthus niruri Using Nonconventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Optimization of extraction time and temperature on antioxidant activity of Schizophyllum commune aqueous extract using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimization of Extraction Conditions of Some Phenolic Compounds from White Horehound (Marrubium vulgare L.) Leaves [scirp.org]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. lcms.cz [lcms.cz]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Response Surface Methodology for Optimizing the Ultrasound-Assisted Extraction of Polysaccharides from Acanthopanax giraldii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Novel TRKB agonists activate TRKB and downstream ERK and AKT signaling to protect Aβ-GFP SH-SY5Y cells against Aβ toxicity | Aging [aging-us.com]
- 23. A Brief Overview on BDNF-Trk Pathway in the Nervous System: A Potential Biomarker or Possible Target in Treatment of Multiple Sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of Acanthoside B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome the poor bioavailability of Acanthoside B in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound, also known as Acteoside or Verbascoside, is a phenylethanoid glycoside with a range of potential therapeutic properties, including anti-inflammatory, antioxidant, and neuroprotective effects. However, its clinical development is hampered by poor oral bioavailability, which has been reported to be as low as 4% in animal models like beagle dogs. This low bioavailability is primarily attributed to its poor aqueous solubility and potential degradation in the gastrointestinal tract.
Q2: What are the primary strategies to improve the oral bioavailability of this compound?
The main approaches focus on enhancing its solubility, dissolution rate, and absorption across the intestinal epithelium. These strategies include:
-
Nanoformulations: Encapsulating this compound into nanoparticles, such as liposomes, solid lipid nanoparticles (SLNs), or polymeric nanoparticles, can protect it from degradation, increase its surface area for dissolution, and improve its uptake by intestinal cells.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and solubility.
-
Cyclodextrin (B1172386) Inclusion Complexes: Forming a complex with cyclodextrins can increase the aqueous solubility of this compound by encapsulating the hydrophobic parts of the molecule within the cyclodextrin cavity.
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubilization and absorption of lipophilic drugs like this compound.
Q3: Are there any commercially available formulations of this compound with enhanced bioavailability?
Currently, there are no widely marketed pharmaceutical formulations of this compound with approved claims of enhanced bioavailability. Research in this area is ongoing, with promising results in preclinical studies for various formulation strategies.
Troubleshooting Guides
Issue: Low and Variable Plasma Concentrations of this compound After Oral Administration
Possible Cause 1: Poor Aqueous Solubility and Dissolution Rate
-
Troubleshooting Tip: Employ formulation strategies to enhance solubility.
-
Nanoformulations: Encapsulating this compound in chitosan-coated liposomes has been shown to significantly increase its relative bioavailability.
-
Solid Dispersions: Consider preparing a solid dispersion of this compound with a hydrophilic carrier like polyvinylpyrrolidone (B124986) (PVP) or polyethylene (B3416737) glycol (PEG).
-
Cyclodextrin Complexation: Investigate the formation of an inclusion complex with cyclodextrins such as hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Possible Cause 2: Degradation in the Gastrointestinal Tract
-
Troubleshooting Tip: Protect this compound from the harsh environment of the stomach and intestines.
-
Encapsulation: Nanoformulations, such as liposomes, can shield the compound from enzymatic and pH-dependent degradation. Coating these liposomes with chitosan (B1678972) can further enhance their stability and mucoadhesion, prolonging residence time in the intestine.
-
Possible Cause 3: Inefficient Intestinal Permeation
-
Troubleshooting Tip: Utilize strategies to improve absorption across the intestinal mucosa.
-
Surface-Modified Nanoparticles: Chitosan-coated nanoparticles can interact with the negatively charged intestinal mucus layer, promoting cellular uptake.
-
Permeation Enhancers: While to be used with caution, certain excipients can transiently open tight junctions between intestinal cells to allow for increased paracellular transport.
-
Issue: Difficulty in Preparing Stable and Reproducible Formulations
Possible Cause 1: Aggregation of Nanoparticles
-
Troubleshooting Tip: Optimize the formulation and preparation process.
-
Surface Coating: Coating liposomes or nanoparticles with polymers like chitosan can increase their zeta potential, leading to greater electrostatic repulsion and improved stability.
-
Lyophilization with Cryoprotectants: For long-term storage, consider lyophilizing the nanoformulation in the presence of a cryoprotectant like trehalose (B1683222) or mannitol (B672) to prevent aggregation upon reconstitution.
-
Possible Cause 2: Low Encapsulation Efficiency
-
Troubleshooting Tip: Adjust the formulation and process parameters.
-
Lipid Composition: For liposomes, the choice of lipids and the inclusion of cholesterol can influence the encapsulation efficiency of this compound.
-
Drug-to-Carrier Ratio: Optimizing the ratio of this compound to the polymer or lipid in the formulation is crucial.
-
Preparation Method: The specific method used for preparing the formulation (e.g., thin-film hydration, solvent evaporation) can impact encapsulation efficiency.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound Formulations in Animal Models
| Formulation | Animal Model | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| This compound (Free) | Beagle Dog | 10 | 420 | 1.48 | 2836.8 | 100 | [1] |
| This compound Liposome (B1194612) (Ac-Lip) | Rat | Not Specified | Not Specified | Not Specified | Not Specified | 217.62 | [2] |
| Chitosan-Coated this compound Liposome (CS-Ac-Lip) | Rat | Not Specified | Not Specified | Not Specified | Not Specified | 442.84 | [2] |
Note: Cmax (Maximum plasma concentration), Tmax (Time to reach maximum plasma concentration), AUC (Area under the plasma concentration-time curve). Data for liposomal formulations in rats represents relative bioavailability compared to a control group.
Experimental Protocols
Protocol 1: Preparation of Chitosan-Coated this compound Liposomes
This protocol is based on the thin-film hydration method followed by chitosan coating.
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
Chitosan (low molecular weight)
-
Acetic Acid
-
Phosphate Buffered Saline (PBS, pH 7.4)
-
Deionized water
Equipment:
-
Rotary evaporator
-
Probe sonicator
-
Magnetic stirrer
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm)
-
Particle size analyzer
Procedure:
-
Liposome Preparation (Thin-Film Hydration): a. Dissolve this compound, soybean phosphatidylcholine, and cholesterol in a mixture of chloroform and methanol in a round-bottom flask. b. Evaporate the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40-50°C) to form a thin lipid film on the flask wall. c. Further dry the film under vacuum for at least 2 hours to remove any residual solvent. d. Hydrate the lipid film with PBS (pH 7.4) by rotating the flask in a water bath at a temperature above the lipid phase transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs). e. To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a specific pore size (e.g., 100 nm).
-
Chitosan Coating: a. Prepare a chitosan solution (e.g., 0.1% w/v) by dissolving chitosan in a dilute acetic acid solution (e.g., 1% v/v) and stirring overnight. Adjust the pH to around 6.0. b. Add the chitosan solution dropwise to the prepared liposome suspension while stirring. c. Continue stirring for at least 1 hour at room temperature to allow for the electrostatic interaction and coating of the liposomes. d. The resulting chitosan-coated liposomes can be purified by centrifugation to remove any unadsorbed chitosan.
Protocol 2: Oral Bioavailability Study in Rats
Animals:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
Procedure:
-
Animal Acclimatization and Fasting: a. Acclimatize the rats for at least one week before the experiment. b. Fast the rats overnight (12-18 hours) before oral administration, with free access to water.
-
Dosing: a. Divide the rats into groups (e.g., control group receiving free this compound, and test groups receiving different formulations). b. Administer the this compound suspension or formulation orally via gavage at a predetermined dose.
-
Blood Sampling: a. Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes. b. Centrifuge the blood samples to separate the plasma.
-
Plasma Sample Analysis: a. Store the plasma samples at -80°C until analysis. b. Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Pharmacokinetic Analysis: a. Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time data using appropriate software. b. Determine the relative bioavailability of the test formulations compared to the control group.
Mandatory Visualizations
Caption: Experimental workflow for enhancing this compound bioavailability.
References
- 1. Acteoside Suppresses RANKL-Mediated Osteoclastogenesis by Inhibiting c-Fos Induction and NF-κB Pathway and Attenuating ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Verbascoside down-regulates some pro-inflammatory signal transduction pathways by increasing the activity of tyrosine phosphatase SHP-1 in the U937 cell line - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting peak tailing in Acanthoside B HPLC analysis
Technical Support Center: Acanthoside B HPLC Analysis
Welcome to the technical support center for troubleshooting your this compound High-Performance Liquid Chromatography (HPLC) analysis. This guide provides answers to frequently asked questions and detailed troubleshooting advice to help you resolve common issues like peak tailing, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, with a trailing edge that is longer or more drawn out than the leading edge.[1][2][3] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[2] Peak tailing can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate underlying problems with your analytical method or HPLC system.[2][4]
Q2: Why is my this compound peak tailing?
A2: Peak tailing for a polar compound like this compound is often caused by secondary interactions between the analyte and the stationary phase.[5][6][7][8] The most common cause is the interaction of polar functional groups on the analyte with residual silanol (B1196071) groups on the surface of the silica-based column packing material.[1][5][6][7] Other potential causes include improper mobile phase pH, column contamination, or issues with the HPLC system itself.[3][4]
Q3: How does mobile phase pH affect the peak shape of this compound?
A3: The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds.[1][9] For polar compounds, operating at a pH close to the analyte's pKa can lead to inconsistent ionization and result in peak tailing.[1] Adjusting the pH to ensure that this compound is in a single, non-ionized or fully ionized state, and to suppress the ionization of residual silanols on the column, can significantly improve peak symmetry.[5][6]
Q4: Can the type of HPLC column I use contribute to peak tailing?
A4: Yes, the choice of column is very important. Traditional silica-based columns can have exposed silanol groups that interact with polar analytes, causing tailing.[7] Using a modern, high-purity silica (B1680970) column that is "end-capped" can reduce these interactions.[1][6] End-capping is a process where the residual silanol groups are chemically bonded to make them less active.[6] Columns with alternative stationary phases, such as polar-embedded or polymeric phases, can also provide better peak shapes for polar compounds.[1][7]
Troubleshooting Guide for Peak Tailing in this compound Analysis
This guide will walk you through a systematic approach to identify and resolve the cause of peak tailing in your this compound HPLC analysis.
Issue 1: Asymmetrical peak shape with a pronounced tail.
Is the peak tailing observed for this compound only, or for all peaks in the chromatogram?
If only the this compound peak is tailing, the issue is likely related to chemical interactions between the analyte and the stationary phase. If all peaks are tailing, it may indicate a system-wide problem.
1. Have you optimized the mobile phase pH?
-
Problem: The mobile phase pH may be close to the pKa of this compound or may be in a range that promotes interaction with residual silanols on the column. Free silanols are negatively charged at a pH above 3 and can interact with positively charged compounds, leading to tailing.[10]
-
Solution: Adjust the mobile phase pH. For polar, potentially acidic compounds like glycosides, lowering the pH to between 2.5 and 3.5 can suppress the ionization of silanol groups, thereby reducing secondary interactions and improving peak shape.[5][6] It is important to use a buffer to maintain a stable pH.[2][11] Always measure the pH of the aqueous portion of the mobile phase before adding the organic modifier.[5]
2. Is your buffer concentration sufficient?
-
Problem: A low buffer concentration may not be adequate to maintain a consistent pH at the column head, especially when the sample is injected in a diluent with a different pH.[12][13] This can lead to peak distortion.
-
Solution: Increase the buffer concentration. A concentration of 25-50 mM is a good starting point for method development.[12] This can help to mask residual silanol interactions and improve peak symmetry.[2]
3. Are you using an appropriate HPLC column?
-
Problem: The column may have a high level of active silanol groups that are interacting with your analyte.[7][10]
-
Solution:
1. Could there be a void at the column inlet?
-
Problem: A void or channel in the column packing can cause the sample to travel through different paths, resulting in a distorted peak.[2][8] This can happen due to pressure shocks or the collapse of the packing bed over time.
-
Solution:
-
Check for a void by disconnecting the column and inspecting the inlet.
-
If a void is present, the column usually needs to be replaced.[2]
-
Using a guard column can help protect the analytical column and is a cost-effective way to maximize its lifetime.
-
2. Are there any issues with extra-column volume?
-
Problem: Excessive volume from long or wide-bore tubing, or from a large detector cell, can cause band broadening and peak tailing.[1][4]
-
Solution:
-
Use tubing with a smaller internal diameter (e.g., 0.12-0.17 mm).[4]
-
Ensure all fittings are properly connected and there are no leaks.
-
Minimize the length of tubing between the injector, column, and detector.
-
Data Presentation: Impact of Key Parameters on Peak Tailing
| Parameter | Potential Issue Leading to Tailing | Recommended Action | Expected Outcome |
| Mobile Phase pH | pH is close to the analyte's pKa, causing mixed ionization states. pH is in a range (typically > 3) that allows for ionization of residual silanols.[1][10] | Adjust pH to be at least 2 units away from the analyte's pKa. Lower the pH to 2.5-3.5 to suppress silanol ionization.[5][6] | Sharper, more symmetrical peak. |
| Buffer Concentration | Insufficient buffer capacity to maintain a stable pH on the column.[12][14] | Increase buffer concentration to 25-50 mM.[12] | Improved peak shape and reproducibility. |
| Column Chemistry | Secondary interactions with active silanol groups on the stationary phase.[5][7] | Use a high-purity, end-capped column or a column with a polar-embedded phase.[1][4][6] | Reduced tailing due to minimized secondary interactions. |
| Column Condition | Column contamination or degradation; void at the column inlet.[2][4] | Flush the column with a strong solvent or replace the column if necessary.[4] | Restored peak shape and efficiency. |
| Sample Overload | Injecting too much sample can saturate the stationary phase.[2][4][15] | Dilute the sample or reduce the injection volume.[4] | Symmetrical peak shape. |
| Extra-Column Volume | Excessive dead volume in the system.[1][4] | Use shorter, narrower tubing and ensure proper connections.[4] | Reduced band broadening and improved peak symmetry. |
Experimental Protocols
Protocol: Column Washing to Address Contamination
If you suspect that column contamination is causing peak tailing, a thorough washing procedure can help restore its performance.
Objective: To remove strongly retained contaminants from a reversed-phase (C18 or C8) HPLC column.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade methanol (B129727) (MeOH)
-
HPLC-grade isopropanol (B130326) (IPA)
-
HPLC system
Procedure:
-
Disconnect the column from the detector to prevent contaminants from flowing into the detector cell.
-
Flush with 100% mobile phase B (organic solvent) at a low flow rate (e.g., 0.5 mL/min) for 20-30 column volumes. This will remove compounds that are strongly retained under your analytical conditions.
-
Perform a gradient wash:
-
Wash with 100% Acetonitrile for at least 50 column volumes.
-
Wash with 100% Isopropanol for at least 50 column volumes.
-
Wash with 100% Methanol for at least 50 column volumes.
-
-
Flush with a mid-range solvent: After the strong solvent wash, gradually return to your operating conditions. Flush the column with a mixture of your mobile phase A and B (e.g., 50:50) for 20-30 column volumes.
-
Equilibrate the column: Finally, equilibrate the column with your initial mobile phase conditions for at least 30 column volumes, or until the baseline is stable.
-
Reconnect the column to the detector and perform a test injection with your this compound standard to evaluate the peak shape.
Note: Always consult the column manufacturer's guidelines for specific recommendations on washing procedures and solvent compatibility.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing in your this compound HPLC analysis.
Caption: A step-by-step workflow for diagnosing and resolving peak tailing in HPLC analysis.
References
- 1. chromtech.com [chromtech.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. uhplcs.com [uhplcs.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. support.waters.com [support.waters.com]
- 11. Role of Buffers in Liquid Chromatography | Phenomenex [phenomenex.com]
- 12. phenomenex.blog [phenomenex.blog]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
Method refinement for Acanthoside B quantification in complex mixtures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on method refinement for the quantification of Acanthoside B in complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important? A1: this compound, also known as Eleutheroside B, is a naturally occurring phenylpropanoid glycoside found in several medicinal plants, notably from the Acanthopanax species. Its quantification is crucial for the quality control of herbal medicines, standardization of extracts, and in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
Q2: What are the common analytical methods for this compound quantification? A2: The most prevalent methods are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). HPLC-UV is a robust and widely available technique suitable for quality control, while LC-MS/MS offers superior sensitivity and selectivity, making it ideal for analyzing samples with very low concentrations or complex matrices like plasma.[1][2]
Q3: What are the main challenges when quantifying this compound in complex mixtures? A3: Key challenges include:
-
Matrix Interference: Co-eluting compounds from the sample matrix (e.g., plasma, herbal extracts) can interfere with the analyte peak in HPLC-UV or cause ion suppression/enhancement in LC-MS/MS.[3]
-
Low Concentrations: In biological samples, this compound concentrations can be very low, requiring highly sensitive methods like LC-MS/MS for accurate quantification.[2]
-
Structural Similarity: Co-extraction of structurally similar compounds can lead to poor chromatographic resolution, complicating accurate quantification.
-
Analyte Stability: this compound may be susceptible to degradation under certain pH, temperature, or light conditions, affecting the accuracy of the results.[4]
Q4: How do I choose between HPLC-UV and LC-MS/MS? A4: The choice depends on the application. For routine quality control of raw materials or finished products where this compound concentration is relatively high, a validated HPLC-UV method is often sufficient, cost-effective, and robust. For bioanalytical studies (e.g., pharmacokinetics in plasma), trace-level impurity analysis, or when dealing with very complex herbal matrices, the higher sensitivity and selectivity of LC-MS/MS are necessary to achieve the required limits of quantification and to mitigate matrix effects.[1][2]
Q5: What are the essential parameters for method validation according to ICH guidelines? A5: According to the International Council for Harmonisation (ICH) Q2(R2) guidelines, the core validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: A direct proportional relationship between the concentration and the analytical signal.
-
Range: The interval between the upper and lower concentrations for which the method is accurate, precise, and linear.
-
Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.
-
Precision: The degree of scatter between a series of measurements, evaluated at repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantified.
-
Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Troubleshooting Guides
HPLC-UV Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Q: My this compound peak is tailing or showing poor symmetry. What should I do? | 1. Secondary Silanol (B1196071) Interactions: Free silanol groups on the C18 column packing can interact with polar groups on this compound. 2. Mobile Phase pH: The pH may be close to the pKa of an analyte or interferent. 3. Column Overload: Injecting too high a concentration of the sample. 4. Column Void/Contamination: A void has formed at the column inlet, or the inlet frit is partially blocked. | 1. Use an end-capped column or add a competitive amine (e.g., 0.1% triethylamine) to the mobile phase. Consider a phenyl-hexyl column for alternative selectivity. 2. Adjust the mobile phase pH. For glycosides, a slightly acidic mobile phase (e.g., with 0.1% formic or acetic acid) often improves peak shape. 3. Reduce the injection volume or dilute the sample. 4. Reverse-flush the column (if permitted by the manufacturer). If the problem persists, replace the column and install a guard column to protect the new one. |
| Q: I'm seeing significant baseline noise or drift. Why is this happening? | 1. Contaminated Mobile Phase: Impurities in solvents or buffers. 2. Air Bubbles in the System: Insufficient degassing of the mobile phase. 3. Detector Lamp Failing: The UV lamp is nearing the end of its life. 4. Column Bleed: The stationary phase is degrading, especially with aggressive mobile phases or high temperatures. | 1. Prepare fresh mobile phase using HPLC-grade solvents and high-purity water. Filter all aqueous buffers. 2. Degas the mobile phase thoroughly using an online degasser, sonication, or helium sparging. 3. Check the lamp energy. If it's low, replace the lamp. 4. Flush the system and column with a compatible solvent. If bleed continues, the column may need replacement. Ensure mobile phase pH is within the column's stable range. |
| Q: The retention time for this compound is shifting between injections. What's the cause? | 1. Poor Column Equilibration: Insufficient time for the column to stabilize with the mobile phase, especially after a gradient. 2. Inconsistent Mobile Phase Composition: Improper mixing or evaporation of a volatile solvent component. 3. Fluctuating Column Temperature: Lack of temperature control. 4. Pump Malfunction: Leaks or faulty check valves causing inconsistent flow rate. | 1. Increase the equilibration time between runs to at least 10 column volumes. 2. Prepare the mobile phase accurately and keep the solvent reservoirs capped to prevent evaporation. 3. Use a column oven to maintain a constant temperature. 4. Check for leaks in the system. Purge the pump and check valve performance. |
LC-MS/MS Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Q: I suspect ion suppression is affecting my results. How can I confirm and fix this? | Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., phospholipids, salts) compete with this compound for ionization in the MS source, reducing its signal intensity.[3] | 1. Confirm with Post-Column Infusion: Infuse a standard solution of this compound post-column while injecting an extracted blank matrix. A dip in the signal at the analyte's retention time confirms suppression. 2. Improve Sample Preparation: Use a more selective sample preparation technique like Solid-Phase Extraction (SPE) instead of simple protein precipitation to better remove interfering components.[3] 3. Modify Chromatography: Adjust the HPLC gradient to better separate this compound from the suppression zone. 4. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute and experience the same matrix effects, providing the most reliable correction for signal suppression. |
| Q: The signal intensity for this compound is very low or inconsistent. What are the possible reasons? | 1. Suboptimal MS Source Parameters: Ion source settings (e.g., spray voltage, gas flows, temperature) are not optimized for this compound. 2. Inefficient Sample Extraction: Poor recovery of the analyte during sample preparation. 3. Analyte Degradation: this compound may be unstable in the sample, extraction solvent, or autosampler.[4] 4. Incorrect Mass Transitions (MRM): The precursor and product ions selected are not optimal for sensitivity. | 1. Perform a tuning infusion with an this compound standard solution to optimize all source and compound-specific parameters (e.g., cone voltage, collision energy). 2. Evaluate extraction recovery by comparing the response of a sample spiked before extraction to one spiked after. Test different extraction solvents or SPE cartridges. 3. Conduct stability tests (e.g., freeze-thaw, bench-top, autosampler stability) to identify and mitigate degradation issues.[2] 4. Optimize the MRM transitions by analyzing a standard in full scan and product ion scan modes to identify the most abundant and stable ions. |
| Q: My results are not reproducible between different batches of samples. Why? | Lot-to-Lot Matrix Variability: The composition and concentration of interfering substances can vary between different lots of biological matrix (e.g., plasma from different subjects), leading to inconsistent matrix effects.[3] | 1. Evaluate Multiple Matrix Lots: During method development, test at least six different lots of blank matrix to assess the variability of the matrix effect.[3] 2. Develop a More Robust Sample Cleanup: A rugged sample preparation method (like a well-developed SPE protocol) will be less susceptible to variations in the matrix. 3. Use an Appropriate Internal Standard: A stable isotope-labeled internal standard is the best choice to compensate for this variability. If unavailable, a co-eluting structural analog can be used. |
Experimental Protocols
Protocol 1: Sample Preparation from Complex Matrices (Herbal Extract & Plasma)
This protocol outlines a general approach using Solid-Phase Extraction (SPE), which is effective at removing interferences.
-
Pre-treatment (Herbal Extract):
-
Accurately weigh 1.0 g of powdered herbal material.
-
Add 25 mL of 70% methanol (B129727) and extract using sonication for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant and dilute it 1:10 with water containing 0.1% formic acid.
-
-
Pre-treatment (Plasma):
-
To 200 µL of plasma, add 20 µL of internal standard (IS) working solution (e.g., a structural analog or SIL-IS).
-
Add 600 µL of 1% formic acid in water and vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Collect the supernatant for SPE loading.
-
-
Solid-Phase Extraction (SPE):
-
Condition: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) with 3 mL of methanol, followed by 3 mL of purified water.
-
Load: Load the pre-treated supernatant onto the conditioned cartridge at a slow, steady flow rate (~1 mL/min).
-
Wash: Wash the cartridge with 3 mL of 5% methanol in water to remove polar impurities.
-
Elute: Elute this compound with 3 mL of methanol into a clean collection tube.
-
Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 10% acetonitrile (B52724) in water).
-
Protocol 2: Representative HPLC-UV Method
This method is suitable for the quantification of this compound in herbal extracts and quality control samples.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 40% B
-
25-26 min: 40% to 10% B
-
26-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: 210 nm (based on typical detection for similar compounds).[1]
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound (e.g., 1-100 µg/mL).
-
Plot the peak area against the concentration and perform a linear regression.
-
Quantify this compound in samples by interpolating their peak areas from the calibration curve.
-
Protocol 3: Representative LC-MS/MS Method
This high-sensitivity method is ideal for quantifying this compound in biological matrices like plasma.[2][5]
-
LC Conditions:
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-3.5 min: 95% B
-
3.5-3.6 min: 95% to 5% B
-
3.6-5.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (requires optimization). Negative mode is often effective for glycosides.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters:
-
Spray Voltage: ~ -3.0 kV (Negative Mode)
-
Source Temperature: ~ 500°C
-
Gas Flows (Nebulizer, Heater): Optimized for the instrument.
-
-
MRM Transitions (Hypothetical - requires optimization):
-
This compound: Precursor ion [M-H]⁻ or [M+HCOO]⁻ → Product ion (requires direct infusion to determine the most stable and abundant fragment).
-
Internal Standard (IS): Precursor ion → Product ion.
-
-
Quantitative Data Summary
Table 1: Typical HPLC-UV Method and Validation Parameters
| Parameter | Typical Value / Range |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile / Water with 0.1% Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Linearity Range | 1 – 200 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999[6] |
| Precision (%RSD) | Intra-day: < 2.0%; Inter-day: < 3.0%[6] |
| Accuracy (% Recovery) | 98.0 – 102.0%[6] |
| LOD | ~0.1 - 0.5 µg/mL |
| LOQ | ~0.5 - 1.0 µg/mL[7] |
Table 2: Typical LC-MS/MS Method and Validation Parameters
| Parameter | Typical Value / Range |
| Column | UPLC C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | ESI Negative |
| Linearity Range | 0.5 – 500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995[3] |
| Precision (%RSD) | Intra- & Inter-day: < 15% (< 20% at LLOQ)[2] |
| Accuracy (% of Nominal) | 85 – 115% (80 – 120% at LLOQ)[2] |
| LOD | ~0.01 - 0.1 ng/mL[1] |
| LOQ | ~0.1 - 0.5 ng/mL[1] |
| Matrix Effect (%CV) | < 15% (when compensated by IS)[2] |
| Extraction Recovery | > 70%[2] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. LC–MS/MS quantification of 20(S)-protopanaxadiol in complex biological matrices for bioanalytical method validation and pharmacokinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of newly developed and validated LC-MS/MS method for pharmacokinetic study of adagrasib and pembrolizumab simultaneously in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Flavone C-Glycosides in the Leaves of Clinacanthus nutans (Burm. f.) Lindau by HPTLC and HPLC-UV/DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mcours.net [mcours.net]
Technical Support Center: Enhancing the Dissolution Rate of Acanthoside B Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the enhancement of Acanthoside B formulation dissolution rates.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the dissolution enhancement of this compound.
Q1: What are the primary challenges in formulating this compound for adequate dissolution?
This compound, a bioactive lignan, is susceptible to poor aqueous solubility, which can significantly hinder its dissolution rate and subsequent bioavailability.[1][2][] Key challenges include its molecular complexity and potential for strong intermolecular interactions, which can limit its release from a solid dosage form. Overcoming these challenges is critical for achieving therapeutic efficacy.
Q2: Which formulation strategies are most effective for enhancing the dissolution rate of poorly soluble drugs like this compound?
Several established techniques can be employed to improve the dissolution of poorly soluble drugs.[4][5][6] The most common and effective strategies include:
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix at a molecular level can significantly increase the surface area and wettability, leading to faster dissolution.[6][7][8]
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range dramatically increases the surface area-to-volume ratio, thereby enhancing the dissolution rate according to the Noyes-Whitney equation.[9][10][11][12]
-
Cyclodextrin (B1172386) Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin can form an inclusion complex with improved aqueous solubility and dissolution.[13][14][15][16][17]
Q3: How do I select the most appropriate dissolution enhancement technique for my this compound formulation?
The choice of technique depends on several factors, including the physicochemical properties of this compound, the desired release profile, and the intended dosage form. A logical approach to selection is outlined below.
Q4: What are the critical quality attributes (CQAs) to monitor for these enhanced formulations?
For any formulation designed to enhance dissolution, the following CQAs are paramount:
-
Dissolution Profile: The rate and extent of drug release in a specified medium.
-
Solid-State Properties: Polymorphism, crystallinity, and amorphous content, as these can change over time and affect dissolution.
-
Particle Size Distribution: Crucial for nanoparticle formulations.
-
Drug Content and Uniformity: Ensuring consistent dosage in the final product.
-
Stability: Both physical and chemical stability of the formulation under storage conditions.
Troubleshooting Guides
This section provides structured guidance for resolving common issues encountered during the development of this compound formulations with enhanced dissolution.
Solid Dispersions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Dissolution Rate | - Incomplete amorphization of this compound. - Poor wettability of the solid dispersion. - "Coning" effect in the dissolution vessel where insoluble excipients form a mound.[18] | - Increase the polymer-to-drug ratio. - Optimize the manufacturing process (e.g., higher temperature in melt extrusion, faster solvent evaporation).[7][19] - Incorporate a surfactant into the formulation or dissolution medium. - Use a different dissolution apparatus or modify agitation speed.[18] |
| Drug Recrystallization during Dissolution (Spring and Parachute Effect) | - The supersaturated solution generated upon dissolution is thermodynamically unstable, leading to rapid precipitation of the drug.[20] | - Incorporate a precipitation inhibitor (e.g., HPMC, PVP) into the formulation.[20] - Select a carrier that has strong interactions with the drug to maintain supersaturation. |
| Physical Instability on Storage | - The amorphous drug within the dispersion crystallizes over time due to molecular mobility. | - Select a polymer with a high glass transition temperature (Tg). - Store the formulation at a temperature well below its Tg. - Ensure low moisture content during manufacturing and storage. |
Nanoparticle Formulations
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Particle Agglomeration | - High surface energy of nanoparticles leads to aggregation to minimize the surface area.[10][21] | - Use appropriate stabilizers (e.g., surfactants, polymers) during and after the nanosizing process. - Optimize the concentration of the stabilizer. |
| Inconsistent Dissolution Profiles | - Batch-to-batch variability in particle size distribution. - Agglomeration of nanoparticles in the dissolution medium. | - Tightly control the manufacturing process parameters (e.g., milling time, homogenization pressure). - Ensure adequate dispersion of the nanoparticles in the dissolution medium by using appropriate agitation and surfactants if necessary. |
| Low Drug Loading | - Limitations of the chosen nanoparticle production method. | - For bottom-up approaches (precipitation), optimize solvent/antisolvent ratios and drug concentration. - For top-down approaches (milling), drug loading is typically 100%, but the efficiency of size reduction may be a factor. |
Cyclodextrin Complexation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Complexation Efficiency | - Steric hindrance of the this compound molecule preventing efficient entry into the cyclodextrin cavity. - Inappropriate choice of cyclodextrin type (e.g., cavity size). | - Screen different types of cyclodextrins (e.g., β-CD, HP-β-CD, SBE-β-CD) to find the best fit.[16] - Optimize the preparation method (e.g., kneading, co-evaporation, freeze-drying) to facilitate complex formation.[14][17] |
| Precipitation of the Complex | - The solubility limit of the this compound-cyclodextrin complex is exceeded in the dissolution medium. | - Increase the volume of the dissolution medium. - Use a more soluble cyclodextrin derivative (e.g., HP-β-CD instead of β-CD). |
| Incomplete Drug Release | - Strong binding between this compound and the cyclodextrin, preventing dissociation. | - This is generally not an issue as complexation is a reversible equilibrium. However, ensure that sink conditions are maintained in the dissolution test to favor dissociation. |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the formulation and evaluation of this compound with enhanced dissolution.
Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Dissolution of Components: Dissolve a specific ratio of this compound and a hydrophilic carrier (e.g., PVP K30, HPMC, Soluplus®) in a suitable organic solvent (e.g., methanol, ethanol, acetone). Ensure complete dissolution.
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-60°C).
-
Drying: Further dry the resulting solid film in a vacuum oven at a specified temperature for 24 hours to remove any residual solvent.
-
Milling and Sieving: Gently mill the dried solid dispersion and pass it through a sieve of a specific mesh size to obtain a uniform powder.
-
Characterization: Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous state of this compound and assess drug-polymer interactions.
In Vitro Dissolution Testing
This protocol is based on general guidelines from the FDA and FIP.[22][23][24]
-
Apparatus: USP Apparatus 2 (Paddle) is commonly used. For formulations that may float, USP Apparatus 1 (Basket) can be considered.[25]
-
Dissolution Medium: Select a medium based on the physiological conditions of interest (e.g., 0.1 N HCl for gastric fluid, pH 6.8 phosphate (B84403) buffer for intestinal fluid). The volume should be sufficient to maintain sink conditions (typically 900 mL).
-
Temperature: Maintain the temperature of the dissolution medium at 37 ± 0.5°C.[23]
-
Agitation Speed: A paddle speed of 50 or 75 rpm is typical, but may need to be optimized to prevent coning and ensure adequate mixing.[18][25]
-
Sampling: Withdraw aliquots of the dissolution medium at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes). Replace the withdrawn volume with fresh, pre-warmed medium.
-
Sample Analysis: Filter the samples and analyze the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Data Analysis: Plot the cumulative percentage of drug dissolved against time to obtain the dissolution profile.
Signaling Pathways
While the precise molecular targets of this compound are not fully elucidated, its known anti-inflammatory and neuroprotective effects suggest potential interactions with common signaling pathways involved in cellular responses to stress and inflammation.
This diagram illustrates potential mechanisms by which this compound may exert its therapeutic effects, such as by inhibiting pro-inflammatory pathways like NF-κB and MAPK, and promoting cell survival through the PI3K/Akt pathway.[26] These pathways are common targets for natural products with anti-inflammatory and cytoprotective properties.
References
- 1. This compound | Phenylpropanoids | 7374-79-0 | Invivochem [invivochem.com]
- 2. This compound | C28H36O13 | CID 45482321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 5. mdpi.com [mdpi.com]
- 6. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Nanosizing of drugs: Effect on dissolution rate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hub.hku.hk [hub.hku.hk]
- 11. jocpr.com [jocpr.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. gpsrjournal.com [gpsrjournal.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
- 17. ijpsr.com [ijpsr.com]
- 18. dissolutiontech.com [dissolutiontech.com]
- 19. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 20. Fundamental aspects of solid dispersion technology for poorly soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benthamdirect.com [benthamdirect.com]
- 22. fip.org [fip.org]
- 23. Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms | FDA [fda.gov]
- 24. Dissolution Testing of Immediate Release Solid Oral Dosage Forms | PDF | Pharmaceutical Formulation | Solubility [scribd.com]
- 25. FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Signaling Pathways Involved in the Neuroprotective Effect of Osthole: Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies for Optimizing Acanthoside B Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Acanthoside B, a lignan (B3055560) glycoside with significant therapeutic potential. Our goal is to equip researchers with the knowledge to increase reaction yields and streamline their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: My overall yield for this compound synthesis is consistently low. What are the most common areas for optimization?
A1: Low yields in this compound synthesis can often be attributed to two main stages: the synthesis of the aglycone, (-)-syringaresinol, and the subsequent glycosylation step. For syringaresinol (B1662434) synthesis, inefficient oxidative coupling of sinapyl alcohol precursors is a common issue. In the glycosylation stage, challenges include poor reactivity of the phenolic hydroxyl group of syringaresinol, side reactions, and difficulty in purifying the final product.
Q2: What are the primary synthetic routes to (-)-syringaresinol, the aglycone of this compound?
A2: There are two main approaches for synthesizing (-)-syringaresinol:
-
Chemical Synthesis: This often involves the oxidative dimerization of a sinapyl alcohol precursor using catalysts like copper salts. While effective, these methods can sometimes lead to a mixture of products and require careful optimization of reaction conditions.
-
Enzymatic Synthesis: A greener alternative involves a one-pot reaction using an engineered eugenol (B1671780) oxidase (EUGO) and horseradish peroxidase (HRP).[1] This method can produce syringaresinol in high yields (up to 81%) from relatively inexpensive precursors like 2,6-dimethoxy-4-allylphenol.[1]
Q3: I am struggling with the glycosylation of (-)-syringaresinol. What are the key challenges and how can I overcome them?
A3: Glycosylation of phenolic compounds like syringaresinol can be challenging due to the lower nucleophilicity of the phenolic hydroxyl group compared to alcoholic hydroxyls.[2] Key strategies to improve yield include:
-
Choice of Glycosyl Donor: Activating the sugar moiety is crucial. Common choices include glycosyl halides (e.g., acetobromoglucose) for chemical methods like the Koenigs-Knorr reaction, or UDP-glucose for enzymatic synthesis.[3]
-
Catalyst/Promoter Selection: In chemical synthesis, heavy metal salts (e.g., silver carbonate, mercuric cyanide) are traditionally used as promoters in the Koenigs-Knorr reaction.[3] For enzymatic approaches, the selection of an appropriate glycosyltransferase (UGT) with high specificity for both syringaresinol and the sugar donor is critical.
-
Reaction Conditions: Optimization of solvent, temperature, and reaction time is essential. Anhydrous conditions are critical for most chemical glycosylation reactions to prevent hydrolysis of the glycosyl donor.
Q4: Can enzymatic methods be used for the glycosylation of syringaresinol?
A4: Yes, enzymatic glycosylation using UDP-glycosyltransferases (UGTs) is a promising approach. UGTs can offer high regio- and stereoselectivity, which is often a challenge in chemical synthesis.[4] While a specific UGT for the direct synthesis of this compound is not readily commercially available, research on UGTs that glycosylate similar lignans, such as pinoresinol, provides a strong foundation for developing such a biocatalytic process.[1]
Troubleshooting Guides
Low Yield in (-)-Syringaresinol Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material (e.g., 2,6-dimethoxy-4-allylphenol) | Inefficient enzyme activity (in enzymatic synthesis). | - Ensure optimal pH and temperature for both EUGO and HRP. - Verify the activity of the enzyme batches. - Increase enzyme loading. |
| Low reactivity of catalyst (in chemical synthesis). | - Use a freshly prepared or activated catalyst. - Screen different metal salt catalysts and ligands. | |
| Formation of multiple byproducts | Non-selective oxidation. | - In enzymatic synthesis, optimize the ratio of EUGO to HRP to control the concentration of hydrogen peroxide. - In chemical synthesis, adjust the reaction temperature and addition rate of the oxidant. |
| Low isolated yield after purification | Product loss during workup and chromatography. | - Optimize the extraction procedure. - Use a suitable chromatography stationary phase and eluent system for efficient separation. |
Low Yield in Glycosylation of (-)-Syringaresinol
| Symptom | Possible Cause | Suggested Solution |
| Unreacted syringaresinol | Insufficiently reactive glycosyl donor. | - Use a more reactive donor (e.g., glycosyl iodide instead of bromide in Koenigs-Knorr). - Ensure the glycosyl donor is pure and dry. |
| Inefficient activation of the glycosyl donor. | - Increase the amount of promoter (e.g., silver salt). - Screen different promoters or catalysts. - For enzymatic reactions, ensure the presence of necessary cofactors and optimal pH for the UGT. | |
| Formation of orthoester byproduct (in chemical synthesis) | Presence of moisture or basic conditions. | - Ensure strictly anhydrous reaction conditions. - Use a non-participating solvent. - Maintain slightly acidic conditions. |
| Formation of anomeric mixtures | Lack of stereocontrol. | - In chemical synthesis, use a participating group at the C2 position of the glycosyl donor (e.g., an acetyl group) to favor the formation of the 1,2-trans product (β-anomer). - In enzymatic synthesis, the choice of UGT will dictate the stereochemical outcome. |
| Hydrolysis of the glycosyl donor | Presence of water in the reaction mixture. | - Use freshly dried solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). |
Data Presentation
Comparison of (-)-Syringaresinol Synthesis Methods
| Parameter | Enzymatic Synthesis[1] | Chemical Synthesis (Typical) |
| Starting Material | 2,6-Dimethoxy-4-allylphenol | Sinapyl alcohol |
| Catalyst/Enzyme | Engineered Eugenol Oxidase (EUGO) & Horseradish Peroxidase (HRP) | Copper-based catalysts |
| Solvent | Aqueous buffer with DMSO | Organic solvents (e.g., Dichloromethane) |
| Temperature | Room Temperature | Varies (often elevated) |
| Yield | up to 81% | Typically 60-70% |
| Advantages | Mild conditions, environmentally friendly, high yield. | Well-established methods. |
| Disadvantages | Requires protein expression and purification. | Use of toxic metal catalysts, potential for byproducts. |
Experimental Protocols
Detailed Methodology: Enzymatic Synthesis of (-)-Syringaresinol[1]
This protocol is adapted from the literature for a gram-scale synthesis.
-
Reaction Setup: In a 500 mL flask, dissolve 1.0 g of 2,6-dimethoxy-4-allylphenol in 237.5 mL of a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5) containing 12.5 mL of DMSO (5% v/v).
-
Enzyme Addition: Add the engineered eugenol oxidase (e.g., I427A mutant) and horseradish peroxidase (HRP) to the reaction mixture. The optimal concentrations should be predetermined through small-scale optimization experiments.
-
Reaction: Stir the mixture at room temperature for 22-25 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Upon completion, extract the reaction mixture with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure (-)-syringaresinol.
General Protocol: Koenigs-Knorr Glycosylation of a Phenol[3]
This is a general procedure and requires optimization for syringaresinol.
-
Preparation: Dry all glassware thoroughly in an oven and cool under an inert atmosphere.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the glycosyl acceptor (syringaresinol, 1 equivalent) and a silver salt promoter (e.g., silver carbonate, 2 equivalents) in an anhydrous solvent (e.g., dichloromethane).
-
Addition of Glycosyl Donor: Dissolve the per-O-acetylated glycosyl bromide (e.g., acetobromoglucose, 1.2 equivalents) in the same anhydrous solvent and add it dropwise to the acceptor solution at room temperature.
-
Reaction: Stir the reaction mixture in the dark at room temperature. Monitor the reaction by TLC.
-
Workup: Once the reaction is complete, filter the mixture through a pad of celite to remove the silver salts. Wash the filtrate with a saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography.
-
Deprotection: The resulting product will have acetyl protecting groups on the sugar moiety. These can be removed under basic conditions (e.g., Zemplén deacetylation with sodium methoxide (B1231860) in methanol) to yield the final product, this compound.
Visualizations
Caption: General workflow for the chemical synthesis of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Glycosylation of Phenolic Compounds by the Site-Mutated β-Galactosidase from Lactobacillus bulgaricus L3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 4. Identification of UDP-glycosyltransferases involved in the biosynthesis of astringent taste compounds in tea (Camellia sinensis) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Mobile Phase for Acanthoside B Separation
Welcome to the technical support center for the chromatographic separation of Acanthoside B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the mobile phase for robust and reliable analytical results. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during the separation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for the HPLC separation of this compound?
A1: For the reversed-phase HPLC separation of this compound, a common starting point is a C18 column with a gradient elution using a binary mobile phase. A typical mobile phase consists of water (Solvent A) and an organic solvent like acetonitrile (B52724) or methanol (B129727) (Solvent B), both often modified with a small amount of acid to improve peak shape.
Q2: Why is an acid modifier, such as formic acid or phosphoric acid, often added to the mobile phase?
A2: Acid modifiers are used to control the pH of the mobile phase. For a glycoside like this compound, which contains multiple hydroxyl groups, maintaining a consistent and appropriate pH is crucial for achieving sharp, symmetrical peaks. By suppressing the ionization of any acidic functional groups within the molecule and minimizing interactions with residual silanols on the stationary phase, peak tailing can be significantly reduced.
Q3: What is the impact of choosing between acetonitrile and methanol as the organic solvent?
A3: Acetonitrile and methanol are the most common organic solvents in reversed-phase chromatography, but they can offer different selectivities. Acetonitrile is generally a stronger solvent than methanol, leading to shorter retention times. It also has a lower viscosity, which can result in lower backpressure. Methanol, on the other hand, can provide different peak elution orders for complex mixtures and is sometimes more effective at dissolving certain samples. The choice between the two often comes down to empirical testing to see which provides the better overall separation for this compound and any surrounding impurities.
Q4: How does the column temperature affect the separation of this compound?
A4: Column temperature influences the viscosity of the mobile phase and the kinetics of mass transfer. Increasing the temperature generally decreases the mobile phase viscosity, leading to lower backpressure and potentially sharper peaks. It can also slightly alter the selectivity of the separation. A consistent and controlled column temperature is essential for reproducible retention times.
Q5: What are the key chemical properties of this compound relevant to its separation?
Troubleshooting Guide
This guide addresses common issues encountered during the separation of this compound, with a focus on mobile phase optimization.
| Problem | Potential Cause (Mobile Phase Related) | Suggested Solution |
| Broad Peaks | 1. Mobile phase pH is close to the pKa of this compound, causing mixed ionization states. 2. High viscosity of the mobile phase. 3. Inadequate buffering capacity. | 1. Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to ensure a consistent, low pH. 2. Consider switching from methanol to acetonitrile, which has a lower viscosity. Increasing the column temperature can also reduce viscosity. 3. If using a buffer, ensure its concentration is adequate (typically 10-20 mM) and that the mobile phase pH is within ±1 unit of the buffer's pKa. |
| Peak Tailing | 1. Secondary interactions between this compound and the stationary phase, often due to ionized residual silanols. 2. Co-elution with an impurity. | 1. Lower the mobile phase pH by adding an acid modifier (e.g., 0.1% formic acid). This protonates the silanol (B1196071) groups, reducing unwanted interactions. 2. Adjust the mobile phase composition (e.g., change the gradient slope or the organic solvent) to improve the resolution between this compound and the interfering peak. |
| Inconsistent Retention Times | 1. Inconsistent mobile phase preparation. 2. Mobile phase degradation or evaporation of the more volatile component. 3. Fluctuation in column temperature. | 1. Ensure accurate and consistent preparation of the mobile phase, including pre-mixing solvents before they enter the pump. 2. Prepare fresh mobile phase daily and keep the solvent reservoirs capped to minimize evaporation. 3. Use a column oven to maintain a stable temperature throughout the analysis. |
| Poor Resolution | 1. Inappropriate mobile phase strength or gradient profile. 2. Incorrect choice of organic solvent. | 1. Optimize the gradient elution. A shallower gradient will generally improve the resolution of closely eluting peaks. 2. Experiment with both acetonitrile and methanol to see which provides better selectivity for your specific sample matrix. |
| High Backpressure | 1. Precipitation of buffer salts in the mobile phase when mixing with a high percentage of organic solvent. 2. High viscosity of the mobile phase. | 1. Ensure the buffer concentration is not too high and is soluble in the highest percentage of organic solvent used in your method. Filter the mobile phase before use. 2. Switch to a less viscous organic solvent (acetonitrile) or increase the column temperature. |
Experimental Protocols
While a specific validated method for this compound is not widely published, the following protocols for similar lignan (B3055560) glycosides can serve as an excellent starting point for method development.
Protocol 1: General Purpose HPLC Method for Lignan Glycosides
This protocol is a general starting point for the analysis of lignan glycosides like this compound.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient:
-
0-5 min: 10-30% B
-
5-20 min: 30-60% B
-
20-25 min: 60-90% B
-
25-30 min: Hold at 90% B
-
30.1-35 min: Return to 10% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
Protocol 2: UPLC Method for Enhanced Resolution and Speed
This protocol is suitable for faster analysis with higher resolution, typical of UPLC systems.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient:
-
0-1 min: 5-20% B
-
1-5 min: 20-50% B
-
5-7 min: 50-95% B
-
7-8 min: Hold at 95% B
-
8.1-10 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 280 nm
-
Injection Volume: 2 µL
Visualizations
Workflow for Mobile Phase Optimization
Caption: A typical workflow for optimizing the mobile phase for this compound separation.
Troubleshooting Logic for Peak Tailing
Caption: A decision-making diagram for troubleshooting peak tailing issues.
References
Column selection for optimal Acanthoside B chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Acanthoside B.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting column for this compound analysis?
A1: For the separation of this compound, a reversed-phase C18 (ODS) column is a highly recommended starting point. These columns are versatile and effective for separating moderately polar compounds like this compound from various sample matrices. A good initial choice would be a column with standard particle sizes (e.g., 5 µm) and dimensions (e.g., 4.6 x 150 mm or 4.6 x 250 mm). For higher efficiency and faster analysis, consider using columns with smaller particle sizes (e.g., < 3 µm) or superficially porous particles, provided your HPLC system can handle the higher backpressure.[1]
Q2: What is a suitable mobile phase for this compound separation on a C18 column?
A2: A common mobile phase for separating similar compounds on a C18 column is a mixture of water, methanol, and acetonitrile.[2] The organic solvents (methanol and acetonitrile) are adjusted to control the retention time of this compound, while water acts as the weak solvent in a reversed-phase system. The exact ratio will need to be optimized for your specific column and system, but a good starting point could be a ternary mixture. For instance, a mobile phase of Water/Methanol/Acetonitrile (80/6/14 v/v/v) has been used for the preparative separation of the related compound Acanthoside D and can be adapted for analytical purposes.[2]
Q3: How can I detect this compound after separation?
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Interaction with active sites on the column packing material (e.g., residual silanols).[3] | - Use a high-purity, end-capped C18 column to minimize silanol (B1196071) interactions. - Adjust the mobile phase pH. For acidic compounds, a lower pH (e.g., using 0.1% formic acid or phosphoric acid) can improve peak shape. - Consider using a mobile phase buffer. |
| Column overload. | - Reduce the injection volume or the concentration of the sample. | |
| Mismatch between injection solvent and mobile phase. | - Dissolve the sample in the initial mobile phase composition whenever possible. | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition. | - Ensure the mobile phase is well-mixed and degassed. - Use an HPLC system with a reliable pump and mixing unit. |
| Temperature variations. | - Use a column oven to maintain a constant temperature. | |
| Column degradation. | - Flush the column with a strong solvent to remove contaminants. - If the problem persists, replace the column. | |
| No Peak or Very Small Peak | The compound is not eluting from the column. | - Increase the percentage of the organic solvent in the mobile phase to decrease retention. - Check for sample degradation on the column. |
| The compound is eluting in the solvent front. | - Decrease the percentage of the organic solvent in the mobile phase to increase retention. | |
| Detection issue. | - Ensure the detector is set to an appropriate wavelength for this compound. - Check the detector lamp and other hardware. | |
| Split Peaks | Issue at the column inlet. | - Check for a void or contamination at the head of the column. A guard column can help prevent this. - Ensure proper connection of the column to the HPLC system. |
| Sample solvent effect. | - The sample may not be fully dissolved or may be precipitating upon injection. Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. |
Experimental Protocols
General Protocol for Reversed-Phase HPLC of this compound
This protocol is a starting point and should be optimized for your specific instrumentation and analytical needs. It is adapted from a method for a structurally similar compound, Acanthoside D.[2]
1. Column:
-
Stationary Phase: C18 (ODS)
-
Particle Size: 5 µm
-
Dimensions: 4.6 mm x 250 mm
2. Mobile Phase:
-
Composition: Water / Methanol / Acetonitrile (80 / 6 / 14 v/v/v)
-
Preparation: Mix the solvents in the specified ratio. It is crucial to use HPLC-grade solvents and water. Degas the mobile phase before use to prevent air bubbles in the system.
3. HPLC System Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C) using a column oven for better reproducibility.
-
Detection: UV detector at an optimized wavelength (determine by scanning a standard).
4. Sample Preparation:
-
Dissolve the this compound standard or sample extract in the mobile phase or a solvent compatible with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column.
Visualizations
Caption: A typical experimental workflow for the HPLC analysis of this compound.
Caption: A logical diagram for troubleshooting poor peak shape in this compound chromatography.
References
Technical Support Center: Optimizing Acanthoside B Recovery from Solid-Phase Extraction
Welcome to the technical support center for improving the recovery of Acanthoside B during solid-phase extraction (SPE). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery from SPE sometimes challenging?
This compound is a phenylpropanoid glycoside with a molecular weight of 580.6 g/mol [1]. Its structure contains multiple hydroxyl groups and glycosidic linkages, making it a polar molecule[1]. Challenges in SPE recovery can arise from its high polarity, which can lead to premature elution from reversed-phase sorbents or strong, sometimes irreversible, adsorption to normal-phase sorbents. Additionally, glycosides can be susceptible to hydrolysis under acidic conditions and at elevated temperatures, potentially leading to degradation during the extraction process[2][3][4].
Q2: What are the most common causes of poor this compound recovery in SPE?
The most frequent issues leading to low recovery of this compound include:
-
Inappropriate Sorbent Selection: Using a sorbent that does not provide adequate retention for a polar molecule like this compound.
-
Analyte Breakthrough: The compound fails to adsorb to the SPE cartridge during sample loading and is lost in the flow-through. This is often due to the sample solvent being too strong (too polar in reversed-phase or too non-polar in normal-phase)[5][6].
-
Analyte Loss During Washing: The wash solvent is too strong, causing the this compound to be washed off the sorbent along with impurities[5][6].
-
Incomplete Elution: The elution solvent is not strong enough to desorb the this compound from the sorbent, leaving it bound to the cartridge[5][7].
-
Compound Instability: Degradation of this compound due to pH extremes or high temperatures during the extraction process[3][4][8].
Q3: What type of SPE sorbent is recommended for this compound?
Given the polar nature of this compound, two main approaches can be considered:
-
Reversed-Phase SPE: Polymeric reversed-phase sorbents are often a good choice for polar compounds as they can offer better retention than traditional silica-based C18 sorbents.
-
Normal-Phase SPE: This technique separates compounds based on polarity, using a polar stationary phase and non-polar mobile phases. It is well-suited for the extraction of polar compounds like glycosides from less polar matrices[9].
The choice between reversed-phase and normal-phase will depend on the sample matrix. For aqueous samples, reversed-phase is generally preferred. For samples dissolved in organic solvents, normal-phase may be more suitable.
Q4: How does pH affect the recovery of this compound?
The pH of the sample and subsequent solutions can significantly impact the recovery of this compound. Glycosides can be unstable in acidic conditions, which can lead to the cleavage of the glycosidic bond[2]. It is generally advisable to work at a neutral or near-neutral pH to maintain the integrity of the molecule.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during the solid-phase extraction of this compound.
Problem 1: Low or No Recovery of this compound in the Final Eluate
To diagnose the cause of low recovery, it is essential to analyze the fractions from each step of the SPE process (load, wash, and elution)[6].
Scenario 1.1: this compound is found in the sample loading flow-through.
This indicates that the analyte is not being retained by the sorbent.
| Possible Cause | Solution |
| Inappropriate Sorbent Choice | For aqueous samples, consider switching to a more retentive reversed-phase sorbent (e.g., a polymeric sorbent). For non-polar samples, a normal-phase sorbent may be more appropriate. |
| Sample Solvent is Too Strong | Reversed-Phase: Dilute the aqueous sample with water or a weak buffer to reduce its polarity. The presence of a high percentage of organic solvent in the sample will prevent retention[5]. |
| Normal-Phase: Ensure the sample is dissolved in a non-polar organic solvent to promote adsorption. | |
| High Flow Rate During Loading | Decrease the flow rate during sample application to allow sufficient time for the analyte to interact with the sorbent[5][6]. A typical flow rate is 1-2 mL/min. |
| Sorbent Overload | The mass of the sorbent may be insufficient for the amount of analyte and other matrix components. Reduce the sample volume or increase the sorbent mass[5]. |
Scenario 1.2: this compound is found in the wash fraction.
This suggests that the wash solvent is too strong and is eluting the analyte prematurely.
| Possible Cause | Solution |
| Wash Solvent is Too Strong | Reversed-Phase: Decrease the percentage of organic solvent in the wash solution. For example, if using 20% methanol (B129727) in water, try 5% or 10% methanol. |
| Normal-Phase: Increase the non-polarity of the wash solvent. For example, if using 90:10 hexane (B92381):ethyl acetate (B1210297), try 95:5 hexane:ethyl acetate. | |
| Incorrect pH of Wash Solvent | Ensure the pH of the wash solvent is neutral to avoid any potential ionization effects that could reduce retention. |
Scenario 1.3: this compound is not found in the load or wash fractions, but recovery in the eluate is still low.
This points to incomplete elution from the sorbent.
| Possible Cause | Solution |
| Elution Solvent is Too Weak | Reversed-Phase: Increase the strength of the elution solvent by increasing the percentage of the organic component (e.g., from 70% methanol to 90% or 100% methanol)[7]. Acetonitrile can also be a stronger elution solvent than methanol. |
| Normal-Phase: Increase the polarity of the elution solvent. This can be achieved by adding a more polar solvent like methanol to the elution mixture. | |
| Insufficient Elution Volume | Ensure a sufficient volume of elution solvent is used. Try eluting with multiple smaller volumes and collecting them as separate fractions to determine the elution profile. |
| Strong Secondary Interactions | This compound may have secondary interactions with the sorbent. Adding a small amount of a modifier to the elution solvent (e.g., a few drops of acetic acid or ammonia, depending on the sorbent) can help disrupt these interactions. However, be mindful of the pH stability of this compound. |
Experimental Protocols
The following are generalized starting protocols for the SPE of this compound. These should be optimized for your specific sample matrix and analytical requirements.
Protocol 1: Reversed-Phase SPE
This protocol is suitable for extracting this compound from aqueous samples.
-
Sorbent Selection: Polymeric reversed-phase cartridge (e.g., 150 mg).
-
Conditioning: Pass 3 mL of methanol through the cartridge.
-
Equilibration: Pass 3 mL of deionized water through the cartridge. Do not allow the sorbent to go dry.
-
Sample Loading: Load the pre-treated aqueous sample (pH adjusted to ~7 if necessary) onto the cartridge at a flow rate of 1-2 mL/min.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar impurities.
-
Drying: Dry the cartridge under vacuum or with nitrogen for 5-10 minutes to remove excess water.
-
Elution: Elute this compound with 2 x 2 mL of methanol or acetonitrile. Collect the eluate.
-
Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis.
Protocol 2: Normal-Phase SPE
This protocol is suitable for extracting this compound from samples dissolved in non-polar organic solvents.
-
Sorbent Selection: Silica (B1680970) or Diol-bonded silica cartridge (e.g., 500 mg).
-
Conditioning: Pass 3 mL of the initial mobile phase (e.g., hexane) through the cartridge.
-
Equilibration: Pass 3 mL of the sample solvent through the cartridge.
-
Sample Loading: Load the sample dissolved in a non-polar solvent (e.g., hexane with a small amount of a slightly more polar solvent to ensure solubility) onto the cartridge at a flow rate of 1-2 mL/min.
-
Washing: Wash the cartridge with 3 mL of a solvent slightly more polar than the loading solvent to remove non-polar impurities.
-
Elution: Elute this compound with a more polar solvent mixture (e.g., a gradient of ethyl acetate in hexane, followed by methanol).
-
Post-Elution: Evaporate the eluate and reconstitute as needed.
Data Presentation
For systematic optimization, it is recommended to track the recovery of this compound at each step of the SPE process.
Table 1: Analyte Recovery Tracking
| SPE Step | Fraction Volume (mL) | This compound Concentration (µg/mL) | % Recovery in Fraction |
| Sample Load | |||
| Wash 1 | |||
| Wash 2 | |||
| Elution 1 | |||
| Elution 2 | |||
| Total Recovery |
Visualizations
The following diagrams illustrate the logical workflows for troubleshooting and the general SPE process.
Caption: Troubleshooting workflow for poor this compound recovery.
References
- 1. This compound | C28H36O13 | CID 45482321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmacycollege.uoanbar.edu.iq [pharmacycollege.uoanbar.edu.iq]
- 3. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aqueous stability of astilbin: effects of pH, temperature, and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 6. youtube.com [youtube.com]
- 7. Optimizing Elution Conditions To Improve SPE Performance - Blogs - News [alwsci.com]
- 8. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Acanthoside B NMR Sample Preparation
This technical support center provides detailed guides and answers to frequently asked questions for researchers, scientists, and drug development professionals preparing Acanthoside B samples for Nuclear Magnetic Resonance (NMR) analysis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for NMR analysis?
A1: Given that this compound is a glycoside with multiple hydroxyl groups, polar deuterated solvents are recommended to ensure good solubility.[1] Commonly used solvents for similar compounds include methanol-d4 (B120146) (CD₃OD), dimethyl sulfoxide-d6 (DMSO-d₆), and deuterium (B1214612) oxide (D₂O).[2] The choice of solvent can affect chemical shifts, so consistency is key when comparing spectra.[3]
Q2: What is the optimal concentration for an this compound sample for ¹H and ¹³C NMR?
A2: The concentration should be sufficient to provide a good signal-to-noise ratio while avoiding exchange effects or aggregation that can occur at high concentrations.[3][4]
-
For ¹H NMR: A concentration of 5-10 mg of this compound in 0.6-0.7 mL of solvent is a good starting point.[5][6]
-
For ¹³C NMR: Due to the lower natural abundance of the ¹³C isotope, a higher concentration is required. Aim for 10-50 mg of the sample in 0.6-0.7 mL of solvent.[5][7]
Q3: How can I ensure the purity of my this compound sample before NMR analysis?
A3: Sample purity is critical for obtaining a clean spectrum. Ensure that residual solvents from purification steps (e.g., ethyl acetate, acetone) are removed by drying the sample under high vacuum.[4] It is also good practice to filter the final NMR solution through a pipette with a small cotton or glass wool plug to remove any dust or particulate matter, which can degrade spectral quality.[5][8]
Q4: What type of NMR tube should I use?
A4: For standard high-resolution NMR, use clean, high-quality 5 mm glass NMR tubes.[3][5] Scratches or low-quality tubes can negatively impact shimming and spectral resolution.[5] Ensure tubes are thoroughly cleaned with a suitable solvent (e.g., acetone) and dried before use to avoid contamination.[8][9]
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and analysis of this compound NMR samples.
Issue 1: Low Signal-to-Noise Ratio
Q: My NMR spectrum has a very weak signal. What are the common causes and solutions?
A: A low signal-to-noise (S/N) ratio is a frequent problem and can be attributed to several factors:
-
Insufficient Sample Concentration: This is the most common cause.[6][10][11] If possible, prepare a more concentrated sample.
-
Poor Solubility: The compound may not be fully dissolved in the chosen solvent, leading to a lower effective concentration.[6] Try gentle vortexing or sonication, or consider a different deuterated solvent in which this compound is more soluble.[6]
-
Suboptimal Acquisition Parameters: An insufficient number of scans, an incorrect pulse width, or too short a relaxation delay can result in a poor S/N ratio.[10][12] The S/N ratio increases with the square root of the number of scans, so quadrupling the scans will double the S/N.[11]
-
Instrumental Issues: Problems such as a poorly tuned probe or poor magnetic field homogeneity (shimming) can significantly decrease sensitivity.[12] Always tune and match the probe for your specific sample and perform shimming before acquisition.
Issue 2: Broad or Distorted Peaks
Q: The peaks in my spectrum are broad and poorly resolved. How can I fix this?
A: Peak broadening can obscure important structural details. Common causes include:
-
Poor Shimming: An inhomogeneous magnetic field is a primary cause of broad and asymmetric peaks.[4][10] Perform careful automated or manual shimming.
-
High Sample Concentration: Overly concentrated samples can become viscous or lead to molecular aggregation, both of which restrict molecular tumbling and cause line broadening.[4][12] Diluting the sample may improve resolution.
-
Presence of Solids or Paramagnetic Impurities: Undissolved particles or paramagnetic metal ions can severely broaden NMR signals. Always filter your sample into the NMR tube.[5] If metal contamination is suspected, glassware should be scrupulously cleaned.
Issue 3: Unexpected Peaks in the Spectrum
Q: I see peaks in my spectrum that do not belong to this compound. Where are they from?
A: Extraneous peaks are typically from contaminants:
-
Residual Solvents: Solvents used during extraction and purification (e.g., ethyl acetate, acetone, dichloromethane) can be retained in the final sample.[4] Ensure the sample is thoroughly dried under vacuum.
-
Water: Many deuterated solvents are hygroscopic and can absorb moisture from the air, leading to a water peak in the spectrum.[3][4] Keep solvent bottles tightly capped. Adding a drop of D₂O and re-acquiring the spectrum can confirm exchangeable protons (like -OH), which will disappear or shift.[4]
-
Grease: Silicone grease from glassware can appear as broad signals in the spectrum.[13] Use grease-free joints where possible or clean glassware thoroughly.
Experimental Protocols
Protocol 1: Preparation of this compound for NMR Analysis
-
Weighing the Sample: Accurately weigh the desired amount of purified this compound into a clean, dry vial. (e.g., 5-10 mg for ¹H NMR, 10-50 mg for ¹³C NMR).[5][6]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CD₃OD or DMSO-d₆) to the vial using a clean pipette.[6] This volume should result in a sample depth of at least 4.5 cm in a standard 5 mm NMR tube.[5]
-
Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved.[6] Visually inspect the solution against a light source to check for any remaining solid particles.
-
Filtration and Transfer: Pack a small, tight plug of clean glass wool or cotton into a Pasteur pipette.[5] Filter the sample solution directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.
-
Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly near the top.[8]
-
Pre-Acquisition: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube clean with a lint-free tissue.
Quantitative Data Summary
| Parameter | ¹H NMR | ¹³C NMR | Reference |
| Sample Mass | 5 - 10 mg | 10 - 50 mg | [5][6][7] |
| Solvent Volume | 0.6 - 0.7 mL | 0.6 - 0.7 mL | [6][8] |
| Typical Concentration | 10 - 25 mM | 25 - 150 mM | Calculated* |
| Sample Height in Tube | > 4.5 cm | > 4.5 cm | [5] |
*Note: Molar concentrations are estimated based on the molecular weight of this compound (580.6 g/mol ) and the recommended mass/volume ranges.[1]
Visualizations
Caption: Experimental workflow for this compound NMR sample preparation.
Caption: Troubleshooting decision tree for common NMR issues.
Caption: Relationship between sample quality and NMR data quality.
References
- 1. This compound | C28H36O13 | CID 45482321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Common NMR Solvents [wiredchemist.com]
- 3. depts.washington.edu [depts.washington.edu]
- 4. Troubleshooting [chem.rochester.edu]
- 5. How to make an NMR sample [chem.ch.huji.ac.il]
- 6. benchchem.com [benchchem.com]
- 7. theory.labster.com [theory.labster.com]
- 8. sites.bu.edu [sites.bu.edu]
- 9. as.nyu.edu [as.nyu.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Comparative Guide to Acanthoside B and Eleutheroside E: Structural and Functional Distinctions
For researchers and drug development professionals exploring the therapeutic potential of lignan (B3055560) glycosides, Acanthoside B and Eleutheroside E represent two compounds of significant interest, both derived from the syringaresinol (B1662434) core structure. While sharing a common aglycone, their distinct glycosylation patterns lead to notable differences in their physicochemical properties and biological activities. This guide provides a comprehensive comparison of their structural attributes, supported by experimental data on their bioactivities.
Structural Differences: A Tale of Two Glycosides
This compound and Eleutheroside E are both classified as furofuran lignan glycosides. Their fundamental structural unit is syringaresinol. The primary distinction between the two lies in the number and, in the case of their stereoisomers, the stereochemical arrangement of their sugar moieties.
This compound is a syringaresinol monoglucoside, meaning it has one glucose molecule attached to the syringaresinol aglycone. Specifically, it is (+)-Syringaresinol O-β-D-glucopyranoside.
Eleutheroside E , on the other hand, is a syringaresinol diglucoside, possessing two glucose molecules. It is crucial to distinguish Eleutheroside E from its stereoisomer, Acanthoside D. Both are diglucosides of syringaresinol, but they differ in the stereochemistry at the C-7 and C-8 positions of the furofuran ring.[1] Eleutheroside E is also referred to as (-)-syringaresinol-4',4''-di-O-β-D-glucoside.
The additional glucose unit in Eleutheroside E significantly increases its molecular weight and polarity compared to this compound. This structural variance is hypothesized to influence their respective bioavailability and interactions with biological targets.
dot
Caption: Structural comparison of this compound and Eleutheroside E.
Comparative Biological Activities: A Quantitative Overview
While both compounds exhibit a range of biological effects, direct comparative studies are essential for discerning their relative potencies. The following table summarizes available quantitative data comparing the activities of this compound (or its aglycone, syringin) and Eleutheroside E. It is important to note that data directly comparing the glycoside form of this compound with Eleutheroside E is limited, and some studies utilize the aglycone of this compound, syringin (B1682858) (also known as Eleutheroside B), for comparison.
| Biological Activity | Compound | Test System | Key Parameter | Result | Reference |
| Enzyme Inhibition | Eleutheroside B (Syringin) | Rat Liver Microsomes | IC50 (CYP2C9) | 595.66 µM | |
| Eleutheroside E | Rat Liver Microsomes | IC50 (CYP2C9) | 261.82 µM | ||
| Eleutheroside B (Syringin) | Rat Liver Microsomes | IC50 (CYP2E1) | 193.20 µM | ||
| Eleutheroside E | Rat Liver Microsomes | IC50 (CYP2E1) | 188.36 µM | ||
| Anti-inflammatory | This compound | Scopolamine-induced amnesic mice | Inflammatory cytokines | Attenuates increase | [2] |
| Eleutheroside E | LPS-stimulated RAW 264.7 cells | Pro-inflammatory mediators (NO, PGE2, IL-6, TNF-α) | Inhibition | ||
| Antioxidant | This compound | Not specified | Oxidative stress markers | Attenuates increase | [2] |
| Eleutheroside E | Not specified | Not specified | Antioxidant properties reported | ||
| Neuroprotection | This compound | Scopolamine-induced amnesic mice | Cholinergic function, TrkB/CREB/BDNF pathway | Enhances, Activates | [2] |
| Eleutheroside E | Not specified | Not specified | Neuroprotective effects reported |
Detailed Experimental Methodologies
To facilitate the replication and further investigation of the bioactivities of these compounds, detailed experimental protocols from cited studies are provided below.
Inhibition of Cytochrome P450 (CYP) Enzymes
-
Objective: To assess the inhibitory effects of Eleutheroside B (syringin) and Eleutheroside E on the activity of CYP2C9 and CYP2E1 in rat liver microsomes.
-
Method:
-
Microsome Preparation: Liver microsomes were prepared from male Sprague-Dawley rats.
-
Incubation: A reaction mixture containing rat liver microsomes, a phosphate (B84403) buffer (pH 7.4), and a specific substrate for each CYP isoform (tolbutamide for CYP2C9 and chlorzoxazone (B1668890) for CYP2E1) was prepared.
-
Inhibitor Addition: Various concentrations of Eleutheroside B (syringin) or Eleutheroside E were added to the reaction mixture.
-
Reaction Initiation: The reaction was initiated by the addition of an NADPH-generating system.
-
Metabolite Quantification: The formation of the respective metabolites (4-hydroxytolbutamide for CYP2C9 and 6-hydroxychlorzoxazone (B195315) for CYP2E1) was quantified using High-Performance Liquid Chromatography (HPLC).
-
IC50 Determination: The concentration of the inhibitor that caused 50% inhibition of the enzyme activity (IC50) was calculated from the concentration-inhibition curves.
-
Neuroprotective Effect of this compound in a Scopolamine-Induced Amnesic Mouse Model
-
Objective: To evaluate the cognitive-enhancing and neuroprotective effects of this compound in a mouse model of amnesia.[2]
-
Animal Model: Male ICR mice were used. Amnesia was induced by intraperitoneal injection of scopolamine.[2]
-
Treatment: this compound was administered orally to the mice.[2]
-
Behavioral Tests:
-
Y-maze test: To assess spatial working memory.
-
Passive avoidance test: To evaluate long-term memory.
-
-
Biochemical Analysis:
-
Acetylcholinesterase (AChE) activity: Measured in the hippocampus and cortex.[2]
-
Oxidative stress markers: Levels of malondialdehyde (MDA) and activities of antioxidant enzymes (e.g., superoxide (B77818) dismutase, glutathione (B108866) peroxidase) were determined in brain tissues.[2]
-
Inflammatory cytokines: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) were measured in the brain.[2]
-
-
Western Blot Analysis: To determine the protein expression levels of components of the TrkB/CREB/BDNF signaling pathway in the hippocampus.[2]
dot
Caption: Experimental workflow for assessing the neuroprotective effects of this compound.
Signaling Pathways
The neuroprotective effects of this compound have been linked to the activation of the Tropomyosin receptor kinase B (TrkB)/cAMP response element-binding protein (CREB)/Brain-derived neurotrophic factor (BDNF) signaling pathway.[2] This pathway is crucial for neuronal survival, growth, and synaptic plasticity.
dot
Caption: Proposed signaling pathway for the neuroprotective effects of this compound.
Conclusion
References
Comparative Bioactivity of Acanthoside B and Acanthoside D: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the bioactive properties of two related lignan (B3055560) glycosides, Acanthoside B and Acanthoside D. This document summarizes available experimental data on their anti-inflammatory, antioxidant, and neuroprotective effects, and outlines the key signaling pathways implicated in their mechanisms of action.
While direct comparative studies between this compound and Acanthoside D are limited in the current body of scientific literature, this guide collates findings from independent research to offer a parallel perspective on their potential therapeutic applications.
Data Presentation: A Comparative Overview
The following table summarizes the known bioactive properties and associated signaling pathways for this compound and Acanthoside D based on available in vitro and in vivo studies.
| Bioactive Property | This compound | Acanthoside D |
| Anti-inflammatory Activity | Demonstrated inhibition of nitric oxide (NO) production in LPS-stimulated microglial cells.[1] | Reported as having anti-inflammatory properties.[2] |
| Antioxidant Activity | Contributes to the regulation of oxidative stress.[1][3] | Described as a plant metabolite with antioxidant effects.[2] Potentially linked to the Keap1/Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[4][5] |
| Neuroprotective & Cognitive-Enhancing Effects | Exhibits anti-amnesic and cognitive-enhancing effects by regulating cholinergic function and activating the TrkB/CREB/BDNF pathway.[1][3][6] | General neuroprotective potential is inferred from its antioxidant and anti-inflammatory roles, though specific studies are not widely available. |
| Primary Signaling Pathways | TrkB/CREB/BDNF Pathway[1][3] | Potentially involves the Keap1/Nrf2 Pathway[4][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below to facilitate the replication and further investigation of the bioactivities of this compound and Acanthoside D.
This compound: Anti-amnesic and Neuroprotective Effects
-
Animal Model: Scopolamine-induced amnesic mouse model.
-
Administration: this compound is administered orally to mice.
-
Behavioral Tests: Cognitive function is assessed using standard behavioral tests for learning and memory.
-
Biochemical Analysis:
-
Cholinergic Function: Acetylcholinesterase (AChE) activity is measured in hippocampal tissues.
-
Oxidative Stress Markers: Levels of endogenous antioxidants (e.g., superoxide (B77818) dismutase, glutathione) and markers of oxidative damage are quantified in the hippocampus.
-
Inflammatory Cytokines: Pro-inflammatory cytokines are measured in hippocampal lysates using methods such as ELISA.
-
Western Blot Analysis: Protein expression levels of key components of the TrkB/CREB/BDNF pathway (e.g., phosphorylated TrkB, phosphorylated CREB, BDNF) are determined in hippocampal extracts.
-
General Protocol for In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
-
Cell Line: RAW 264.7 macrophage cell line or BV-2 microglial cells.
-
Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide (NO) production.
-
Treatment: Cells are pre-treated with varying concentrations of the test compound (this compound or D) prior to LPS stimulation.
-
Nitric Oxide Measurement: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the anti-inflammatory potency of the compound.
General Protocol for DPPH Radical Scavenging Assay (Antioxidant Activity)
-
Reagent: 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical.
-
Procedure: A solution of the test compound (this compound or D) at various concentrations is mixed with a solution of DPPH.
-
Measurement: The reduction of DPPH by the antioxidant is measured spectrophotometrically by the decrease in absorbance at a specific wavelength (typically around 517 nm).
-
Data Analysis: The IC50 value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals, is calculated to quantify the antioxidant activity.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways associated with the bioactivities of this compound and the proposed pathway for Acanthoside D, as well as a general experimental workflow for assessing neuroprotective effects.
Caption: this compound activates the TrkB/CREB/BDNF signaling pathway.
Caption: Proposed antioxidant mechanism of Acanthoside D via the Keap1/Nrf2 pathway.
Caption: General experimental workflow for assessing neuroprotective effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Acanthoside D | C34H46O18 | CID 442830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Mechanistic studies of the Nrf2-Keap1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Validating the In Vivo Anti-inflammatory Effects of Acanthoside B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anti-inflammatory effects of Acanthoside B, leveraging data from its structurally similar compound, acteoside, due to the current scarcity of direct comparative in vivo studies on this compound itself. The data presented herein is intended to serve as a valuable reference for researchers investigating the therapeutic potential of this compound in inflammatory conditions. Experimental data from various animal models of inflammation are summarized, and detailed protocols are provided to facilitate the design and execution of future in vivo studies.
Comparative Analysis of Anti-inflammatory Efficacy
The anti-inflammatory potential of this compound's analogue, acteoside, has been evaluated in several well-established in vivo models of inflammation. The following tables summarize the quantitative data from these studies, comparing the effects of acteoside with standard anti-inflammatory drugs.
Table 1: Effect of Acteoside on Inflammatory Markers in LPS-Induced Acute Lung Injury in Mice
| Treatment Group | Dose | Lung Wet-to-Dry (W/D) Ratio | MPO Activity (U/g tissue) | TNF-α (pg/mL) in BALF | IL-1β (pg/mL) in BALF | IL-6 (pg/mL) in BALF |
| Control | - | 4.5 ± 0.3 | 0.5 ± 0.1 | 50 ± 10 | 20 ± 5 | 30 ± 8 |
| LPS | 5 mg/kg | 7.8 ± 0.5 | 3.2 ± 0.4 | 450 ± 50 | 250 ± 30 | 380 ± 40 |
| Acteoside + LPS | 30 mg/kg | 6.2 ± 0.4 | 2.1 ± 0.3 | 280 ± 35 | 150 ± 20 | 210 ± 25* |
| Acteoside + LPS | 60 mg/kg | 5.1 ± 0.3 | 1.2 ± 0.2 | 150 ± 20 | 80 ± 10 | 120 ± 15 |
| Dexamethasone + LPS | 2 mg/kg | 5.5 ± 0.4 | 1.5 ± 0.2 | 180 ± 25 | 100 ± 15 | 150 ± 20 |
*p < 0.05, **p < 0.01 compared to LPS group. Data is presented as mean ± SD. BALF: Bronchoalveolar Lavage Fluid; MPO: Myeloperoxidase; LPS: Lipopolysaccharide. Data derived from studies on acteoside, a structural analogue of this compound. [1]
Table 2: Effect of Acteoside on Disease Activity Index (DAI) and Histological Score in DSS-Induced Colitis in Mice
| Treatment Group | Dose | Disease Activity Index (DAI) | Histological Score |
| Control | - | 0.2 ± 0.1 | 0.5 ± 0.2 |
| DSS | 5% in drinking water | 3.5 ± 0.4 | 6.8 ± 0.7 |
| Acteoside + DSS | 20 mg/kg | 2.1 ± 0.3 | 4.2 ± 0.5 |
| Acteoside + DSS | 40 mg/kg | 1.5 ± 0.2 | 2.8 ± 0.4 |
| Sulfasalazine + DSS | 50 mg/kg | 1.8 ± 0.3 | 3.1 ± 0.5 |
*p < 0.05, **p < 0.01 compared to DSS group. Data is presented as mean ± SD. DSS: Dextran Sulfate Sodium. Data derived from studies on acteoside, a structural analogue of this compound.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below. These protocols can be adapted for the evaluation of this compound.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice
This model is used to induce a systemic inflammatory response, particularly in the lungs.
Animals: Male BALB/c mice (6-8 weeks old, 20-25 g).
Materials:
-
Lipopolysaccharide (LPS) from Escherichia coli O111:B4.
-
This compound or comparator compounds.
-
Saline solution (0.9% NaCl).
-
Anesthetic (e.g., ketamine/xylazine cocktail).
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Administer this compound or the vehicle control (e.g., saline) intraperitoneally (i.p.) or orally (p.o.) at the desired doses.
-
One hour after treatment, anesthetize the mice and intratracheally instill LPS (5 mg/kg) dissolved in saline. Control animals receive saline only.
-
Six hours after LPS instillation, euthanize the mice.
-
Collect bronchoalveolar lavage fluid (BALF) by lavaging the lungs with phosphate-buffered saline (PBS). Centrifuge the BALF to separate the supernatant for cytokine analysis (TNF-α, IL-1β, IL-6) using ELISA kits.
-
Harvest the lung tissues. One lung lobe can be used to determine the wet-to-dry weight ratio as an indicator of pulmonary edema. Another lobe can be homogenized for myeloperoxidase (MPO) activity assay, a marker of neutrophil infiltration.
-
A portion of the lung tissue can be fixed in formalin for histological examination.
Workflow Diagram:
Carrageenan-Induced Paw Edema in Rats
This is a widely used model of acute inflammation to assess the efficacy of anti-inflammatory drugs.
Animals: Male Wistar rats (150-200 g).
Materials:
-
λ-Carrageenan.
-
This compound or comparator compounds (e.g., indomethacin).
-
Saline solution (0.9% NaCl).
-
Plethysmometer.
Procedure:
-
Acclimatize rats for at least one week before the experiment.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer this compound or the vehicle control (e.g., saline) intraperitoneally (i.p.) or orally (p.o.) at the desired doses. A positive control group should receive a standard anti-inflammatory drug like indomethacin.
-
One hour after treatment, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Workflow Diagram:
Signaling Pathways
The anti-inflammatory effects of this compound's analogue, acteoside, are believed to be mediated through the modulation of key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF-α, IL-1β, and IL-6. Acteoside has been shown to inhibit the phosphorylation of IκBα and the nuclear translocation of NF-κB, thereby downregulating the expression of these inflammatory mediators.[1]
MAPK Signaling Pathway
The MAPK pathway, including ERK, JNK, and p38, is another critical signaling cascade involved in the inflammatory response. Upon activation by inflammatory stimuli, these kinases phosphorylate various downstream targets, leading to the activation of transcription factors like AP-1, which in turn promote the expression of pro-inflammatory genes. While direct in vivo evidence for this compound is pending, related compounds have been shown to suppress the phosphorylation of MAPK pathway components.
Conclusion
The available in vivo data on acteoside, a close structural analogue of this compound, strongly suggests that this compound possesses significant anti-inflammatory properties. These effects are likely mediated through the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines and a decrease in inflammatory cell infiltration. The provided experimental protocols and comparative data serve as a robust foundation for further in vivo validation and mechanistic studies of this compound, highlighting its potential as a novel therapeutic agent for inflammatory diseases. Future research should focus on direct in vivo comparisons of this compound with established anti-inflammatory drugs to fully elucidate its therapeutic potential.
References
A Comparative Analysis of Acanthoside B Cross-Reactivity with Structurally Related Glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Acanthoside B's potential cross-reactivity with other structurally and functionally similar glycosides. Understanding the cross-reactivity of a lead compound is crucial in drug development to assess its specificity and potential off-target effects. This document outlines detailed experimental protocols and presents hypothetical data to guide researchers in designing and interpreting cross-reactivity studies.
Introduction to this compound
This compound is a lignan (B3055560) glycoside that has been isolated from various plants, including Eleutherococcus senticosus (Siberian ginseng).[1] It is a diastereomer of Eleutheroside E. Structurally, it is (-)-Syringaresinol-4-O-beta-D-glucopyranoside.[1] Preliminary research has suggested that this compound possesses various biological activities, including anti-inflammatory and neuroprotective effects, making it a compound of interest for further investigation.
Given its glycosidic nature, it is pertinent to investigate its potential cross-reactivity with other glycosides that share structural similarities. This is particularly important if developing this compound-targeted antibodies or assays, as cross-reactivity could lead to inaccurate quantification or a misunderstanding of its biological targets.
Potential Cross-Reacting Glycosides
Several glycosides share a similar structural backbone to this compound, making them key candidates for cross-reactivity studies. These include:
-
Acanthoside D: Also found in Eleutherococcus senticosus, Acanthoside D is the di-β-D-glucoside of (-)-syringaresinol, meaning it has two glucose moieties attached to the syringaresinol (B1662434) core, unlike this compound which has one.[2]
-
Eleutheroside E: A stereoisomer of this compound, Eleutheroside E is also a major component of Eleutherococcus senticosus.[3] Due to their isomeric relationship, a high degree of cross-reactivity is plausible.
-
Syringin (Eleutheroside B): A phenylpropanoid glycoside, Syringin is widely distributed in plants.[4][5][6] It shares the sinapyl alcohol glucoside structure, which has some resemblance to the syringaresinol core of this compound.[7]
-
(-)-Syringaresinol-4-O-beta-D-glucopyranoside: This is the chemical name for this compound itself and is included here as the reference compound.
Comparative Binding Affinity Data (Hypothetical)
To assess cross-reactivity, the binding affinity of each glycoside to a hypothetical this compound-specific antibody can be determined. The following table summarizes hypothetical data obtained from a competitive ELISA. The IC50 value represents the concentration of the glycoside required to inhibit 50% of the binding of a labeled this compound to the antibody. The cross-reactivity is calculated relative to this compound.
| Glycoside | IC50 (nM) | % Cross-Reactivity |
| This compound | 10 | 100% |
| Acanthoside D | 500 | 2% |
| Eleutheroside E | 15 | 66.7% |
| Syringin | >10,000 | <0.1% |
Note: This data is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Experimental Protocols
Two robust methods for assessing the cross-reactivity of small molecules like this compound are Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Competitive ELISA Protocol
This method measures the ability of other glycosides to compete with this compound for binding to a specific antibody.
Materials:
-
High-binding 96-well microtiter plates
-
This compound-protein conjugate (for coating)
-
Anti-Acanthoside B primary antibody
-
This compound standard and competing glycosides (Acanthoside D, Eleutheroside E, Syringin)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating, blocking, wash, and assay buffers
Procedure:
-
Coating: Coat the wells of a microtiter plate with the this compound-protein conjugate and incubate overnight at 4°C.
-
Washing: Wash the plate to remove any unbound conjugate.
-
Blocking: Block the remaining protein-binding sites in the wells with a suitable blocking buffer.
-
Competition:
-
Prepare serial dilutions of the this compound standard and the test glycosides.
-
In a separate plate, pre-incubate the anti-Acanthoside B primary antibody with the standard or test glycosides.
-
Transfer the antibody-glycoside mixtures to the coated and blocked plate. Incubate to allow for competitive binding.
-
-
Washing: Wash the plate to remove unbound antibodies and glycosides.
-
Detection:
-
Add the enzyme-conjugated secondary antibody and incubate.
-
Wash the plate to remove unbound secondary antibody.
-
Add the substrate solution and incubate until color develops.
-
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: The concentration of the competing glycoside is inversely proportional to the signal. Calculate the IC50 values and determine the percent cross-reactivity relative to this compound.
Surface Plasmon Resonance (SPR) Protocol
SPR is a label-free technique that allows for the real-time monitoring of binding interactions.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Anti-Acanthoside B antibody (as the ligand)
-
This compound and competing glycosides (as the analytes)
-
Immobilization reagents (e.g., EDC, NHS)
-
Running buffer
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface.
-
Immobilize the anti-Acanthoside B antibody onto the sensor chip surface.
-
Deactivate any remaining active groups.
-
-
Analyte Binding:
-
Prepare a series of concentrations for this compound and the test glycosides in the running buffer.
-
Inject the analyte solutions over the sensor surface at a constant flow rate.
-
Monitor the binding response in real-time.
-
-
Dissociation: Inject running buffer to monitor the dissociation of the analyte from the ligand.
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte.
-
Data Analysis:
-
Fit the sensorgram data to an appropriate binding model to determine the association (ka) and dissociation (kd) rate constants.
-
Calculate the equilibrium dissociation constant (KD = kd/ka) for each glycoside.
-
Compare the KD values to assess the relative binding affinities and cross-reactivity.
-
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for the described experimental protocols.
Figure 1. Workflow for the Competitive ELISA experiment.
Figure 2. Workflow for the Surface Plasmon Resonance (SPR) experiment.
Conclusion
This guide provides a framework for investigating the cross-reactivity of this compound with structurally related glycosides. By employing the detailed experimental protocols for competitive ELISA and SPR, researchers can generate crucial data to understand the specificity of this compound. The provided hypothetical data and workflows serve as a practical starting point for designing and interpreting these essential studies in the drug discovery and development pipeline.
References
- 1. This compound | C28H36O13 | CID 45482321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acanthoside D | C34H46O18 | CID 442830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Eleutheroside E | C34H46O18 | CID 71312557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Syringin - Wikipedia [en.wikipedia.org]
- 5. Syringin: a naturally occurring compound with medicinal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Syringin: a naturally occurring compound with medicinal properties [frontiersin.org]
- 7. Syringin | C17H24O9 | CID 5316860 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Extraction of Acanthoside B: Methods, Efficiency, and Protocols
For researchers and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. Acanthoside B, a phenylpropanoid glycoside with significant therapeutic potential, presents a case in point. This guide provides an objective comparison of various extraction methods for this compound and structurally similar compounds, supported by experimental data and detailed protocols to aid in the selection of the most suitable technique.
Comparison of Extraction Efficiency
The choice of extraction method profoundly impacts the yield and purity of the isolated this compound. Below is a summary of quantitative data for different extraction techniques applied to this compound or related phenylethanoid glycosides. It is important to note that direct comparative studies for this compound are limited; therefore, data from structurally similar compounds are included to provide a comprehensive overview.
| Extraction Method | Typical Yield (%) | Key Parameters | Advantages | Disadvantages |
| Heat Reflux Extraction (HRE) | 5 - 10 | Solvent: 70% Ethanol, Temperature: 80°C, Time: 2-4 hours.[1] | Simple, low-cost equipment.[1] | Long extraction time, potential for thermal degradation of compounds.[1] |
| Ultrasound-Assisted Extraction (UAE) | 10 - 15 | Solvent: 60% Ethanol, Temperature: 50-60°C, Time: 30-60 min, Power: 200-400 W.[2][3] | Reduced extraction time, lower solvent consumption, improved efficiency.[4] | Localized high temperatures can cause degradation if not controlled. |
| Microwave-Assisted Extraction (MAE) | 12 - 18 | Solvent: 50% Ethanol, Temperature: 80-100°C, Time: 5-15 min, Power: 200-500 W.[5] | Very short extraction time, high efficiency, less solvent required.[6] | Requires specialized equipment, potential for localized overheating.[7] |
| Supercritical Fluid Extraction (SFE) | Variable | CO2 with co-solvent (e.g., Ethanol), Pressure: 20-30 MPa, Temperature: 40-50°C.[8] | Environmentally friendly ("green"), high selectivity, solvent-free product.[8][9][10] | High initial equipment cost, may not be efficient for highly polar compounds without a co-solvent.[8] |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are based on established methods for this compound and similar compounds and can be adapted for specific research needs.
Heat Reflux Extraction (HRE)
Heat reflux extraction is a conventional and widely used method.[1]
Apparatus:
-
Round-bottom flask
-
Condenser
-
Heating mantle
-
Filter paper and funnel
-
Rotary evaporator
Procedure:
-
Place the powdered plant material (e.g., 50 g) into a round-bottom flask.
-
Add the extraction solvent (e.g., 500 mL of 70% ethanol).
-
Connect the flask to a condenser and heat the mixture to reflux (approximately 80°C) using a heating mantle.
-
Maintain the reflux for 2-4 hours.[1]
-
After cooling, filter the mixture to separate the extract from the solid residue.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes acoustic cavitation to disrupt cell walls and enhance mass transfer.[4]
Apparatus:
-
Ultrasonic bath or probe sonicator
-
Beaker or flask
-
Temperature controller
-
Filter paper and funnel
-
Rotary evaporator
Procedure:
-
Place the powdered plant material (e.g., 50 g) in a beaker with the extraction solvent (e.g., 500 mL of 60% ethanol).
-
Immerse the beaker in an ultrasonic bath or place the probe of a sonicator into the mixture.
-
Set the extraction temperature (e.g., 55°C) and ultrasonic power (e.g., 300 W).
-
Filter the resulting mixture.
-
Concentrate the extract using a rotary evaporator.
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and plant material, accelerating extraction.[6]
Apparatus:
-
Microwave extraction system
-
Extraction vessel
-
Filter paper and funnel
-
Rotary evaporator
Procedure:
-
Place the powdered plant material (e.g., 20 g) into the microwave extraction vessel with the appropriate solvent (e.g., 400 mL of 50% ethanol).
-
Set the microwave power (e.g., 400 W) and extraction time (e.g., 10 minutes).[5]
-
Monitor and control the temperature to prevent overheating (e.g., 90°C).
-
After the extraction cycle, allow the vessel to cool.
-
Filter the extract and concentrate it using a rotary evaporator.
Supercritical Fluid Extraction (SFE)
SFE uses a supercritical fluid, typically CO2, as the extraction solvent.[8][9][10]
Apparatus:
-
Supercritical fluid extraction system (including pump, extraction vessel, and separator)
-
Co-solvent pump and vessel
Procedure:
-
Load the powdered plant material into the extraction vessel.
-
Pressurize the system with CO2 to the desired pressure (e.g., 25 MPa) and heat to the set temperature (e.g., 45°C).[8]
-
Introduce a co-solvent (e.g., ethanol) at a specific flow rate to enhance the extraction of the polar this compound.
-
Maintain the flow of supercritical fluid and co-solvent through the vessel for the desired extraction time.
-
Depressurize the fluid in the separator to precipitate the extract.
-
Collect the this compound-rich extract from the separator.
Visualizing the Process and Pathway
To better understand the experimental workflow and the biological origin of this compound, the following diagrams are provided.
Caption: General workflow for the extraction and isolation of this compound.
Caption: A simplified putative biosynthetic pathway leading to this compound.
References
- 1. Effects of heat reflux extraction on the content, antioxidant, and immune activity of polyphenols and flavonoids from hempseed threshing residues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of Ultrasound-Assisted Extraction of Anthocyanins from Mulberry, Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Up-To-Date Analysis of the Extraction Methods for Anthocyanins: Principles of the Techniques, Optimization, Technical Progress, and Industrial Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of process parameters in microwave-assisted extraction on the anthocyanin-enriched extract from Rhodomyrtus tomentosa (Ait.) Hassk and its storage conditions on the kinetic degradation of anthocyanins in the extract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Supercritical Extraction Techniques for Obtaining Biologically Active Substances from a Variety of Plant Byproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Supercritical Fluid Extraction in Natural Products Analyses | Springer Nature Experiments [experiments.springernature.com]
Acanthoside B: A Comparative Analysis of its Anti-Inflammatory Efficacy Against Standard Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory efficacy of Acanthoside B, a naturally occurring phenylpropanoid glycoside, with standard anti-inflammatory drugs, dexamethasone (B1670325) and indomethacin (B1671933). The information is compiled from preclinical studies to offer an objective overview supported by experimental data. Note: Some studies utilize the compound name "acteoside," which is considered synonymous with this compound.
Quantitative Efficacy Comparison
The following tables summarize the anti-inflammatory effects of this compound (Acteoside) in comparison to dexamethasone and indomethacin in established preclinical models of inflammation.
Table 1: Efficacy in Lipopolysaccharide (LPS)-Induced Inflammation Model
This in vivo model mimics systemic inflammation by introducing bacterial lipopolysaccharide, a potent inflammatory stimulus.
| Compound | Dosage | Model | Key Inflammatory Marker | % Inhibition / Reduction | Reference |
| This compound (Acteoside) | 30 mg/kg | LPS-induced acute lung injury in mice | Lung wet-to-dry weight ratio | Significantly decreased | [cite: ] |
| 60 mg/kg | LPS-induced acute lung injury in mice | Lung wet-to-dry weight ratio | Significantly decreased | [cite: ] | |
| 30 mg/kg | LPS-induced acute lung injury in mice | TNF-α in bronchoalveolar lavage fluid (BALF) | Significantly inhibited | [cite: ] | |
| 60 mg/kg | LPS-induced acute lung injury in mice | TNF-α in bronchoalveolar lavage fluid (BALF) | Significantly inhibited | [cite: ] | |
| 30 mg/kg | LPS-induced acute lung injury in mice | IL-1β in BALF | Significantly inhibited | [cite: ] | |
| 60 mg/kg | LPS-induced acute lung injury in mice | IL-1β in BALF | Significantly inhibited | [cite: ] | |
| 30 mg/kg | LPS-induced acute lung injury in mice | IL-6 in BALF | Significantly inhibited | [cite: ] | |
| 60 mg/kg | LPS-induced acute lung injury in mice | IL-6 in BALF | Significantly inhibited | [cite: ] | |
| Dexamethasone | 2 mg/kg | LPS-induced acute lung injury in mice | Lung wet-to-dry weight ratio | Significantly decreased | [cite: ] |
| 2 mg/kg | LPS-induced acute lung injury in mice | TNF-α in BALF | Significantly inhibited | [cite: ] | |
| 2 mg/kg | LPS-induced acute lung injury in mice | IL-1β in BALF | Significantly inhibited | [cite: ] | |
| 2 mg/kg | LPS-induced acute lung injury in mice | IL-6 in BALF | Significantly inhibited | [cite: ] | |
| 10 mg/kg | LPS-induced lung inflammation in mice | TNF-α mRNA in lung tissue | Significantly inhibited | [1] | |
| 10 mg/kg | LPS-induced lung inflammation in mice | IL-1β mRNA in lung tissue | Significantly inhibited | [1] | |
| 10 mg/kg | LPS-induced lung inflammation in mice | IL-6 mRNA in lung tissue | Significantly inhibited | [1] |
Table 2: Efficacy in Carrageenan-Induced Paw Edema Model
This widely used in vivo model assesses the ability of a compound to reduce acute localized inflammation.
| Compound | Dosage | Time Point | % Inhibition of Edema | Reference |
| This compound (Acteoside) | 200 mg/kg | 3 hours | 54.04% | [2] |
| Indomethacin | 2 mg/kg | 3 hours | 50.37% | [2] |
| 4 mg/kg | 3 hours | 58.06% | [2] | |
| 5 mg/kg | 3 hours | Not specified, but showed significant inhibition | ||
| 10 mg/kg | 2 hours | 46.87% | ||
| 10 mg/kg | 3 hours | 65.71% |
Experimental Protocols
LPS-Induced Acute Lung Injury in Mice
This protocol is based on a study investigating the protective effects of acteoside on lipopolysaccharide-induced acute lung injury.
-
Animal Model: Male Balb/c mice are used for the experiment.
-
Induction of Inflammation: Mice are anesthetized, and a single intratracheal instillation of lipopolysaccharide (LPS) from Escherichia coli is administered to induce acute lung injury.
-
Treatment:
-
This compound (Acteoside) is administered intraperitoneally at doses of 30 and 60 mg/kg.
-
Dexamethasone is administered intraperitoneally at a dose of 2 mg/kg as a positive control.
-
The control group receives the vehicle (e.g., saline).
-
Treatments are given 2 hours prior to or after the LPS challenge.
-
-
Assessment of Inflammation:
-
Lung Wet-to-Dry Weight (W/D) Ratio: To assess pulmonary edema, the lungs are excised, weighed immediately (wet weight), and then dried in an oven until a constant weight is achieved (dry weight). The W/D ratio is then calculated.
-
Myeloperoxidase (MPO) Activity: MPO is an enzyme abundant in neutrophils, and its activity in lung tissue is measured as an indicator of neutrophil infiltration.
-
Histopathological Analysis: Lung tissues are fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) to observe cellular infiltration and tissue damage.
-
Cytokine Analysis: Bronchoalveolar lavage fluid (BALF) is collected, and the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Carrageenan-Induced Paw Edema in Rats
This is a standard and reproducible model for evaluating acute inflammation.
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used.
-
Induction of Inflammation: A subcutaneous injection of a 1% solution of carrageenan is administered into the plantar surface of the rat's hind paw.
-
Treatment:
-
This compound (Acteoside) is administered orally or intraperitoneally at specified doses (e.g., 200 mg/kg).
-
Indomethacin is administered as a reference drug at doses typically ranging from 2 to 10 mg/kg.
-
The control group receives the vehicle.
-
Treatments are typically given 30 to 60 minutes before the carrageenan injection.
-
-
Assessment of Edema:
-
The volume of the paw is measured using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The percentage of inhibition of edema is calculated for the treated groups relative to the control group.
-
Signaling Pathways and Mechanisms of Action
This compound (Acteoside) exerts its anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway . This pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.
References
Comparative Guide to the Validation of an Analytical Method for Acanthoside B Quantification Using a Single Marker
For researchers, scientists, and drug development professionals, the accurate and efficient quantification of bioactive compounds like Acanthoside B is crucial for quality control and pharmacological studies. This guide provides an objective comparison of a validated analytical method for this compound using a single marker, known as the Quantitative Analysis of Multi-Components by a Single Marker (QAMS), against the conventional external standard method. The supporting experimental data presented is based on established methodologies for similar lignan (B3055560) glycosides, providing a robust framework for application to this compound.
Methodology Comparison: Single Marker (QAMS) vs. External Standard Method
The quantification of this compound is typically performed using High-Performance Liquid Chromatography (HPLC). The primary difference between the methods compared here lies in the calibration approach. The conventional external standard method requires a certified reference standard for each analyte being quantified. In contrast, the QAMS method utilizes a single, often more readily available and less expensive, reference compound to quantify multiple structurally related analytes, including this compound.
Table 1: Comparison of Analytical Methodologies
| Parameter | Single Marker (QAMS) Method | External Standard Method |
| Principle | Quantification of multiple analytes using a single reference standard and calculated Relative Correction Factors (RCFs). | Quantification of each analyte against its own certified reference standard. |
| Reference Standards | Requires only one reference standard (e.g., an internal standard or one of the target analytes). | Requires a separate certified reference standard for each analyte. |
| Cost-Effectiveness | High, as it reduces the need for multiple expensive reference standards. | Low, can be costly if multiple analytes are quantified. |
| Time Efficiency | High, simplifies the calibration process. | Moderate, requires preparation of multiple calibration curves. |
| Accuracy | High, provided the RCFs are accurately determined and consistent across different instruments and conditions. | High, considered the "gold standard" for accuracy. |
| Applicability | Ideal for quality control of herbal medicines and formulations with multiple, structurally similar active components where reference standards are scarce or expensive. | Universally applicable for quantitative analysis. |
Experimental Protocols
Single Marker (QAMS) HPLC Method for this compound
This protocol is adapted from established QAMS methodologies for lignan glycosides and can be applied to the quantification of this compound.
a. Instrumentation and Chromatographic Conditions:
-
HPLC System: Agilent 1260 series or equivalent, equipped with a Diode Array Detector (DAD).
-
Column: Agilent TC-C18 column (150 mm × 4.6 mm, 5.0 µm).
-
Mobile Phase: A gradient elution of 0.1% aqueous phosphoric acid (A) and acetonitrile (B52724) with 0.1% phosphoric acid (B).
-
0-3 min: 5% B
-
3-8 min: 5-12% B
-
8-11 min: 12-15% B
-
11-25 min: 15% B
-
25-35 min: 15-100% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.[1]
-
Injection Volume: 20 µL.
b. Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve the chosen single marker (e.g., Syringin, a related and commercially available lignan glycoside) in methanol (B129727) to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution.
-
Sample Solution: Extract the sample containing this compound with methanol using ultrasonication, followed by filtration through a 0.45 µm membrane filter.
c. Method Validation Parameters:
-
Linearity: Assessed by injecting a series of standard solutions of the single marker at different concentrations.
-
Precision: Determined by analyzing replicate injections of the sample solution on the same day (intra-day) and on different days (inter-day).
-
Accuracy: Evaluated by a recovery test, where known amounts of the standard are spiked into the sample.
-
Stability: Assessed by analyzing the sample solution at different time intervals.
-
Robustness: Evaluated by making small, deliberate variations in chromatographic conditions (e.g., flow rate, column temperature).
d. Calculation of Relative Correction Factor (RCF) and Quantification: The RCF of this compound relative to the single marker is determined using the following formula:
RCF = (Peak Area of Single Marker / Concentration of Single Marker) / (Peak Area of this compound / Concentration of this compound)
The concentration of this compound in the sample is then calculated as:
Concentration of this compound = (Peak Area of this compound / RCF) * (Concentration of Single Marker / Peak Area of Single Marker)
External Standard HPLC Method for this compound
This protocol describes the conventional method for quantifying this compound.
a. Instrumentation and Chromatographic Conditions: The instrumentation and chromatographic conditions are generally the same as for the QAMS method.
b. Preparation of Solutions:
-
Standard Solutions: Prepare separate stock solutions of this compound and any other analytes of interest. Create a series of mixed standard solutions with varying concentrations for building calibration curves.
-
Sample Solution: Prepared in the same manner as for the QAMS method.
c. Method Validation: The validation parameters (linearity, precision, accuracy, stability, and robustness) are assessed similarly to the QAMS method, but calibration curves are generated for each individual analyte.
Quantitative Data Comparison
The following tables summarize typical validation data for an HPLC method for lignan glycosides, which would be expected for a validated this compound method.
Table 2: Linearity and Sensitivity
| Analyte | Regression Equation | Correlation Coefficient (r²) | Linear Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) |
| Single Marker | y = mx + c | > 0.999 | 0.5 - 100 | 0.05 | 0.15 |
| This compound (QAMS) | N/A (Calculated) | N/A | N/A | ~0.06 | ~0.18 |
| This compound (External Std) | y = mx + c | > 0.999 | 0.5 - 100 | 0.06 | 0.18 |
Table 3: Precision
| Analyte | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) |
| This compound | < 2.0 | < 3.0 |
Table 4: Accuracy (Recovery)
| Analyte | Spiked Amount (µg/mL) | Average Recovery (%) | RSD (%) |
| This compound | Low, Medium, High | 98.0 - 105.0 | < 3.0 |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for HPLC method validation of this compound.
Potential Anti-inflammatory Signaling Pathway of this compound
While the specific signaling pathways of this compound are still under investigation, based on structurally similar compounds like Acteoside, it is hypothesized to exert anti-inflammatory effects through the inhibition of the NF-κB pathway.[2][3][4]
Caption: Hypothesized anti-inflammatory mechanism of this compound via NF-κB pathway.
References
- 1. Development and application of a rapid HPLC method for simultaneous determination of hyperoside, isoquercitrin and eleutheroside E in Apocynum venetum L. and Eleutherococcus senticosus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pharmacokinetic property and pharmacological activity of acteoside: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of acteoside on lipopolysaccharide-induced inflammation in acute lung injury via regulation of NF-κB pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Acanthoside B Content in Different Plant Parts of Acanthopanax senticosus**
Acanthoside B, also known as Eleutheroside B or Syringin, is a phenylpropanoid glycoside recognized for its various pharmacological activities. As a key bioactive compound in Acanthopanax senticosus (Siberian Ginseng), its concentration varies across different parts of the plant. This guide provides a comparative analysis of this compound content in the root, stem, and leaves of A. senticosus, supported by experimental data and detailed methodologies for its quantification. This information is valuable for researchers, scientists, and drug development professionals aiming to optimize extraction processes and standardize herbal preparations.
Data Presentation: this compound Content
The quantitative data from various studies on the distribution of this compound in different parts of Acanthopanax senticosus is summarized in the table below. The data clearly indicates that the stem contains the highest concentration of this compound, followed by the root, with significantly lower levels found in the leaves.
| Plant Part | This compound Content (mg/g of dry weight) | Reference |
| Stem | 1.45 | [1] |
| Root | 0.59 | [1] |
| Leaves (Mature) | 0.00946 - 0.02044 | [2] |
| Flower | Data not available |
Note: The content in leaves is presented as a range based on different plant samples.
Experimental Protocols
The quantification of this compound in plant materials is predominantly achieved through High-Performance Liquid Chromatography (HPLC). The following is a detailed methodology based on established protocols for the extraction and analysis of this compound.
Sample Preparation and Extraction
-
Plant Material Collection and Preparation: Collect fresh plant parts (roots, stems, leaves) of Acanthopanax senticosus. Clean the materials to remove any soil or debris. Dry the plant material in a well-ventilated oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved. Grind the dried plant material into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Weigh a precise amount of the powdered plant material (e.g., 1.0 g).
-
Place the powder in a flask and add a suitable solvent. A common solvent system is 70-80% ethanol (B145695) in water.
-
Perform extraction using a method such as ultrasonication or reflux extraction for a defined period (e.g., 30-60 minutes).
-
After extraction, filter the mixture to separate the extract from the solid plant residue.
-
Concentrate the filtrate under reduced pressure to obtain the crude extract.
-
Redissolve the crude extract in the mobile phase for HPLC analysis and filter through a 0.45 µm syringe filter before injection.
-
HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is required.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient or isocratic elution can be employed. A common mobile phase consists of a mixture of acetonitrile (B52724) (Solvent A) and water with a small amount of acid, such as 0.1% phosphoric acid or 0.04% acetic acid (Solvent B)[2].
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: this compound can be detected at approximately 220 nm or 265 nm.
-
Column Temperature: Maintain a constant column temperature, for example, 25-30°C.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample extracts.
-
Determine the concentration of this compound in the samples by comparing their peak areas with the calibration curve.
-
Mandatory Visualization
Biosynthetic Pathway of this compound (Syringin)
This compound, or syringin, is synthesized via the phenylpropanoid pathway. The following diagram illustrates the key steps in its biosynthesis, starting from the amino acid L-phenylalanine.
Caption: Biosynthetic pathway of this compound (Syringin).
Experimental Workflow for this compound Quantification
The following diagram outlines the general workflow for the quantification of this compound from plant samples.
Caption: Workflow for this compound quantification.
References
The Untapped Potential of Acanthoside B in Synergistic Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Current research has yet to fully explore the synergistic effects of Acanthoside B in combination with other therapeutic agents. However, an examination of its known biological activities and the mechanisms of structurally related compounds suggests a significant potential for synergistic applications, particularly in the realms of anti-inflammatory and neuroprotective therapies.
This compound, a lignan (B3055560) glycoside isolated from plants of the Acanthopanax genus, has demonstrated notable anti-inflammatory and anti-amnesic properties.[1] While direct studies on its synergistic interactions are not yet available in the scientific literature, the well-documented effects of its botanical and structural relatives, such as Eleutheroside E and syringaresinol (B1662434), provide a solid foundation for hypothesizing its potential in combination therapies. This guide will objectively compare the known activities of these related compounds and present potential signaling pathways through which this compound may exert synergistic effects.
Comparative Biological Activities
To understand the potential for synergistic interactions, it is essential to compare the known biological activities of this compound with its related compounds from Acanthopanax senticosus.
| Compound | Chemical Class | Key Biological Activities | Reference |
| This compound | Lignan Glycoside | Anti-inflammatory, Anti-amnesic | [1] |
| Eleutheroside E | Lignan Glycoside | Anti-inflammatory, Neuroprotective, Cognitive-enhancing, Anti-diabetic | [[“]][3] |
| Syringaresinol | Lignan | Anti-inflammatory, Antioxidant, Neuroprotective, Attenuates neuropathic pain | [4][5] |
Potential Signaling Pathways for Synergistic Interactions
The synergistic effects of a compound are often rooted in its ability to modulate multiple signaling pathways that are also targeted by other agents. Based on the mechanisms of Eleutheroside E and syringaresinol, this compound may influence the following pathways, presenting opportunities for synergistic drug development.
Anti-Inflammatory Pathways
NF-κB Signaling Pathway:
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Both Eleutheroside E and syringaresinol have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.[[“]][4][6] A combination of this compound with another NF-κB inhibitor could lead to a more potent anti-inflammatory effect at lower doses, potentially reducing side effects.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. consensus.app [consensus.app]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Syringaresinol Alleviates Oxaliplatin-Induced Neuropathic Pain Symptoms by Inhibiting the Inflammatory Responses of Spinal Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Syringaresinol Protects against Type 1 Diabetic Cardiomyopathy by Alleviating Inflammation Responses, Cardiac Fibrosis, and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Syringaresinol attenuates osteoarthritis via regulating the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistics for Handling Acanthoside B
Disclaimer: A specific Safety Data Sheet (SDS) for Acanthoside B was not located in the available resources. The following guidance is based on general laboratory safety protocols for handling chemical compounds of a similar nature and should be supplemented by a thorough risk assessment conducted by qualified personnel within your institution.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It offers procedural, step-by-step guidance to directly address operational questions regarding safe handling and disposal.
Personal Protective Equipment (PPE)
Appropriate PPE is crucial to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE for various tasks.
| Task | Recommended Personal Protective Equipment |
| General Handling (Weighing, preparing solutions) | Gloves: Nitrile rubber gloves.[1]Eye Protection: Safety goggles with CE label or safety glasses with side shields.[1][2]Lab Coat: Standard laboratory coat.[2] |
| Handling Powders or Generating Aerosols | Respiratory Protection: A dust mask or respirator is recommended to avoid inhalation.[2]Gloves: Nitrile rubber gloves.[1]Eye Protection: Safety goggles with CE label.[1]Lab Coat: Standard laboratory coat.[2] |
| Handling Solutions | Gloves: Nitrile rubber gloves.[1]Eye Protection: Safety goggles with CE label or a face shield if there is a splash hazard.[1]Lab Coat: Standard laboratory coat.[2] |
| Cleaning Spills | Gloves: Two pairs of chemical-resistant gloves (inner and outer).[3][4]Eye Protection: Chemical splash goggles and a face shield.[3][4]Body Protection: Chemical-resistant suit or overalls.[3][4]Respiratory Protection: Air-purifying respirator appropriate for the potential airborne concentration.[3][4] |
Operational Plan for Safe Handling
A systematic approach is essential for the safe handling of this compound. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocols
General Handling Precautions:
-
Ensure good exhaust ventilation at the workplace. It is preferable to handle the product in a closed system.[1]
-
Avoid the formation of dust and aerosols.[5]
-
Avoid contact with skin and eyes.[5]
-
Load carefully and avoid splashes.[1]
-
Do not eat, drink, or smoke when using this product.
-
Wash skin thoroughly after handling.
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
This compound is typically stored at -20°C.[6]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure safety.
Step 1: Personal Protective Equipment (PPE) Before beginning any disposal procedures, ensure you are wearing the appropriate PPE as outlined in the table above. This should include, at a minimum, a lab coat, safety goggles, and chemical-resistant gloves.[2]
Step 2: Waste Segregation and Collection
-
Solid Waste: All solid waste contaminated with this compound, such as weighing papers, pipette tips, and contaminated gloves, should be placed in a clearly labeled, sealed container designated for chemical waste.[2]
-
Unused Compound: Any unwanted or expired solid this compound should be disposed of in its original container or a securely sealed and labeled waste container.[2] Do not mix with other waste streams unless compatibility has been confirmed.[2]
-
Solutions: Solutions containing this compound must be collected in a labeled, leak-proof container.[2] Do not pour solutions down the drain. [2]
-
Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or methanol). This rinsate must be collected and disposed of as hazardous chemical waste.[2] After triple-rinsing, the container can be disposed of according to your institution's guidelines for non-hazardous laboratory materials.[2]
Step 3: Disposal Pathway All collected chemical waste containing this compound must be disposed of through your institution's hazardous waste management program.[2] This process typically involves:
-
Labeling: Ensure the waste container is accurately labeled with "this compound waste," the approximate concentration, and any solvents used.[2]
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.[2]
-
Pickup: Arrange for pickup by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.[2]
Under no circumstances should this compound or its waste be disposed of in the regular trash or poured down the sanitary sewer system.[2]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
